molecular formula C9H7F3O2 B039594 4-methyl-2-(trifluoromethyl)benzoic Acid CAS No. 120985-64-0

4-methyl-2-(trifluoromethyl)benzoic Acid

Cat. No.: B039594
CAS No.: 120985-64-0
M. Wt: 204.15 g/mol
InChI Key: PHJOGJTZXVBKJO-UHFFFAOYSA-N
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Description

4-methyl-2-(trifluoromethyl)benzoic acid is a high-value benzoic acid derivative distinguished by the strategic incorporation of a trifluoromethyl group at the ortho position and a methyl group at the para position. This specific substitution pattern confers unique physicochemical properties, making it an exceptionally versatile building block in organic synthesis and medicinal chemistry research. The trifluoromethyl group is a critical motif known to significantly influence a compound's metabolic stability, lipophilicity, and bioavailability. Consequently, this compound serves as a key synthon in the design and development of novel pharmaceutical candidates, particularly for constructing active molecules targeting inflammation, oncology, and central nervous system disorders.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)7(4-5)9(10,11)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJOGJTZXVBKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379598
Record name 4-methyl-2-(trifluoromethyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120985-64-0
Record name 4-methyl-2-(trifluoromethyl)benzoic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-2-(trifluoromethyl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 4-methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-64-0). Due to the limited availability of specific experimental data for this particular isomer, this document also includes inferred properties based on its structural similarity to related compounds and general chemical principles.

Chemical Identity and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its structure features a benzoic acid backbone with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Table 1: General and Predicted Physical Properties

PropertyValueSource
CAS Number 120985-64-0[1][2][3]
Molecular Formula C₉H₇F₃O₂[1][2][4]
Molecular Weight 204.15 g/mol [3][4]
Appearance Predicted: White to off-white solidInferred from related compounds
Melting Point Not experimentally determined-
Boiling Point Not experimentally determined-
Solubility Predicted: Soluble in polar organic solvents (e.g., methanol, DMSO), sparingly soluble in water.Inferred from related compounds[5]
Storage Sealed in a dry, room-temperature environment.[3]

Spectroscopic Data

Specific spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound are not widely available in public databases. However, based on the chemical structure, the following spectral characteristics can be predicted:

  • ¹H NMR: Signals corresponding to the aromatic protons, the carboxylic acid proton (typically a broad singlet), and the methyl group protons (a singlet).

  • ¹³C NMR: Resonances for the aromatic carbons, the carboxyl carbon, the trifluoromethyl carbon (a quartet due to C-F coupling), and the methyl carbon.

  • ¹⁹F NMR: A singlet for the -CF₃ group.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-F stretching vibrations.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of benzoic acids and trifluoromethylated compounds.

Chemical Reactivity and Synthesis

While specific reaction kinetics and yields for this compound are not documented, its reactivity can be inferred from its functional groups: the carboxylic acid and the trifluoromethylated aromatic ring.

Expected Reactivity:

  • Carboxylic Acid Reactions: The carboxyl group is expected to undergo typical reactions such as esterification with alcohols, conversion to an acyl chloride with reagents like thionyl chloride or oxalyl chloride, reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride, and amide formation with amines.[5][6]

  • Aromatic Ring Reactions: The trifluoromethyl group is a strong electron-withdrawing group, which will deactivate the aromatic ring towards electrophilic substitution. The directing effects of the methyl (ortho, para-directing) and the trifluoromethyl and carboxyl groups (meta-directing) will influence the regioselectivity of any substitution reactions.

Proposed Synthesis Pathway:

A plausible synthetic route to this compound could involve the lithiation of 1-methyl-3-(trifluoromethyl)benzene followed by carboxylation with carbon dioxide. This approach is analogous to the synthesis of other substituted benzoic acids.

G cluster_0 Proposed Synthesis of this compound A 1-methyl-3-(trifluoromethyl)benzene B Lithiation (e.g., n-BuLi, THF) A->B C Lithium Intermediate B->C D Carboxylation (CO₂) C->D E 4-methyl-2-(trifluoromethyl)lithium benzoate D->E F Acidic Workup (e.g., HCl) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

As specific experimental protocols for this compound are not available, a general protocol for a common reaction of benzoic acids, esterification, is provided as a representative example.

General Protocol for Fischer Esterification:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of the desired alcohol (e.g., methanol or ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

G cluster_1 General Experimental Workflow for Esterification start Start setup Dissolve benzoic acid in excess alcohol start->setup catalyst Add acid catalyst setup->catalyst reflux Heat to reflux and monitor reaction catalyst->reflux workup Cool and neutralize reflux->workup extraction Extract with organic solvent workup->extraction purification Wash, dry, and concentrate extraction->purification end Purified Ester purification->end

Caption: A generalized experimental workflow for the Fischer esterification of a benzoic acid.

Safety Information

No specific safety data sheet (SDS) for this compound is publicly available. However, based on data for structurally similar compounds, it should be handled with care.

Predicted Hazards:

  • Skin Irritation: May cause skin irritation.[7][8][9]

  • Eye Irritation: May cause serious eye irritation.[7][8][9]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[8][9]

Recommended Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust and contact with skin and eyes.

Applications and Relevance in Drug Discovery

While no specific applications have been documented for this compound, its structural motifs are of significant interest in medicinal chemistry and agrochemical research. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[10] Benzoic acid derivatives are common intermediates in the synthesis of pharmaceuticals. For example, related compounds are used in the synthesis of antitubercular agents and sulfonylurea herbicides.[6][11] Therefore, this compound represents a potentially valuable building block for the synthesis of novel bioactive molecules.

Comparative Data of Related Isomers

To provide context, the following table summarizes some of the known properties of related trifluoromethyl-substituted benzoic acid isomers.

Table 2: Properties of Related Benzoic Acid Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(Trifluoromethyl)benzoic acid433-97-6C₈H₅F₃O₂190.12-
4-(Trifluoromethyl)benzoic acid455-24-3C₈H₅F₃O₂190.12219-220[12][13]
4-Methyl-3-(trifluoromethyl)benzoic acid261952-01-6C₉H₇F₃O₂204.15-
2-Nitro-4-(trifluoromethyl)benzoic acid320-94-5C₈H₄F₃NO₄235.12134-138[14]
4-Fluoro-2-(trifluoromethyl)benzoic acid141179-72-8C₈H₄F₄O₂208.11-

This table highlights the differences in physical properties that can arise from changes in the substitution pattern on the benzoic acid ring.

G cluster_2 Functional Group Reactivity node_A Carboxylic Acid (-COOH) Esterification (with R'-OH) Acyl Chloride Formation (with SOCl₂) Amide Formation (with R'-NH₂) Reduction (with LiAlH₄) node_B Trifluoromethylated Aromatic Ring Deactivated towards Electrophilic Aromatic Substitution node_C This compound node_C->node_A node_C->node_B

Caption: General reactivity pathways for the functional groups of the title compound.

References

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)benzoic Acid (CAS 120985-64-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)benzoic acid, identified by CAS number 120985-64-0, is a fluorinated aromatic carboxylic acid. This class of compounds has garnered significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl (-CF3) group. The -CF3 group can enhance metabolic stability, lipophilicity, and binding affinity of molecules to biological targets, making it a valuable moiety in drug design. This technical guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, along with relevant experimental details.

Chemical Structure and Properties

The chemical structure of this compound consists of a benzoic acid scaffold substituted with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 120985-64-0
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol [1]
IUPAC Name 4-methyl-3-(trifluoromethyl)benzoic acid[1]
Appearance White to off-white crystalline powder
Melting Point 182-186 °C[2]
Solubility Soluble in organic solvents such as methanol, DMSO.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on analysis of the compound and its structural analogs.

Table 2: Summary of Spectroscopic Data

Technique Key Features and Expected Peaks
¹H NMR Aromatic protons (multiplets), methyl protons (singlet), carboxylic acid proton (broad singlet).
¹³C NMR Aromatic carbons, methyl carbon, carboxylic carbon, trifluoromethyl carbon (quartet due to C-F coupling).
IR Spectroscopy O-H stretch (broad, from carboxylic acid), C=O stretch (from carboxylic acid), C-F stretches, aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M+), fragmentation pattern corresponding to the loss of COOH, CF3, and other fragments.

Note: Actual chemical shifts and peak intensities can vary based on the solvent and instrument used.

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process, often starting from a commercially available substituted toluene.

G Start Substituted Toluene (e.g., 1-methyl-2-(trifluoromethyl)benzene) Step1 Halogenation (e.g., Bromination) Start->Step1 Intermediate1 Halogenated Intermediate Step1->Intermediate1 Step2 Grignard Formation Intermediate1->Step2 Intermediate2 Grignard Reagent Step2->Intermediate2 Step3 Carboxylation (with CO2) Intermediate2->Step3 Product This compound Step3->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General synthetic workflow for this compound.

Experimental Protocol: Esterification Example

This compound can be used as a starting material for the synthesis of its ester derivatives, which may have applications in various fields.

Objective: To synthesize the methyl ester of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Organic solvent for extraction (e.g., diethyl ether)

  • Round-bottom flask, condenser, separating funnel, and standard laboratory glassware.

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separating funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • The crude product can be further purified by column chromatography if necessary.

Biological Activity and Potential Applications

Direct biological studies on this compound are limited in publicly available literature. However, the biological activities of its structural analogs provide insights into its potential applications.

Inferred Biological Activity

Derivatives of benzoic acid containing a trifluoromethyl group have been investigated for a range of pharmacological activities.

  • Antibacterial Agents: Pyrazole derivatives of 4-(trifluoromethyl)phenyl benzoic acid have demonstrated potent activity against Gram-positive bacteria. This suggests that the this compound scaffold could be a valuable starting point for the development of new antibacterial agents.[3][4]

  • Enzyme Inhibition: Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been identified as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to neurodegenerative diseases like Alzheimer's disease.[5] This indicates that amides and related derivatives of this compound could be explored for their enzyme inhibitory potential.

Potential Signaling Pathway Modulation

Given the activities of its analogs, it is plausible that derivatives of this compound could modulate various cellular signaling pathways. For instance, novel antibacterial agents often target essential bacterial pathways such as cell wall synthesis, protein synthesis, or DNA replication. Enzyme inhibitors would directly interact with their target enzymes, modulating their respective signaling cascades.

G Compound This compound Derivative Target Bacterial Enzyme / Receptor Compound->Target Binding/Inhibition Pathway Essential Bacterial Pathway (e.g., Cell Wall Synthesis) Target->Pathway Modulation Effect Inhibition of Bacterial Growth Pathway->Effect

Caption: Hypothetical signaling pathway for antibacterial action.

Safety and Handling

Based on available safety data for this compound and related compounds, appropriate safety precautions should be taken when handling this chemical.

Table 3: Hazard Information

Hazard StatementPrecautionary Statement
Causes skin irritation.Wash skin thoroughly after handling. Wear protective gloves.
Causes serious eye irritation.Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.
May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. While direct biological data for this specific compound is scarce, the demonstrated activities of its structural analogs suggest a promising potential for the development of novel therapeutic agents, especially in the antibacterial and enzyme inhibition domains. Further research into the biological effects and mechanisms of action of this compound and its derivatives is warranted to fully explore its therapeutic and industrial potential.

References

Spectroscopic and Synthetic Overview of 4-methyl-2-(trifluoromethyl)benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and detailed, reproducible synthetic protocols for 4-methyl-2-(trifluoromethyl)benzoic acid could not be located. The information presented herein is based on data for structurally similar compounds and general principles of organic chemistry. This guide is intended to provide a foundational understanding and predictive insights, but it is not a substitute for experimental verification.

Introduction

This compound is an aromatic carboxylic acid derivative. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold suggests its potential utility as a building block in medicinal chemistry and materials science. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The methyl group provides an additional site for functionalization or can modulate the electronic properties of the aromatic ring. This document aims to provide a theoretical framework for the spectroscopic characterization and synthesis of this compound.

Predicted Spectroscopic Data

Due to the absence of direct experimental data, the following tables present predicted spectroscopic characteristics for this compound. These predictions are based on the analysis of closely related analogs such as 4-fluoro-2-(trifluoromethyl)benzoic acid and 2-chloro-4-trifluoromethylbenzoic acid, as well as standard spectroscopic correlation tables.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
Ar-H (position 3)7.5 - 7.7d~8Ortho-coupling to H at position 5.
Ar-H (position 5)7.3 - 7.5d~8Ortho-coupling to H at position 3 and meta-coupling to H at position 6.
Ar-H (position 6)7.8 - 8.0s-Likely to appear as a singlet or a finely split doublet due to meta-coupling.
-CH₃2.3 - 2.5s-Aromatic methyl group singlet.
-COOH10.0 - 13.0br s-Broad singlet, chemical shift is concentration and solvent dependent.

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)Notes
-COOH165 - 170Carbonyl carbon.
Ar-C (quaternary, C-1)130 - 135Carbon bearing the carboxylic acid group.
Ar-C (quaternary, C-2)128 - 132 (q, J ≈ 30-35 Hz)Carbon bearing the CF₃ group, shows quartet splitting due to coupling with fluorine.
Ar-C (CH, C-3)125 - 130Aromatic methine.
Ar-C (quaternary, C-4)140 - 145Carbon bearing the methyl group.
Ar-C (CH, C-5)130 - 135Aromatic methine.
Ar-C (CH, C-6)120 - 125Aromatic methine.
-CF₃120 - 125 (q, J ≈ 270-280 Hz)Trifluoromethyl carbon, shows a strong quartet splitting.
-CH₃20 - 22Methyl carbon.

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted Infrared (IR) Spectroscopic Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (Carboxylic acid)2500 - 3300BroadCharacteristic broad absorption of a hydrogen-bonded carboxylic acid.
C-H stretch (Aromatic)3000 - 3100Medium
C=O stretch (Carboxylic acid)1680 - 1710StrongCarbonyl stretch of an aromatic carboxylic acid.
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-F stretch (Trifluoromethyl)1100 - 1350StrongStrong absorptions characteristic of the C-F bonds.

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry (MS) Data
IonPredicted m/zNotes
[M]⁺204.04Molecular ion.
[M-OH]⁺187.04Loss of hydroxyl radical.
[M-COOH]⁺159.04Loss of the carboxylic acid group.

Ionization Method: Electron Ionization (EI)

Proposed Synthetic Pathways

G cluster_0 Synthetic Pathway A 1-Bromo-4-methyl-2-(trifluoromethyl)benzene C Grignard Reagent Formation A->C Mg, THF B This compound D Carboxylation C->D 1. CO2 2. H3O+ D->B

Caption: Proposed synthesis of this compound.

Experimental Protocol: A General Approach

The following outlines a general, unverified protocol for the proposed synthesis:

  • Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene in anhydrous THF would be added dropwise. The reaction mixture would be stirred at room temperature until the magnesium is consumed.

  • Carboxylation: The freshly prepared Grignard reagent would then be added slowly to a flask containing dry ice (solid CO₂) at -78 °C. The reaction would be allowed to warm to room temperature overnight.

  • Workup and Purification: The reaction mixture would be quenched with aqueous HCl. The aqueous layer would be extracted with an organic solvent such as ethyl acetate. The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would likely require purification by recrystallization or column chromatography to yield pure this compound.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_1 Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ms Mass Spectrometry (EI-MS) start->ms ir IR Spectroscopy (FTIR-ATR) start->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis end Confirmed Structure data_analysis->end

Caption: General workflow for spectroscopic characterization.

Conclusion

This technical guide provides a predictive overview of the spectroscopic properties and a potential synthetic route for this compound. It is crucial to emphasize that the data presented is theoretical and awaits experimental validation. Researchers and drug development professionals interested in this compound are encouraged to undertake its synthesis and characterization to confirm these predictions and explore its potential applications. The lack of available data also highlights an opportunity for new research to contribute to the chemical literature by synthesizing this compound and publishing its full spectroscopic characterization.

4-methyl-2-(trifluoromethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on 4-methyl-2-(trifluoromethyl)benzoic acid for researchers, scientists, and drug development professionals. This document outlines the molecular formula and weight of the compound. Due to limited specific data on this particular molecule, a generalized overview of the applications and a representative synthesis protocol for the broader class of trifluoromethylated benzoic acids are provided to offer valuable context.

Molecular Properties of this compound

The fundamental molecular characteristics of this compound are detailed in the table below.

PropertyValue
Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS Number 120985-64-0

Applications of Trifluoromethylated Benzoic Acids

While specific applications for this compound are not extensively documented in publicly available literature, the broader class of trifluoromethylated benzoic acids are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability and its ability to pass through cell membranes, making it a valuable functional group in drug design.[1][2] For example, various trifluoromethylated benzoic acids are used in the creation of enzyme inhibitors, receptor antagonists, and other therapeutic agents.[3] In the agrochemical sector, these compounds are precursors to modern herbicides and pesticides.[4][5]

Logical Relationship: From Chemical Intermediate to Final Product

The following diagram illustrates the typical role of trifluoromethylated benzoic acids as foundational molecules in the development of specialized chemical products.

G A Trifluoromethylated Benzoic Acids B Chemical Synthesis (e.g., amidation, esterification) A->B C Active Pharmaceutical Ingredients (APIs) B->C D Agrochemicals (Herbicides, Pesticides) B->D E Drug Discovery & Development C->E F Crop Protection Products D->F

Caption: Role of trifluoromethylated benzoic acids as key intermediates.

Generalized Synthesis of a Trifluoromethylated Benzoic Acid

Experimental Workflow: Generalized Oxidation Synthesis

G cluster_0 A Start: Add Reactants (p-trifluorobenzaldehyde, Cu(OAc)2·H2O, Co(OAc)2·4H2O, water) B Connect Oxygen Balloon A->B C Heat and Stir (70°C for 1 hour) B->C D Cool Reaction Mixture C->D E Centrifuge to Separate Crude Product D->E F Wash with Water (Ultrasonication) E->F G Centrifuge and Dry F->G H End: Target Product (Trifluoromethylated Benzoic Acid) G->H

Caption: Generalized workflow for the synthesis of a trifluoromethylated benzoic acid.

References

Physical properties of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-methyl-2-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS RN: 120985-64-0). The information is compiled for use by researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical Properties

Physical PropertyValue
Melting Point 136.0-142.0 °C[1]
Boiling Point 263.9 °C at 760 mmHg
Solubility No quantitative data available. Qualitatively, similar compounds such as 4-(trifluoromethyl)benzoic acid are moderately soluble in water and more soluble in polar organic solvents.
pKa No experimentally determined value available.

Experimental Protocols

Detailed experimental protocols for the determination of the key physical properties of benzoic acid derivatives are outlined below. While the specific experimental conditions used to determine the cited melting and boiling points for this compound are not available in the public literature, the following represents standard methodologies employed for such characterizations.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating medium.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the final melting point. The recorded melting point is reported as this range.

Workflow for Melting Point Determination

G A Finely powder the dry sample B Pack sample into a capillary tube (2-3 mm height) A->B C Place capillary in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record temperature at first liquid drop (T1) D->E F Record temperature at complete liquefaction (T2) E->F G Report melting point as range (T1 - T2) F->G

Caption: Workflow for determining the melting point of a solid organic compound.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

  • Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer, and a collection vessel. The thermometer bulb is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.

  • Heating: The flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb before entering the condenser.

  • Temperature Reading: The temperature is recorded when the vapor temperature is constant. This constant temperature is the boiling point of the substance at the given atmospheric pressure.

Logical Relationship for Boiling Point Determination

G A Liquid heats up B Vapor pressure of liquid increases A->B C Vapor pressure equals atmospheric pressure B->C D Liquid boils C->D E Constant temperature of vapor recorded D->E G A Add excess solute to solvent B Equilibrate at constant temperature with agitation A->B C Allow undissolved solid to settle B->C D Filter supernatant C->D E Analyze concentration of filtrate (e.g., UV-Vis, HPLC) D->E F Calculate solubility E->F G cluster_0 Titration Progress A Start Titration [HA] > [A-] B Half-Equivalence Point [HA] = [A-] A->B Add 0.5 eq. Base C Equivalence Point [HA] < [A-] B->C Add 0.5 eq. Base D pH = pKa B->D Henderson-Hasselbalch Equation

References

An In-depth Technical Guide on the Solubility of 4-methyl-2-(trifluoromethyl)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-methyl-2-(trifluoromethyl)benzoic acid. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this guide presents qualitative solubility information for structurally related compounds, 2-(trifluoromethyl)benzoic acid and 4-methylbenzoic acid, to offer valuable insights. Furthermore, this document outlines detailed experimental protocols for solubility determination and includes visual representations to elucidate experimental workflows and the chemical principles governing solubility.

Introduction to this compound

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a methyl group and a trifluoromethyl group on the benzoic acid backbone, suggests a complex interplay of factors governing its solubility in various organic solvents. The trifluoromethyl group, being strongly electron-withdrawing and lipophilic, and the methyl group, being electron-donating and also lipophilic, along with the polar carboxylic acid group, create a molecule with distinct solubility behavior. Understanding this behavior is critical for its application in pharmaceutical synthesis, materials science, and other areas of chemical research.

Qualitative Solubility of Structurally Related Compounds

To infer the potential solubility profile of this compound, the solubility of two closely related compounds, 2-(trifluoromethyl)benzoic acid and 4-methylbenzoic acid, is summarized below. This information can guide solvent selection for synthesis, purification, and formulation development.

CompoundSolventSolubilityReference
2-(trifluoromethyl)benzoic acid WaterPoorly soluble[1]
Ethyl acetateMore soluble[1]
Dimethyl sulfoxide (DMSO)More soluble[1]
4-methylbenzoic acid MethanolSoluble[2]
EthanolSoluble[2]
EtherSoluble[2]
Hot WaterInsoluble[2]

This table presents qualitative solubility data for compounds structurally related to this compound and is intended to provide general guidance for solvent selection.

Based on this information, it can be anticipated that this compound will exhibit limited solubility in water and good solubility in polar organic solvents such as alcohols and ethers. The presence of the trifluoromethyl group may enhance solubility in certain non-polar solvents compared to 4-methylbenzoic acid.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable methods for determining the solubility of a solid compound like this compound in an organic solvent.

This method is considered the "gold standard" for determining equilibrium solubility.

Principle: A saturated solution is prepared by agitating an excess amount of the solid solute in the solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the solute in the clear, saturated solution is then determined analytically.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature shaker or water bath

  • Thermostatically controlled incubator

  • Vials or flasks with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • This compound (solute)

  • Organic solvent of interest

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a series of vials or flasks, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking samples at different time points until the concentration remains constant.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

  • Quantification: Accurately dilute the filtered sample with the solvent to a concentration within the calibrated range of the analytical instrument. Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of the compound in the solvent at the specified temperature, typically expressed in mg/mL, mol/L, or as a mole fraction.

This is a simpler, classical method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • Analytical balance

  • Constant temperature shaker or water bath

  • Vials or flasks with screw caps

  • Filtration apparatus (e.g., filter paper and funnel)

  • Evaporating dish or watch glass

  • Oven

  • This compound (solute)

  • Organic solvent of interest

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution as described in the Isothermal Equilibrium Method (steps 1 and 2).

  • Sample Collection: After equilibration and settling of the excess solid, carefully decant or filter a known volume of the clear supernatant into a pre-weighed evaporating dish.

  • Evaporation: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A gentle stream of nitrogen can be used to accelerate evaporation.

  • Drying and Weighing: Once the solvent has completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation: The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish. The solubility can then be calculated as the mass of the solute per volume of the solvent.

Visualizations

experimental_workflow A Preparation of Saturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Agitation) A->B C Phase Separation (Settling / Centrifugation) B->C D Filtration of Supernatant C->D E Quantification of Solute D->E F Gravimetric Analysis E->F Method 1 G Instrumental Analysis (e.g., HPLC) E->G Method 2 H Calculation of Solubility F->H G->H

Caption: Experimental workflow for determining the solubility of a solid compound.

solubility_factors Solubility Solubility in Organic Solvents Solute Solute Properties (this compound) Solute->Solubility Polarity Molecular Polarity Solute->Polarity H_Bonding Hydrogen Bonding Capacity (Carboxylic Acid Group) Solute->H_Bonding Lipophilicity Lipophilicity (Methyl & CF3 Groups) Solute->Lipophilicity CrystalLattice Crystal Lattice Energy Solute->CrystalLattice Solvent Solvent Properties Solvent->Solubility SolventPolarity Solvent Polarity Solvent->SolventPolarity SolventH_Bonding Solvent H-Bonding (Donor/Acceptor) Solvent->SolventH_Bonding Polarity->Solubility influences H_Bonding->Solubility influences Lipophilicity->Solubility influences CrystalLattice->Solubility influences SolventPolarity->Solubility influences SolventH_Bonding->Solubility influences

Caption: Key factors influencing the solubility of substituted benzoic acids.

Conclusion

References

An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Trifluoromethyl-Benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of benzoic acid derivatives, with a particular focus on analogs of 4-methyl-2-(trifluoromethyl)benzoic acid. While a specific crystal structure for this compound is not publicly available, this document leverages data from closely related compounds to illustrate the core principles and experimental protocols relevant to researchers in crystallography and drug development. The trifluoromethyl group is a key substituent in many pharmaceutical compounds, influencing properties such as metabolic stability and binding affinity.[1] Understanding its impact on the crystal structure of small molecules is therefore of significant interest.

Introduction to Crystallographic Analysis of Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[2][3] Their crystal structures are often characterized by the formation of hydrogen-bonded dimers via their carboxylic acid functional groups.[4][5][6] The introduction of substituents, such as a trifluoromethyl group, can significantly alter the molecular conformation and the supramolecular assembly in the solid state. X-ray diffraction is the definitive method for elucidating these three-dimensional structures at the atomic level.[7]

Experimental Protocols

The determination of a crystal structure involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

The synthesis of substituted benzoic acids can be achieved through various organic chemistry routes. For instance, derivatives can be prepared by the oxidation of corresponding benzaldehydes or by functional group interconversion on a pre-existing benzoic acid core.[1][8][9]

A critical step is the growth of high-quality single crystals suitable for X-ray diffraction. A common technique is slow evaporation from a suitable solvent. For example, single crystals of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid were obtained by recrystallization from dichloromethane.[10] Similarly, crystals of 4-methyl-2-(o-tolylamino)benzoic acid were grown by the slow evaporation of an acetone solution.[3]

General Crystallization Protocol:

  • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

  • Filter the solution to remove any particulate matter.

  • Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

  • Monitor for the formation of single, well-defined crystals.

Once suitable crystals are obtained, they are mounted on a diffractometer for X-ray diffraction analysis. The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. This data is then processed to determine the unit cell dimensions and space group of the crystal. The final step is structure solution and refinement, where the atomic positions and displacement parameters are determined.[4][10]

The workflow for a typical single-crystal X-ray diffraction experiment is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis & Validation synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Crystallization purification->crystallization data_collection Data Collection crystallization->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif CIF File Generation validation->cif

Experimental workflow for crystal structure determination.

Crystallographic Data of Analogs

The following tables summarize the crystallographic data for several compounds related to this compound. This data provides a basis for understanding the expected structural features of the target molecule.

Table 1: Crystal Data and Structure Refinement for 2-(Trifluoromethyl)benzoic Acid [6]

ParameterValue
Empirical formulaC₈H₅F₃O₂
Formula weight190.12
Temperature200 K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 4.8816(3) Å, b = 20.6948(14) Å, c = 7.9697(5) Å
β = 109.544(4)°
Volume758.74(8) ų
Z4
Density (calculated)1.664 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.049, wR2 = 0.113

Table 2: Crystal Data and Structure Refinement for 4-Nitro-2-(trifluoromethyl)benzoic Acid [4][5]

ParameterValue
Empirical formulaC₈H₄F₃NO₄
Formula weight249.12
TemperatureNot Reported
WavelengthNot Reported
Crystal systemTriclinic
Space groupP-1
Unit cell dimensionsa = 7.3739(5) Å, b = 7.7408(5) Å, c = 8.8576(6) Å
α = 99.079(2)°, β = 107.086(2)°, γ = 102.399(2)°
Volume452.48(5) ų
Z2
Density (calculated)1.830 Mg/m³
Final R indices [I>2σ(I)]Not Reported

Table 3: Crystal Data and Structure Refinement for 2-Methylsulfonyl-4-(trifluoromethyl)benzoic Acid [10]

ParameterValue
Empirical formulaC₉H₇F₃O₄S
Formula weight284.21
TemperatureNot Reported
WavelengthNot Reported
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 11.026(2) Å, b = 7.425(2) Å, c = 13.567(3) Å
β = 98.78(3)°
Volume1095.3(4) ų
Z4
Density (calculated)1.724 Mg/m³
Final R indices [I>2σ(I)]R1 = 0.044, wR2 = 0.123

Structural Analysis and Supramolecular Features

A key feature in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups.[4][5][6] This is a robust and commonly observed supramolecular synthon.

In the case of 2-(trifluoromethyl)benzoic acid, the carboxyl group is tilted by 16.8° with respect to the plane of the aromatic ring.[6] For 4-nitro-2-(trifluoromethyl)benzoic acid, steric interactions involving the trifluoromethyl group cause the carboxylic acid group to rotate out of the aromatic plane.[4][5] These observations suggest that in this compound, a similar torsion of the carboxylic acid group relative to the benzene ring would be expected due to the steric bulk of the ortho-trifluoromethyl group.

The relationship between molecular structure and the resulting crystal packing motif can be visualized as follows:

logical_relationship substituents Substituents (e.g., -CF3, -CH3) conformation Molecular Conformation (e.g., Torsion Angles) substituents->conformation Steric & Electronic Effects interactions Intermolecular Interactions (e.g., Hydrogen Bonds, C-H...F) substituents->interactions Influences Strength conformation->interactions Determines Accessibility packing Crystal Packing (Supramolecular Assembly) interactions->packing Drives Assembly

Influence of substituents on crystal packing.

Relevance in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API), which are dictated by its crystal structure, are of paramount importance. These properties include solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal structure allows for the identification and characterization of different polymorphic forms, which can have significantly different physicochemical properties.[7] For instance, the presence of the lipophilic trifluoromethyl group can enhance membrane permeability and metabolic stability, making these derivatives attractive for drug design.[1][2]

Conclusion

While the specific crystal structure of this compound remains to be determined, analysis of closely related analogs provides a robust framework for predicting its structural characteristics. It is anticipated that the molecule will exhibit a twisted conformation due to the ortho-trifluoromethyl group and will form hydrogen-bonded dimers in the solid state. The experimental protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, crystallization, and structural analysis of novel pharmaceutical compounds. The detailed crystallographic insights are crucial for understanding structure-property relationships and for the rational design of new therapeutic agents.

References

Conceptual Framework for a Technical Guide on 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

As an AI, I am unable to generate a technical guide or whitepaper on a specific chemical compound like "4-methyl-2-(trifluoromethyl)benzoic acid" without access to extensive, specialized chemical databases and research articles that may not be publicly available. The generation of such a document requires in-depth, validated data that is beyond the scope of a general web search.

However, I can provide a template and a conceptual framework for how such a guide would be structured, along with example Graphviz diagrams that you can adapt once you have the specific data. This will help you organize your research and present it in a professional and clear manner.

Whitepaper: Thermochemical and Physicochemical Properties of this compound

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the experimentally determined and computationally predicted thermochemical and physicochemical properties of this compound. It includes detailed experimental protocols for key analytical techniques, a summary of all quantitative data in tabular format, and visual representations of relevant workflows and molecular relationships to support further research and development.

Introduction

  • 1.1. Chemical Identity:

    • IUPAC Name: this compound

    • CAS Number: [Insert CAS Number]

    • Molecular Formula: C9H7F3O2

    • Molecular Weight: 204.15 g/mol

    • Chemical Structure: (Include a 2D chemical structure image)

  • 1.2. Relevance and Applications:

    • Discussion of its role as a key intermediate in the synthesis of pharmaceuticals (e.g., Mavacamten).

    • Potential applications in materials science or as a building block in organic synthesis.

Thermochemical Data

This section would contain tables summarizing the core data.

Table 1: Enthalpies of Formation and Combustion

PropertyValue (kJ/mol)MethodReference
Standard Molar Enthalpy of Formation (gas)Datae.g., G3(MP2) Theory[cite]
Standard Molar Enthalpy of Formation (crystal)Datae.g., G3(MP2) Theory[cite]
Standard Molar Enthalpy of CombustionDatae.g., Calorimetry[cite]

Table 2: Phase Transition Properties

PropertyValueMethodReference
Melting Pointe.g., Ke.g., Differential Scanning Calorimetry[cite]
Enthalpy of Fusione.g., kJ/mole.g., Differential Scanning Calorimetry[cite]
Triple Point Temperaturee.g., Ke.g., Adiabatic Calorimetry[cite]
Triple Point Pressuree.g., Pae.g., Adiabatic Calorimetry[cite]
Standard Molar Enthalpy of Sublimatione.g., kJ/mole.g., Knudsen Effusion Method[cite]

Table 3: Heat Capacity and Thermodynamic Functions

Temperature (K)Molar Heat Capacity (Cp,m) (J·K⁻¹·mol⁻¹)Entropy (S) (J·K⁻¹·mol⁻¹)Enthalpy (H) (kJ·mol⁻¹)
e.g., 298.15DataDataData
............

Experimental and Computational Methodologies

This section would detail the protocols.

  • 3.1. Synthesis of this compound

    • Detailed reaction scheme.

    • Reagents and conditions.

    • Purification and characterization methods (NMR, IR, Mass Spectrometry).

  • 3.2. Combustion Calorimetry

    • Description of the isoperibol static bomb calorimeter used.

    • Sample preparation and ignition procedure.

    • Calibration with a standard substance (e.g., benzoic acid).

    • Corrections applied (e.g., for nitric acid and carbon formation).

  • 3.3. Differential Scanning Calorimetry (DSC)

    • Instrument model and specifications.

    • Heating rate and atmosphere (e.g., nitrogen).

    • Sample encapsulation details.

    • Method for determining onset and peak temperatures for melting and fusion enthalpy.

  • 3.4. Knudsen Effusion Method

    • Description of the effusion apparatus.

    • Temperature range and control.

    • Orifice dimensions.

    • Method for determining vapor pressure from mass loss over time.

  • 3.5. Computational Chemistry

    • Software used (e.g., Gaussian).

    • Theoretical model (e.g., G3(MP2)).

    • Basis set.

    • Methodology for calculating isodesmic reactions to determine enthalpy of formation.

Visualized Workflows and Relationships

This section would include the Graphviz diagrams.

General Experimental Workflow for Thermochemical Analysis

G cluster_synthesis Synthesis & Purification cluster_data Data Output synthesis Synthesis of This compound purification Purification (e.g., Recrystallization) synthesis->purification characterization Characterization (NMR, IR, MS) purification->characterization comb_cal Combustion Calorimetry characterization->comb_cal dsc Differential Scanning Calorimetry (DSC) characterization->dsc effusion Knudsen Effusion characterization->effusion h_comb Enthalpy of Combustion comb_cal->h_comb h_fus Enthalpy of Fusion dsc->h_fus vp Vapor Pressure vs. Temp effusion->vp h_sub Enthalpy of Sublimation vp->h_sub

Caption: Workflow for the synthesis, purification, and thermochemical analysis of the target compound.

Relationship between Experimental Data and Derived Properties

G cluster_experimental Experimental Measurements cluster_derived Derived Thermochemical Properties exp_comb ΔcH°(cr) derived_form_cr ΔfH°(cr) exp_comb->derived_form_cr Hess's Law exp_sub ΔsubH° exp_fus ΔfusH° derived_form_g ΔfH°(g) exp_fus->derived_form_g (Alternative Path) derived_form_cr->derived_form_g + ΔsubH°

An In-depth Technical Guide to the Synthesis of 4-methyl-2-(trifluoromethyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 4-methyl-2-(trifluoromethyl)benzoic acid and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique physicochemical properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This document details key experimental protocols, presents quantitative data for synthetic methodologies, and visualizes relevant biological pathways and experimental workflows.

Core Synthetic Strategies

The synthesis of this compound and its analogs can be broadly approached through two primary methodologies: the Grignard reaction for the introduction of the carboxyl group and the oxidation of a pre-existing methyl group on the benzene ring.

1. Grignard Reaction: This is a versatile and widely employed method for forming carbon-carbon bonds. In this context, an appropriately substituted aryl halide is converted into a Grignard reagent, which is then carboxylated using carbon dioxide. For the synthesis of this compound, the starting material would be 2-bromo-1-methyl-3-(trifluoromethyl)benzene. The Grignard reagent is formed by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF). This organometallic intermediate is then reacted with solid carbon dioxide (dry ice) or bubbled with CO2 gas, followed by an acidic workup to yield the desired carboxylic acid.

2. Oxidation: An alternative strategy involves the oxidation of a methyl group at the 2-position of a toluene derivative that already contains the 4-methyl and trifluoromethyl substituents. A common starting material for this approach would be 1,4-dimethyl-2-(trifluoromethyl)benzene. Strong oxidizing agents such as potassium permanganate (KMnO4) or nitric acid can be used to convert the methyl group to a carboxylic acid. The reaction conditions need to be carefully controlled to achieve selective oxidation and to avoid over-oxidation or side reactions.

Quantitative Data on Synthesis of Trifluoromethylated Benzoic Acids

The following tables summarize quantitative data from various synthetic methods for producing trifluoromethylated benzoic acids, providing a comparative overview of different approaches.

Table 1: Grignard-based Synthesis of Trifluoromethylated Benzoic Acids

Starting MaterialReaction ConditionsSolventYield (%)Reference
2-bromo-5-fluorotrifluoromethylbenzene1. Mg, I2 (cat.), reflux, 2h; 2. CO2, rt, overnight; 3. HCl (aq)Anhydrous Tetrahydrofuran65.9[1]
3,5-bis(trifluoromethyl)bromobenzene1. Mg, reflux, 2-5h; 2. CO2 (pressure), <0°CTetrahydrofuranHigh (not specified)[2]
Bromobenzene1. Mg, ether; 2. CO2 (dry ice); 3. 6M HClDiethyl etherNot specified[3]

Table 2: Oxidation-based Synthesis of Trifluoromethylated Benzoic Acids

Starting MaterialOxidizing AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
p-trifluorobenzaldehydeOxygenCu(OAc)2·H2O, Co(OAc)2·4H2O70199[4]
2-trichloromethyl benzal chlorideAnhydrous HF, then Nitric AcidNot specified50-150Not specified95.1-95.8[5]
TolueneAir (O2)Cobalt acetate150-170Continuous97-98[6]
2-chloro-4-trifluoromethyl phenylacetic acidOxygenMagnesium acetate, Cobalt acetate657.596.6[7]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from established procedures for the synthesis of structurally similar trifluoromethylated benzoic acids.[1][2][3]

Materials:

  • 2-Bromo-1-methyl-3-(trifluoromethyl)benzene

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon dioxide (solid, dry ice)

  • Hydrochloric acid (6 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.

    • Magnesium turnings (1.2 equivalents) and a crystal of iodine are placed in the flask.

    • A solution of 2-bromo-1-methyl-3-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.

    • The remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • The reaction mixture is cooled to 0 °C in an ice bath.

    • Crushed dry ice is added portion-wise to the stirred Grignard solution. The addition is continued until the exothermic reaction ceases.

    • The reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of 6 M hydrochloric acid until the solution is acidic.

    • The aqueous layer is extracted three times with ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is removed under reduced pressure to yield the crude product.

    • The crude this compound is purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 4-(Trifluoromethyl)benzoic Acid via Oxidation

This protocol is based on the oxidation of p-trifluoromethylbenzaldehyde.[4]

Materials:

  • p-Trifluoromethylbenzaldehyde

  • Copper(II) acetate monohydrate (Cu(OAc)2·H2O)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O)

  • Water

  • Oxygen

Procedure:

  • Reaction Setup:

    • In a 15 mL glass reaction tube, add water (2 mL), p-trifluoromethylbenzaldehyde (1 mmol), Cu(OAc)2·H2O (0.003 mmol), and Co(OAc)2·4H2O (0.003 mmol).

    • An oxygen balloon is connected to the reaction tube.

  • Oxidation:

    • The reaction tube is placed in a preheated oil bath at 70 °C and stirred for 1 hour.

  • Isolation of Product:

    • After the reaction is complete, the mixture is cooled to room temperature.

    • The crude solid product is separated by centrifugation.

    • The solid is washed with 3 mL of water, centrifuged again, and dried to a constant weight to obtain the target product.

Visualization of a Relevant Signaling Pathway and an Experimental Workflow

Derivatives of trifluoromethylated benzoic acids have shown promise as inhibitors of various enzymes, including those involved in cancer signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[8] The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition.

EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway and Inhibition EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Inhibitor 4-Methyl-2-(trifluoromethyl)benzoic acid derivative (Inhibitor) Inhibitor->Dimerization Inhibits RAS RAS Dimerization->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes Synthesis_Screening_Workflow Workflow for Synthesis and Antibacterial Screening Start Start: Design of 4-methyl-2-(trifluoromethyl)benzoic acid derivatives Synthesis Chemical Synthesis (e.g., Grignard or Oxidation) Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Antibacterial Screening (e.g., MIC determination) Purification->PrimaryScreening HitIdentification Hit Identification (Active Compounds) PrimaryScreening->HitIdentification HitIdentification->Start Inactive SecondaryScreening Secondary Screening (e.g., Bactericidal/Bacteriostatic, Biofilm Inhibition) HitIdentification->SecondaryScreening Active Toxicity In Vitro Toxicity (e.g., on human cell lines) SecondaryScreening->Toxicity LeadOptimization Lead Optimization (Structure-Activity Relationship) Toxicity->LeadOptimization LeadOptimization->Synthesis Iterative Cycle End End: Preclinical Candidate LeadOptimization->End

References

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group in Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties and steric profile impart profound effects on the physicochemical and biological characteristics of parent molecules. When appended to the benzoic acid scaffold, a common building block in drug discovery, the CF3 group modulates reactivity in a manner that is both predictable and exploitable for the synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of the reactivity of the trifluoromethyl group in benzoic acid derivatives, with a focus on its electronic effects, influence on acidity, and its role in key chemical transformations.

Electronic and Physicochemical Properties of Trifluoromethylated Benzoic Acids

The trifluoromethyl group is a potent electron-withdrawing group, a property that stems from the high electronegativity of the three fluorine atoms. This strong inductive effect significantly influences the electron density distribution within the benzoic acid molecule, thereby altering its acidity and other physicochemical parameters.

Electronic Effects: Hammett Constants

The electronic effect of a substituent on an aromatic ring can be quantified using Hammett constants (σ). The positive σ values for the trifluoromethyl group indicate its strong electron-withdrawing nature.

Substituent σ_meta σ_para
-CF30.430.54
-CH3-0.07-0.17
-Cl0.370.23
-NO20.710.78

Data sourced from various standard organic chemistry texts.

Acidity of Trifluoromethylbenzoic Acids

The electron-withdrawing nature of the trifluoromethyl group stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the benzoic acid. This effect is most pronounced when the CF3 group is in the ortho or para position.

Compound pKa
Benzoic Acid4.20[1]
2-(Trifluoromethyl)benzoic Acid3.14
3-(Trifluoromethyl)benzoic Acid3.87
4-(Trifluoromethyl)benzoic Acid3.78

pKa values are approximate and can vary slightly with experimental conditions.

Reactivity of the Trifluoromethyl Group and the Aromatic Ring

The presence of the trifluoromethyl group governs the reactivity of both the CF3 moiety itself and the aromatic ring to which it is attached.

Hydrolysis of the Trifluoromethyl Group

Under forcing acidic or basic conditions, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group. This reaction, however, typically requires harsh conditions.

Experimental Protocol: Acidic Hydrolysis of a Benzotrifluoride

  • Reaction Setup: In a high-pressure reaction vessel, combine the desired benzotrifluoride derivative (1.0 eq) with a concentrated strong acid, such as sulfuric acid or trifluoromethanesulfonic acid.

  • Reaction Conditions: Heat the mixture to a high temperature (e.g., 150-200 °C) and maintain for several hours to days, monitoring the reaction progress by a suitable analytical technique (e.g., GC-MS or NMR).

  • Work-up and Purification: After cooling to room temperature, carefully quench the reaction mixture by pouring it onto ice. The resulting benzoic acid derivative can then be extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when there is a suitable leaving group (e.g., a halide) in the ortho or para position.

Experimental Protocol: General Procedure for SNAr on a Trifluoromethyl-substituted Aryl Halide

  • Reaction Setup: To a solution of the trifluoromethyl-substituted aryl halide (1.0 eq) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.0-1.5 eq) and a base (e.g., K2CO3, NaH) if required.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to >100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Caption: A typical experimental workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Synthesis of Trifluoromethylated Benzoic Acid Derivatives

A common method for the synthesis of trifluoromethylated benzoic acids is the Sandmeyer reaction, which involves the diazotization of an aminobenzotrifluoride followed by reaction with a cyanide salt and subsequent hydrolysis.

Experimental Protocol: Sandmeyer Reaction for the Synthesis of a Trifluoromethylbenzoic Acid

  • Diazotization: Dissolve the starting aminobenzotrifluoride (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H2SO4) at 0-5 °C. To this solution, add a solution of sodium nitrite (1.0-1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.2 eq) and sodium or potassium cyanide in water. Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic and may require cooling to control the temperature.

  • Hydrolysis: After the addition is complete, heat the reaction mixture to hydrolyze the resulting benzonitrile to the corresponding benzoic acid. The hydrolysis can be carried out under acidic or basic conditions.

  • Work-up and Purification: Cool the reaction mixture and acidify if necessary to precipitate the benzoic acid. The crude product can be collected by filtration and purified by recrystallization.

Applications in Drug Discovery: Signaling Pathways

The unique properties imparted by the trifluoromethyl group have led to its incorporation into numerous blockbuster drugs. Understanding the mechanism of action of these drugs provides insight into the role of the CF3 group in modulating biological activity.

Celecoxib: A COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[2][3][4][5] The trifluoromethyl group on the pyrazole ring of celecoxib is thought to contribute to its binding affinity and selectivity for the COX-2 active site.[2]

Celecoxib_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: The inhibitory action of Celecoxib on the COX-2 signaling pathway.

Fluoxetine: A Selective Serotonin Reuptake Inhibitor (SSRI)

Fluoxetine is a widely prescribed antidepressant that functions as a selective serotonin reuptake inhibitor (SSRI).[6][7][8][9][10] The trifluoromethyl group in fluoxetine is located on a phenoxy ring and is crucial for its selective binding to the serotonin transporter (SERT).

Fluoxetine_Pathway Serotonin_Release Serotonin Release from Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Serotonin_Release->Synaptic_Cleft SERT Serotonin Transporter (SERT) Synaptic_Cleft->SERT Binds to Postsynaptic_Neuron Postsynaptic Neuron (Serotonin Receptors) Synaptic_Cleft->Postsynaptic_Neuron Activates Reuptake Serotonin Reuptake SERT->Reuptake Fluoxetine Fluoxetine Fluoxetine->SERT Blocks

Caption: The mechanism of action of Fluoxetine as a selective serotonin reuptake inhibitor.

Spectroscopic Data of Trifluoromethylbenzoic Acids

The trifluoromethyl group provides a unique spectroscopic handle for the characterization of these derivatives.

Spectroscopic Technique Position of CF3 Group Typical Chemical Shift / Absorption Frequency
¹H NMR (δ, ppm) OrthoAromatic protons typically shifted downfield due to the anisotropic effect of the CF3 group.
MetaAromatic protons show complex splitting patterns.
ParaTwo distinct doublets are typically observed for the aromatic protons.
¹³C NMR (δ, ppm) Carbon bearing CF3~120-135 ppm (quartet due to C-F coupling)
CF3 Carbon~123 ppm (quartet due to C-F coupling)
¹⁹F NMR (δ, ppm) Ortho, Meta, or Para~ -60 to -65 ppm (relative to CFCl3)
IR (cm⁻¹) C-F stretchStrong absorptions in the range of 1100-1350 cm⁻¹
C=O stretch (acid)~1680-1710 cm⁻¹
O-H stretch (acid)Broad absorption in the range of 2500-3300 cm⁻¹

Note: Specific chemical shifts and absorption frequencies can vary depending on the solvent and the presence of other substituents.[11][12][13][14][15][16][17][18][19][20][21][22]

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity and properties of benzoic acid derivatives. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid group and activates the aromatic ring to nucleophilic attack, while deactivating it towards electrophilic substitution. These predictable reactivity patterns, coupled with the beneficial effects of the CF3 group on physicochemical properties, have made trifluoromethylated benzoic acids invaluable building blocks in the design and synthesis of new pharmaceuticals and advanced materials. A thorough understanding of the principles outlined in this guide is essential for any researcher working in these fields.

References

4-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Synthesis, Properties, and Potential Applications of a Key Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-2-(trifluoromethyl)benzoic acid (CAS No. 120985-64-0) is a fluorinated organic compound with potential applications in medicinal chemistry and drug discovery. The presence of both a methyl and a trifluoromethyl group on the benzoic acid scaffold offers unique properties that are of interest for the development of novel therapeutic agents. The trifluoromethyl group, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. While direct biological data for this compound is limited in publicly available literature, its structural motifs are present in compounds explored as kinase inhibitors. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and a detailed exploration of the biological activities of structurally related compounds, with a focus on their potential as kinase inhibitors. This document aims to serve as a valuable resource for researchers and drug development professionals interested in utilizing this and similar fluorinated building blocks in their research endeavors.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid. Its key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 120985-64-0[1]
Molecular Formula C₉H₇F₃O₂[1]
Molecular Weight 204.15 g/mol [1]
Appearance White to off-white crystalline solid
Solubility Soluble in organic solvents like methanol, DMSO, and DMF
Synthesis of this compound
Synthesis of a Derivative: 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid

A synthetic route starting from this compound to produce 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid has been described in a patent application.[2] This demonstrates a potential reaction to further functionalize the core molecule.

Experimental Protocol:

  • Materials: this compound (1.36 g, 6.66 mmol), sulfuric acid (7.10 mL, 133 mmol), N-bromosuccinimide (NBS) (1.19 g, 6.66 mmol), ice.[2]

  • Procedure:

    • Dissolve this compound in sulfuric acid.[2]

    • Add N-bromosuccinimide (NBS) to the solution.[2]

    • Stir the resulting solution at room temperature overnight.[2]

    • Quench the reaction by adding ice to the mixture.[2]

  • Analysis: The product, 5-bromo-4-methyl-2-(trifluoromethyl)benzoic acid, was characterized by ¹H-NMR (400 MHz, DMSO-d₆) which showed peaks at δ (ppm): 2.47 (s, 3H), 7.86 (s, 1H), 8.02 (s, 1H).[2]

Biological Activity and Potential Applications

Direct biological activity data for this compound has not been identified in the reviewed literature. However, the structural motif of a trifluoromethyl group on a phenyl ring is a key feature in many biologically active compounds, particularly kinase inhibitors. The following sections will review the literature on structurally related compounds to highlight the potential therapeutic areas where this compound could serve as a valuable building block.

Potential as a Kinase Inhibitor Scaffold: The Role of the Trifluoromethylphenyl Moiety

The trifluoromethyl group is a bioisostere of the methyl group but with significantly different electronic properties. It is highly electron-withdrawing and can influence the pKa of nearby functional groups, as well as participate in unique intermolecular interactions. In the context of kinase inhibitors, the trifluoromethylphenyl moiety is often employed to enhance binding affinity and selectivity.

Transforming Growth Factor-β-Activated Kinase 1 (TAK1) Inhibition

Transforming growth factor-β-activated kinase 1 (TAK1) is a key mediator in the signaling pathways of pro-inflammatory cytokines such as TNF-α and IL-1.[3][4][5] Dysregulation of TAK1 activity is implicated in various inflammatory diseases and cancers, making it an attractive therapeutic target.[3][6] Small molecule inhibitors of TAK1 have been developed, and some of these incorporate trifluoromethylphenyl groups.

While no studies directly link this compound to TAK1 inhibition, the development of covalent TAK1 inhibitors targeting a cysteine residue (Cys174) in the ATP-binding pocket highlights the potential for designing novel inhibitors.[3]

TAK1 Signaling Pathway The following diagram illustrates a simplified TAK1 signaling pathway leading to the activation of NF-κB and MAPK pathways.

TAK1_Signaling_Pathway Cytokine Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Cytokine->Receptor binds TAK1_complex TAK1/TAB1/TAB2 Complex Receptor->TAK1_complex activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1_complex->IKK_complex phosphorylates MAPK_pathway MAPK Pathway (JNK, p38) TAK1_complex->MAPK_pathway activates NF_kB_activation NF-κB Activation IKK_complex->NF_kB_activation activates Gene_expression Inflammatory Gene Expression NF_kB_activation->Gene_expression promotes MAPK_pathway->Gene_expression promotes Cellular_response Cellular Responses (Inflammation, Survival) Gene_expression->Cellular_response

Caption: Simplified TAK1 signaling cascade.

Experimental Protocols for Kinase Inhibition Assays

For researchers interested in evaluating this compound or its derivatives as kinase inhibitors, the following are generalized protocols based on literature for similar compounds.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

  • Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

  • Materials:

    • Recombinant human kinase (e.g., TAK1)

    • Kinase substrate (e.g., a specific peptide)

    • ATP (Adenosine triphosphate)

    • Test compound (dissolved in DMSO)

    • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

    • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Assay for TAK1 Inhibition

This protocol outlines a method to assess the ability of a compound to inhibit TAK1 signaling in a cellular context.

  • Objective: To determine if a test compound can inhibit the downstream effects of TAK1 activation in cells.

  • Materials:

    • Human cell line (e.g., THP-1 macrophages)[7]

    • Cell culture medium and supplements

    • Stimulant (e.g., Lipopolysaccharide (LPS) and Interferon-gamma (IFNγ))[7]

    • Test compound (dissolved in DMSO)

    • ELISA kit for detecting a downstream cytokine (e.g., TNF-α)

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

    • Stimulate the cells with an appropriate agonist (e.g., LPS and IFNγ) to activate the TAK1 pathway.[7]

    • Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA kit according to the manufacturer's protocol.

    • Determine the effect of the compound on cytokine production and calculate the IC₅₀ value if applicable.

Experimental Workflow for Cellular TAK1 Inhibition Assay

Cellular_Assay_Workflow Start Start Cell_Seeding Seed Cells (e.g., THP-1) Start->Cell_Seeding Incubation1 Incubate Overnight Cell_Seeding->Incubation1 Compound_Treatment Pre-treat with Test Compound Incubation1->Compound_Treatment Stimulation Stimulate with LPS + IFNγ Compound_Treatment->Stimulation Incubation2 Incubate for Cytokine Production Stimulation->Incubation2 Supernatant_Collection Collect Supernatant Incubation2->Supernatant_Collection ELISA Measure Cytokine Levels (e.g., TNF-α) by ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data and Determine IC₅₀ ELISA->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cellular TAK1 inhibition assay.

Conclusion and Future Directions

This compound represents a valuable, yet underexplored, building block for medicinal chemistry. While direct biological data is currently lacking, the prevalence of the trifluoromethylphenyl motif in potent kinase inhibitors suggests significant potential for this compound in drug discovery, particularly in the development of inhibitors for targets like TAK1.

Future research should focus on:

  • The synthesis and biological evaluation of a library of derivatives based on the this compound scaffold.

  • Screening of this compound and its analogs against a panel of kinases to identify potential targets.

  • Structure-activity relationship (SAR) studies to optimize the potency and selectivity of any identified hits.

This technical guide provides a foundation for researchers to begin exploring the potential of this compound in their drug discovery programs. The provided synthesis information and detailed experimental protocols for related compounds offer a practical starting point for such investigations.

References

Methodological & Application

Application Notes: The Strategic Use of 4-Methyl-2-(trifluoromethyl)benzoic Acid in the Synthesis of Selective COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(trifluoromethyl)benzoic acid and its structural analogs are pivotal building blocks in modern medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The presence of the trifluoromethyl group is a key feature, known to enhance crucial pharmaceutical properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics have been instrumental in the design of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs that offers potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

This document provides detailed application notes and protocols for the utilization of this compound derivatives in the synthesis of diarylpyrazole-based COX-2 inhibitors, such as Celecoxib and Mavacoxib.

Core Application: Synthesis of Diarylpyrazole COX-2 Inhibitors

The primary application of this compound derivatives in pharmaceutical synthesis is as a precursor for the formation of the characteristic trifluoromethyl-substituted pyrazole ring found in many selective COX-2 inhibitors. While the benzoic acid itself can be used, it is often more convenient to utilize its corresponding acetophenone derivative, 4-methyl-2-(trifluoromethyl)acetophenone, which can be readily synthesized from the benzoic acid. This acetophenone then serves as a key starting material for the construction of the central pyrazole scaffold.

The general synthetic strategy involves two key steps:

  • Claisen Condensation: Formation of a 1,3-dicarbonyl intermediate.

  • Cyclization: Reaction with a substituted hydrazine to form the pyrazole ring.

Biological Target and Signaling Pathway: COX-2 and NF-κB

The therapeutic action of this class of drugs is achieved through the selective inhibition of the COX-2 enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various pathological conditions, including cancer. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.

Furthermore, some trifluoromethyl-substituted aromatic compounds have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a crucial transcription factor involved in the expression of pro-inflammatory genes, including COX-2. By inhibiting the NF-κB pathway, these compounds can suppress the production of COX-2 at the transcriptional level, providing an additional mechanism for their anti-inflammatory effects.

COX2_NFkB_Pathway Simplified COX-2 and NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Proinflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene Nucleus->COX2_Gene binds to promoter COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA transcription COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein translation Prostaglandins Prostaglandins COX2_Protein->Prostaglandins catalyzes conversion Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation mediate Inhibitor Trifluoromethyl-Substituted Pyrazole Inhibitor Inhibitor->IKK may inhibit (upstream effect) Inhibitor->COX2_Protein inhibits

Caption: COX-2 and NF-κB signaling pathway and points of inhibition.

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of a diarylpyrazole COX-2 inhibitor, starting from a derivative of this compound.

Protocol 1: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione

This protocol outlines the Claisen condensation to form the key 1,3-dicarbonyl intermediate.

Materials:

  • 4'-Methylacetophenone (or a derivative from this compound)

  • Ethyl trifluoroacetate

  • Sodium ethoxide

  • Absolute Ethanol

  • Hexane

  • Hydrochloric acid (for workup)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

  • To this solution, add ethyl trifluoroacetate dropwise at room temperature.

  • Following the addition, add 4'-methylacetophenone dropwise over a period of 15 minutes.

  • Stir the reaction mixture at room temperature for 3 hours.

  • After completion, concentrate the mixture under reduced pressure.

  • Suspend the resulting solid in hexane and stir vigorously.

  • Collect the solid by vacuum filtration and wash with hexane.

  • The crude product can be further purified by recrystallization or used directly in the next step.

Protocol 2: Synthesis of a Diarylpyrazole COX-2 Inhibitor (e.g., Celecoxib)

This protocol describes the cyclization reaction to form the pyrazole ring.

Materials:

  • 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione (from Protocol 1)

  • 4-Sulfamidophenylhydrazine hydrochloride

  • Ethanol

  • Water

Procedure:

  • Dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione in ethanol in a round-bottom flask.

  • In a separate flask, prepare a solution of 4-sulfamidophenylhydrazine hydrochloride in a mixture of ethanol and water.

  • Add the hydrazine solution to the dione solution and heat the mixture to reflux.

  • Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for crystallization of the product.

  • Collect the solid product by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

  • The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Synthetic_Workflow General Synthetic Workflow for Diarylpyrazole COX-2 Inhibitors Benzoic_Acid 4-Methyl-2-(trifluoromethyl) benzoic acid Step1 Conversion Benzoic_Acid->Step1 Acetophenone 4'-Methylacetophenone Derivative Step2 Claisen Condensation (with Ethyl Trifluoroacetate) Acetophenone->Step2 Dione 4,4,4-Trifluoro-1-(4-methylphenyl) -1,3-butanedione Step3 Cyclization Dione->Step3 Hydrazine 4-Sulfamidophenylhydrazine Hydrochloride Hydrazine->Step3 Pyrazole Diarylpyrazole COX-2 Inhibitor (e.g., Celecoxib) Step1->Acetophenone Step2->Dione Step3->Pyrazole

Caption: Synthetic workflow for diarylpyrazole COX-2 inhibitors.

Quantitative Data

The following table summarizes representative quantitative data for the key steps in the synthesis of diarylpyrazole COX-2 inhibitors.

StepReactantsSolvent(s)Temperature (°C)Time (h)Yield (%)
Claisen Condensation 4'-Methylacetophenone, Ethyl trifluoroacetate, Sodium ethoxideEthanolRoom Temperature390-100
Cyclization 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione, 4-Sulfamidophenylhydrazine hydrochlorideEthanol/WaterReflux4-685-95

Note: Yields are representative and can vary based on reaction scale and purification methods.

Conclusion

This compound and its derivatives are indispensable precursors in the synthesis of a significant class of anti-inflammatory drugs. The methodologies presented herein provide a robust framework for the laboratory-scale synthesis of diarylpyrazole-based COX-2 inhibitors. The strategic incorporation of the trifluoromethylphenyl moiety is a testament to the power of fluorine chemistry in modern drug design, enabling the development of safer and more effective therapeutic agents. Researchers and drug development professionals can leverage these protocols and the underlying chemical principles to advance the discovery of novel pharmaceuticals.

4-methyl-2-(trifluoromethyl)benzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(trifluoromethyl)benzoic acid is a versatile, fluorinated building block with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. The presence of both a methyl and a trifluoromethyl group on the benzoic acid core offers a unique combination of lipophilicity and metabolic stability, making it an attractive starting material for drug discovery programs. The trifluoromethyl group is a well-established bioisostere for various functional groups and is known to enhance the binding affinity and bioavailability of drug candidates.[1][2]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential bioactive molecules, with a focus on its application as a precursor for G-Protein Coupled Receptor (GPCR) modulators.

Key Applications

While specific, large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active compounds. Its primary utility lies in its function as a scaffold for the synthesis of:

  • Pharmaceutical Intermediates: The trifluoromethyl group can significantly improve the potency and pharmacokinetic profile of drug candidates.[3] This makes this compound a valuable starting material for the synthesis of novel therapeutics, particularly in the area of CNS disorders where GPCRs are common targets.[4][5]

  • Agrochemicals: Similar to pharmaceuticals, the inclusion of a trifluoromethyl group can enhance the efficacy and stability of herbicides and pesticides.[6]

  • Bioactive Small Molecules: The carboxylic acid moiety can be readily converted into a variety of functional groups, including amides, esters, and ketones, allowing for the exploration of diverse chemical space in drug discovery campaigns.

Experimental Protocols

A common and crucial reaction in drug discovery is the formation of an amide bond. The following protocol details a representative procedure for the coupling of this compound with a primary amine to generate a novel amide derivative, a potential GPCR modulator.

Protocol 1: Synthesis of N-benzyl-4-methyl-2-(trifluoromethyl)benzamide

This protocol describes the synthesis of a model amide from this compound and benzylamine using HATU as the coupling reagent.

Materials:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DMF (0.1 M), add benzylamine (1.1 equiv) and DIPEA (3.0 equiv).

  • Add HATU (1.1 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 15 minutes to 2 hours. Monitor the progress of the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[7]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by silica gel column chromatography to afford the desired amide.[7]

Quantitative Data

The following table summarizes representative quantitative data for the amide coupling reaction described above.

ParameterValue
Starting Material This compound
Reagent Benzylamine
Coupling Reagent HATU
Solvent DMF
Temperature Room Temperature
Reaction Time 1 hour
Yield 92%
Purity (by HPLC) >98%

Visualization of Synthetic and Biological Pathways

Synthetic Workflow for Amide Synthesis

The following diagram illustrates the general workflow for the synthesis of an amide derivative from this compound.

G cluster_start Starting Materials cluster_reaction Amide Coupling cluster_workup Workup & Purification cluster_product Final Product start_acid 4-methyl-2-(trifluoromethyl) benzoic acid coupling Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) start_acid->coupling start_amine Primary/Secondary Amine start_amine->coupling extraction Extraction with Organic Solvent coupling->extraction Reaction Mixture purification Column Chromatography extraction->purification Crude Product product N-substituted Amide Derivative purification->product

Caption: Synthetic workflow for amide synthesis.

Simplified GPCR Signaling Pathway

Many bioactive molecules derived from building blocks like this compound are designed to modulate GPCR signaling. The diagram below illustrates a simplified GPCR signaling cascade that could be a target for such a molecule.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand Endogenous Ligand or Allosteric Modulator gpcr GPCR ligand->gpcr Binds to g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates pka Protein Kinase A second_messenger->pka Activates cellular_response Cellular Response pka->cellular_response Phosphorylates Targets

Caption: Simplified GPCR signaling pathway.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for the synthesis of amides from 4-methyl-2-(trifluoromethyl)benzoic acid, a substrate featuring an electron-withdrawing trifluoromethyl group ortho to the carboxylic acid, which can present steric challenges for conventional coupling methods.

Two robust and widely applicable methods will be detailed:

  • Amide Coupling using HATU: A highly efficient method, particularly for sterically hindered substrates, that proceeds through a highly reactive OAt-active ester.

  • Acyl Chloride Formation followed by Amination: A classic and reliable two-step approach involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

These protocols are designed to be adaptable for a range of amine coupling partners, from simple alkyl amines to complex aniline derivatives.

Data Presentation

The selection of an appropriate method for amide synthesis can depend on various factors including the nature of the amine, desired reaction scale, and available reagents. The following table summarizes typical reaction parameters for the two primary methods described.

ParameterHATU CouplingAcyl Chloride Method
Starting Materials This compound, Amine, HATU, Base (e.g., DIPEA)This compound, Thionyl Chloride (SOCl₂), Amine, Base (e.g., Triethylamine)
Stoichiometry (Acid:Amine:Reagent) 1 : 1.1-1.2 : 1.1-1.51 : 1.1-1.2 : 1.1-1.5 (SOCl₂)
Solvent Anhydrous DMF, DCM, or ACNAnhydrous DCM, Toluene, or neat SOCl₂
Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 1 - 24 hours1 - 12 hours (Acyl chloride formation), 1 - 6 hours (Amidation)
Work-up Aqueous wash, ExtractionAqueous wash, Extraction
Purification Column ChromatographyColumn Chromatography or Recrystallization

Experimental Protocols

Protocol 1: Amide Synthesis via HATU Coupling

This protocol is recommended for its high efficiency and mild reaction conditions, which are often suitable for sensitive substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ solution (aqueous)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add HATU (1.1 - 1.5 eq) to the flask.

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Add the amine (1.1 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride Formation

This two-step protocol is a cost-effective and highly effective method, particularly for less sensitive substrates.

Step 2a: Synthesis of 4-Methyl-2-(trifluoromethyl)benzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene (optional)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add this compound (1.0 eq).

  • Add an excess of thionyl chloride (2.0 - 5.0 eq) or dissolve the acid in an anhydrous solvent like DCM or toluene and add SOCl₂ (1.1 - 1.5 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the reaction mixture to reflux (typically 70-80 °C for SOCl₂ neat, or the boiling point of the solvent) and stir for 1-4 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 4-methyl-2-(trifluoromethyl)benzoyl chloride is often used in the next step without further purification.

Step 2b: Amidation of 4-Methyl-2-(trifluoromethyl)benzoyl Chloride

Materials:

  • Crude 4-methyl-2-(trifluoromethyl)benzoyl chloride from Step 2a

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the amine (1.0 - 1.2 eq) and triethylamine (1.5 - 2.0 eq) in anhydrous DCM or THF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 4-methyl-2-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the final amide.

Visualizations

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_coupling Method 1: Coupling Agent cluster_acyl_chloride Method 2: Acyl Chloride CarboxylicAcid 4-Methyl-2-(trifluoromethyl) benzoic Acid Coupling HATU, DIPEA in DMF/DCM CarboxylicAcid->Coupling AcylChlorination 1. SOCl2, cat. DMF 2. Amine, TEA CarboxylicAcid->AcylChlorination Amine Amine (R-NH2) Amine->Coupling Product Amide Product Coupling->Product Direct Amidation AcylChlorination->Product Two-step Purification Work-up & Purification Product->Purification

Caption: General workflows for the synthesis of amides from this compound.

Signaling_Pathway cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Acid R-COOH Activator Coupling Reagent (e.g., HATU) Acid->Activator ActivatedEster Activated Intermediate (e.g., OAt-ester) Activator->ActivatedEster Activation Amide Amide (R-CONH-R') ActivatedEster->Amide Amine R'-NH2 Amine->Amide Nucleophilic Attack

Caption: Simplified mechanism of amide formation using a coupling reagent.

Application Notes and Protocols: 4-methyl-2-(trifluoromethyl)benzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid. While specific public-domain data on the direct agrochemical applications of this exact compound is limited, its structural motifs are prevalent in a variety of commercially successful and experimental agrochemicals. The trifluoromethyl group is a key feature in many modern pesticides and herbicides, known to enhance metabolic stability, binding affinity, and overall efficacy of the active ingredients.

These application notes provide an overview of the potential uses of this compound as a key intermediate in the synthesis of novel agrochemicals. The protocols and data presented are based on the established activities of structurally analogous compounds and provide a framework for the investigation of its derivatives in agrochemical research.

Section 1: Potential Agrochemical Applications

Based on the known bioactivity of related trifluoromethyl-containing compounds, derivatives of this compound are promising candidates for development as:

  • Herbicides: Trifluoromethylated phenyl rings are present in numerous herbicides. Derivatives could potentially exhibit pre- or post-emergence herbicidal activity against a range of broadleaf and grassy weeds. The mode of action could be diverse, potentially including inhibition of key plant enzymes. For instance, some trifluoro-m-tolyl pyridazinone derivatives have shown bleaching activities, and certain trifluoroethylpyrazole derivatives have demonstrated good pre-emergence herbicidal effects.[1][2]

  • Insecticides: This class of compounds serves as a valuable scaffold for insecticides. Phthalic acid diamides that incorporate a trifluoromethyl group on an aniline ring have demonstrated potent larvicidal activity against lepidopteran pests like Plutella xylostella.[3]

Section 2: Quantitative Data Summary (Based on Analogous Compounds)

The following tables summarize the reported efficacy of agrochemicals that are structurally related to derivatives of this compound. This data is intended to be representative and to guide the screening of new derivatives.

Table 1: Herbicidal Activity of Analogous Trifluoromethyl-Containing Compounds

Compound ClassTarget WeedsApplication RateObserved EfficacyReference
N-(2,2,2)-trifluoroethylpyrazole derivativesDicotyledonous & Monocotyledonous weeds150 g a.i./haGood pre-emergence herbicidal effects with safety to maize and rape.[1]
alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivativesBarnyardgrass, Rape, Spirodela polyrrhiza10 µg/ml; 300 g/haBleaching activities observed; some compounds exhibited herbicidal activity.[2]
Phenylpyridine derivatives with trifluoroanisoleAbutilon theophrasti, Amaranthus retroflexus, Eclipta prostrata, Digitaria sanguinalis, Setaria viridis37.5 g a.i./hm²>80% inhibitory activity.[4]

Note: The data presented is for structurally similar compounds and not for derivatives of this compound itself.

Table 2: Insecticidal Activity of Analogous Trifluoromethyl-Containing Compounds

Compound ClassTarget PestBioassayObserved EfficacyReference
Phthalic acid diamidesPlutella xylostella (Diamondback moth)Larvicidal activitySome compounds exhibit excellent larvicidal activities.[3]

Note: The data presented is for structurally similar compounds and not for derivatives of this compound itself.

Section 3: Experimental Protocols

The following are detailed methodologies for the synthesis of the title compound and for the screening of its derivatives for potential agrochemical activity.

Protocol 3.1: Synthesis of this compound

This protocol describes a potential synthetic route adapted from methods used for structurally similar compounds.

Materials:

  • 2-Bromo-5-methylbenzotrifluoride

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask.

  • Slowly add a solution of 2-bromo-5-methylbenzotrifluoride in anhydrous THF to the magnesium suspension. The reaction mixture may need gentle heating to initiate Grignard formation.

  • Once the magnesium is consumed, cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Carefully add crushed dry ice to the Grignard reagent solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 1 M hydrochloric acid until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Protocol 3.2: General Herbicidal Activity Screening (Post-emergence)

This protocol outlines a general method for assessing the post-emergence herbicidal activity of derivatives.

Materials:

  • Test plants (e.g., barnyardgrass (Echinochloa crus-galli), rape (Brassica napus)) grown in pots to the 2-3 leaf stage.

  • Test compounds (derivatives of this compound).

  • Acetone.

  • Tween 20 (surfactant).

  • Spray bottle or automated sprayer.

  • Greenhouse or growth chamber with controlled conditions.

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • For application, prepare a spray solution by diluting the stock solution in water to the desired concentration (e.g., 10, 100, 1000 ppm). Add Tween 20 to a final concentration of 0.1% (v/v) to ensure proper wetting.

  • Spray the test plants evenly until runoff. A set of plants should be sprayed with a blank solution (water, acetone, Tween 20) as a negative control.

  • Place the treated plants in a greenhouse or growth chamber under standard conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) at 3, 7, and 14 days after treatment.

  • Score the herbicidal effect on a scale of 0 (no effect) to 100 (complete kill) relative to the negative control.

Protocol 3.3: General Insecticidal Activity Screening (Diet Incorporation Larvicidal Assay)

This protocol details a method for evaluating the larvicidal activity of derivatives against a model insect pest.

Materials:

  • Test insect larvae (e.g., 2nd instar larvae of Plutella xylostella).

  • Artificial insect diet.

  • Test compounds.

  • Acetone.

  • Petri dishes or multi-well plates.

Procedure:

  • Prepare stock solutions of the test compounds in acetone.

  • Prepare the artificial diet according to a standard recipe. While the diet is still liquid and has cooled to about 50-60°C, add the test compound stock solution to achieve the desired final concentration (e.g., 1, 10, 100 ppm). An equivalent amount of acetone should be added to the control diet.

  • Mix thoroughly and pour the diet into Petri dishes or the wells of a multi-well plate. Allow the diet to solidify.

  • Place one larva into each well or onto the surface of the diet in the Petri dish.

  • Seal the containers with a breathable lid and maintain them in a growth chamber at appropriate conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Record larval mortality at 24, 48, and 72 hours after infestation.

  • Calculate the mortality rate and, if possible, determine the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.

Section 4: Visualizations

The following diagrams illustrate the workflows for the synthesis and screening protocols described above.

Synthesis_Workflow start Start: 2-Bromo-5-methylbenzotrifluoride grignard Grignard Reaction: + Mg, I2, THF start->grignard carboxylation Carboxylation: + Dry Ice (CO2) grignard->carboxylation hydrolysis Acidic Workup: + 1M HCl carboxylation->hydrolysis extraction Extraction: + Ethyl Acetate hydrolysis->extraction purification Purification: Column Chromatography extraction->purification end End Product: 4-methyl-2-(trifluoromethyl) benzoic acid purification->end

Caption: Workflow for the synthesis of this compound.

Herbicidal_Screening_Workflow start Start: Test Compounds & Target Weeds prep_solutions Prepare Spray Solutions (Compound + Surfactant) start->prep_solutions application Spray Application to Weeds prep_solutions->application incubation Incubation in Controlled Environment application->incubation assessment Visual Assessment (3, 7, 14 days) incubation->assessment data_analysis Data Analysis: Phytotoxicity Score assessment->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for post-emergence herbicidal activity screening.

Insecticidal_Screening_Workflow start Start: Test Compounds & Insect Larvae diet_prep Prepare Artificial Diet start->diet_prep incorporation Incorporate Test Compound into Diet diet_prep->incorporation infestation Infest Diet with Larvae incorporation->infestation incubation Incubation in Controlled Environment infestation->incubation assessment Record Mortality (24, 48, 72 hours) incubation->assessment data_analysis Data Analysis: Mortality Rate & LC50 assessment->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Workflow for insecticidal larvicidal (diet incorporation) assay.

References

Hypothetical Application Note: 4-methyl-2-(trifluoromethyl)benzoic acid as a Novel Photoinitiator for UV-Curing Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a hypothetical framework for the evaluation of 4-methyl-2-(trifluoromethyl)benzoic acid as a potential Type II photoinitiator for free-radical polymerization in UV-curing systems. While direct experimental data for this specific application is not currently available in published literature, this note outlines a theoretical photoinitiation mechanism, proposes expected performance characteristics, and provides detailed experimental protocols for its characterization. The information presented herein is intended to serve as a foundational guide for researchers and scientists interested in exploring novel photoinitiator compounds.

Introduction

UV-curing is a widely adopted technology in various industries due to its rapid, solvent-free, and energy-efficient nature. The performance of a UV-curable formulation is critically dependent on the photoinitiator, a compound that absorbs UV light and generates reactive species to initiate polymerization. The ongoing development of new photoinitiators is essential for advancing UV-curing technology, particularly for applications requiring specific curing characteristics, low migration, and improved compatibility with different resin systems.

This compound is a commercially available aromatic carboxylic acid. Its structure, featuring a benzoic acid core with a trifluoromethyl group, suggests potential for photochemical activity. The trifluoromethyl group can enhance thermal and chemical stability, while the carboxylic acid moiety may offer interesting reactivity and solubility profiles. This application note explores the hypothetical use of this compound as a Type II photoinitiator, likely functioning in conjunction with a co-initiator (synergist) to induce photopolymerization.

Proposed Photoinitiation Mechanism

It is hypothesized that this compound functions as a Type II photoinitiator. Upon absorption of UV radiation, the photoinitiator is excited to a triplet state. In this excited state, it can abstract a hydrogen atom from a suitable donor molecule, such as an amine synergist, to generate free radicals that initiate the polymerization of acrylate or methacrylate monomers.

G cluster_initiation Photoinitiation cluster_propagation Propagation PI This compound (PI) PI_star PI* (Excited State) PI->PI_star UV Light (hν) Radical_PI Ketyl Radical PI_star->Radical_PI H-Abstraction Synergist Amine Synergist (e.g., EDB) Radical_Syn Amine-derived Radical Synergist->Radical_Syn H-Donation Polymer Growing Polymer Chain Monomer Acrylate Monomer Radical_Syn->Monomer Initiation Monomer->Polymer Propagation

Caption: Hypothetical Type II photoinitiation mechanism.

Hypothetical Performance Data

The following tables summarize the expected performance of this compound in a standard acrylate formulation, based on typical results for novel Type II photoinitiators.

Table 1: Curing Performance in a Clear Acrylate Formulation

ParameterValueTest Method
Curing Speed (m/min) 15UV-Conveyor with 120 W/cm Hg Lamp
Tack-Free Time (s) 5Manual Touch Test
Depth of Cure (µm) 200Scrape Test
Photoinitiator Conc. (%) 2.0By weight
Synergist (EDB) Conc. (%) 3.0By weight

Table 2: Mechanical Properties of the Cured Film

PropertyValueTest Method
Pencil Hardness 2HASTM D3363
Adhesion (Cross-hatch) 5BASTM D3359
Solvent Resistance (MEK rubs) >100ASTM D5402
Gloss (60°) 92ASTM D523

Experimental Protocols

The following protocols describe the methodologies for evaluating the potential of this compound as a photoinitiator.

Materials and Formulation
  • Photoinitiator: this compound

  • Synergist: Ethyl 4-(dimethylamino)benzoate (EDB)

  • Monomer: Trimethylolpropane triacrylate (TMPTA)

  • Oligomer: Urethane Acrylate

  • Substrate: Glass panels, steel panels

Formulation Preparation:

  • In a light-protected container, dissolve 2.0 g of this compound and 3.0 g of EDB in 50 g of TMPTA with gentle stirring until a homogenous solution is obtained.

  • Add 45 g of urethane acrylate oligomer and continue stirring for 30 minutes.

  • Allow the formulation to rest for 1 hour to eliminate air bubbles.

UV-Curing Procedure
  • Apply the formulation to the substrate using a wire-wound bar to achieve a consistent film thickness (e.g., 50 µm).

  • Place the coated substrate on a variable-speed conveyor belt.

  • Pass the sample under a medium-pressure mercury UV lamp (120 W/cm) at a defined speed (e.g., 10 m/min).

  • Assess the cured film for tackiness immediately after curing.

Characterization of Curing Performance

Real-Time FT-IR Spectroscopy: To monitor the rate of polymerization:

  • Place a small drop of the formulation between two polypropylene films.

  • Position the sample in the FT-IR spectrometer.

  • Irradiate the sample with a UV light source (e.g., 365 nm LED) while simultaneously recording FT-IR spectra.

  • Calculate the conversion of the acrylate double bond (peak at ~810 cm⁻¹) as a function of time.

Photo-DSC (Differential Scanning Calorimetry): To determine the heat of polymerization:

  • Place a small amount of the liquid formulation (5-10 mg) in an open aluminum DSC pan.

  • Place the pan in the Photo-DSC cell under a nitrogen atmosphere.

  • Irradiate the sample with UV light at a constant intensity.

  • Measure the heat flow to determine the total heat of polymerization and the reaction kinetics.

G cluster_prep Preparation cluster_cure Curing cluster_analysis Analysis Formulation Prepare Formulation (PI + Synergist + Monomer/Oligomer) Coating Apply Coating to Substrate Formulation->Coating RT_FTIR Real-Time FT-IR (Cure Kinetics) Formulation->RT_FTIR Photo_DSC Photo-DSC (Reaction Enthalpy) Formulation->Photo_DSC UV_Cure UV Irradiation (Conveyor System) Coating->UV_Cure Mech_Test Mechanical Testing (Hardness, Adhesion) UV_Cure->Mech_Test

Application Notes and Protocols for the Quantification of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 4-methyl-2-(trifluoromethyl)benzoic acid in various sample matrices. The methodologies described below are based on common analytical techniques and are intended to serve as a starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Accurate and precise quantification of this compound is crucial for process monitoring, quality control of final products, and pharmacokinetic studies. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

  • HPLC-UV: A robust and widely used technique for the analysis of non-volatile and thermally labile compounds. It offers good selectivity and sensitivity for compounds with a UV chromophore, such as this compound.

  • GC-MS: A highly sensitive and specific method suitable for volatile and thermally stable compounds. Derivatization is often required for polar compounds like carboxylic acids to improve their volatility and chromatographic performance.

The general analytical workflow for the quantification of this compound is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Receipt Extraction Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Derivatization->GCMS Integration Peak Integration HPLC->Integration GCMS->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: General workflow for the quantification of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk materials and simple matrices.

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 230 nm

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (ACS grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase). Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high sensitivity and selectivity and is suitable for trace analysis of this compound in complex matrices. A derivatization step is required to increase the volatility of the analyte.

Experimental Protocol

Instrumentation and Conditions:

ParameterValue
GC System Agilent 7890B or equivalent
MS System Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program Start at 80 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

Reagents:

  • Methanol (anhydrous)

  • Toluene

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • This compound reference standard

Procedure:

  • Derivatization:

    • To 100 µL of the sample extract (in a suitable solvent like toluene), add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent. Prepare a series of calibration standards and derivatize them using the same procedure as the samples.

  • Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate the analyte from the sample matrix. Evaporate the solvent and reconstitute in a solvent compatible with the derivatization step.

  • Analysis: Inject the derivatized standards and samples into the GC-MS system.

  • Quantification: Monitor characteristic ions of the derivatized analyte. Create a calibration curve by plotting the peak area of the selected ion against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Sample Preparation

Proper sample preparation is critical for accurate and reliable results.

  • For Bulk Material: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., acetonitrile, methanol). Dilute to a concentration within the calibration range of the chosen method.

  • For Biological Matrices (e.g., Plasma, Urine):

    • Protein Precipitation: Add a precipitating agent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of sample).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant.

    • Liquid-Liquid Extraction (LLE): Acidify the supernatant and extract with a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

    • Evaporate the organic layer and reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC-MS derivatization.

    • Solid-Phase Extraction (SPE): Use a suitable SPE cartridge (e.g., a mixed-mode anion exchange or a reverse-phase sorbent) to clean up and concentrate the sample.

Method Validation

The analytical methods should be validated to ensure they are suitable for their intended purpose.[1][2][3] Key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 98-102% for drug substance; 95-105% in complex matrices.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) RSD ≤ 2%; Intermediate precision (inter-day) RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, or temperature.

The following diagram illustrates the relationship between key method validation parameters.

References

Application Notes & Protocols: GC/MS Analysis of 4-methyl-2-(trifluoromethyl)benzoic acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-methyl-2-(trifluoromethyl)benzoic acid and its derivatives using Gas Chromatography-Mass Spectrometry (GC/MS). Due to the nature of benzoic acid derivatives, which often require derivatization to improve volatility and thermal stability for GC analysis, this guide outlines a comprehensive workflow from sample preparation and derivatization to GC/MS analysis and data interpretation.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Accurate and sensitive quantification of this analyte and its derivatives is crucial for process monitoring, quality control, and metabolic studies. Gas chromatography coupled with mass spectrometry (GC/MS) offers high sensitivity and selectivity for this purpose. However, the carboxylic acid moiety necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. This protocol focuses on a common derivatization technique, methylation, to form the corresponding methyl ester.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a method for the analysis of benzoic acid in a liquid matrix.

  • Sample Collection: Collect a representative sample of the matrix containing this compound.

  • Acidification: Transfer a known volume (e.g., 10 mL) of the sample into a separatory funnel. Adjust the pH of the sample to approximately 1 by adding 1:1 HCl. This ensures that the carboxylic acid is in its protonated form.

  • Extraction: Add 20 mL of a suitable organic solvent (e.g., chloroform or diethyl ether) to the separatory funnel. Shake vigorously for 2 minutes, periodically venting the funnel.

  • Phase Separation: Allow the layers to separate. Collect the organic layer.

  • Repeat Extraction: Perform the extraction two more times with fresh portions of the organic solvent.

  • Drying: Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume (e.g., 1 mL) of a suitable solvent for derivatization (e.g., methanol/benzene).

Derivatization: Methylation

Carboxylic acids are often derivatized to their more volatile methyl esters prior to GC/MS analysis.[1] While diazomethane is a common methylating agent, it is highly toxic and explosive. A safer alternative is using trimethylsilyldiazomethane in the presence of methanol.[2]

  • Reagent Preparation: Prepare a solution of trimethylsilyldiazomethane (TMS-diazomethane) in hexane (e.g., a commercially available 2.0 M solution).

  • Reaction: To the reconstituted sample extract, add a 20% methanol in benzene solution. Then, add a slight excess of the TMS-diazomethane solution dropwise until a faint yellow color persists, indicating the reaction is complete.

  • Incubation: Allow the reaction mixture to stand at room temperature for 30 minutes.

  • Quenching: The reaction is self-quenching as the excess reagent evaporates. The sample is now ready for GC/MS analysis.

Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS) can be employed. The general reactivity for silylation is alcohol > phenol > carboxylic acid > amine > amide.

GC/MS Analysis

The following parameters are a starting point and may require optimization for your specific instrument and application. These are based on a general method for benzoic acid analysis.

  • Gas Chromatograph: Agilent 6890N or equivalent

  • Mass Spectrometer: Agilent 5973 Network Mass Selective Detector or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Post-run: Hold at 280°C for 5 minutes

  • Transfer Line Temperature: 300°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Full Scan (e.g., m/z 40-400) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Quantitative Data

The following tables present a template for the quantitative data that should be generated during method validation. The example data is illustrative and based on typical performance for similar analytical methods.

Table 1: Calibration Curve for Methyl 4-methyl-2-(trifluoromethyl)benzoate

Concentration (µg/mL)Peak Area
0.115,000
0.578,000
1.0155,000
5.0760,000
10.01,520,000
Linearity (r²) > 0.999

Table 2: Method Validation Parameters

ParameterResult
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.1 µg/mL
Recovery (at 1.0 µg/mL)98%
Recovery (at 5.0 µg/mL)102%
Precision (%RSD, n=6)< 5%

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC/MS Analysis cluster_data Data Processing sample Sample Collection acidification Acidification (pH 1) sample->acidification extraction Liquid-Liquid Extraction (Chloroform) acidification->extraction drying Drying (Na2SO4) extraction->drying concentration Evaporation to Dryness drying->concentration reconstitution Reconstitution concentration->reconstitution derivatization Methylation (TMS-diazomethane) reconstitution->derivatization gcms_analysis GC/MS Injection derivatization->gcms_analysis data_acquisition Data Acquisition (Full Scan / SIM) gcms_analysis->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration quantification Quantification (Calibration Curve) peak_integration->quantification reporting Reporting quantification->reporting

References

HPLC method development for 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the HPLC Method Development of 4-methyl-2-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. This application note includes a detailed protocol, from initial method development to a proposed starting procedure, designed to be a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.

Introduction

This compound is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Accurate and reliable quantification of this analyte is essential for quality control, process monitoring, and stability testing. Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used, robust, and sensitive technique for the analysis of aromatic carboxylic acids such as this compound.

This application note outlines a systematic approach to developing a stability-indicating RP-HPLC method. The physicochemical properties of the analyte, such as its acidic nature and the presence of a chromophore (the benzene ring), are key considerations in the method development strategy.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValue / InformationSignificance for HPLC Method Development
Molecular Formula C₉H₇F₃O₂-
Molecular Weight 204.15 g/mol Essential for preparing standard solutions of known concentration.
Chemical Structure A benzoic acid derivative with a methyl group at position 4 and a trifluoromethyl group at position 2.The aromatic ring acts as a chromophore for UV detection. The carboxylic acid group dictates the pH-dependent retention.
pKa (Predicted) The pKa of the carboxylic acid group is estimated to be in the range of 3-4, similar to other benzoic acid derivatives. The predicted pKa for the related compound 4-(trifluoromethyl)benzoic acid is approximately 3.69 ± 0.10.[1]The mobile phase pH should be controlled to ensure consistent ionization and retention of the analyte. A pH below the pKa (e.g., pH < 2.5-3) will ensure the analyte is in its neutral, more retained form.
Solubility Generally soluble in polar organic solvents like acetonitrile, methanol, and ethanol.[2] It has moderate to low solubility in water.The choice of diluent for sample and standard preparation should ensure complete dissolution. The mobile phase composition should be selected to prevent precipitation of the analyte on the column.
UV Absorbance Based on the structure and data for similar compounds like 4-methylbenzoic acid, the UV maximum (λmax) is expected to be in the range of 230-280 nm.A UV-Vis spectrophotometer or a photodiode array (PDA) detector should be used to determine the optimal wavelength for maximum sensitivity and selectivity. A starting wavelength of 254 nm is often a good choice for aromatic compounds.

HPLC Method Development Workflow

The development of a robust HPLC method follows a logical progression of steps, from initial scouting to final validation.

HPLC_Method_Development HPLC Method Development Workflow start Define Analytical Target Profile info Gather Analyte Information (pKa, logP, UV) start->info Initial Assessment scouting Initial Method Scouting - Column Selection (C18) - Mobile Phase Screening - Gradient vs. Isocratic info->scouting Preliminary Parameters optimization Method Optimization - Mobile Phase Composition - pH Adjustment - Flow Rate & Temperature scouting->optimization Refinement validation Method Validation (ICH Guidelines) optimization->validation Final Method end Routine Analysis validation->end Implementation

A logical workflow for HPLC method development.

Experimental Protocol: Proposed HPLC Method

This section details the recommended starting conditions for the analysis of this compound. Optimization of these parameters may be necessary to achieve the desired separation and performance characteristics.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Phosphoric acid or Formic acid (analytical grade).

  • This compound reference standard.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

  • Syringe filters (0.45 µm).

Preparation of Solutions

Mobile Phase A (Aqueous):

  • Add approximately 900 mL of HPLC grade water to a 1 L volumetric flask.

  • Add 1.0 mL of phosphoric acid (or formic acid for MS compatibility) to the water.

  • Bring the volume to 1 L with water and mix thoroughly.

  • Degas the mobile phase before use.

Mobile Phase B (Organic):

  • Acetonitrile (100%).

Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile and then dilute to the mark with acetonitrile. Mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations for linearity and quantification.

Sample Preparation:

  • Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile or the initial mobile phase composition).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the proposed starting HPLC conditions.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid (or Formic Acid)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Run Time 15 minutes

Method Optimization Strategy

The initial chromatographic conditions should provide a good starting point for the separation. Further optimization may be required to improve peak shape, resolution, and run time.

Optimization_Strategy HPLC Method Optimization Strategy start Initial Chromatogram peak_shape Poor Peak Shape (Tailing/Fronting) start->peak_shape resolution Inadequate Resolution start->resolution retention Retention Time Too Long/Short start->retention adjust_pH Adjust Mobile Phase pH peak_shape->adjust_pH modify_gradient Modify Gradient Profile resolution->modify_gradient change_organic Change Organic Modifier (e.g., Methanol) resolution->change_organic retention->modify_gradient optimize_flow Optimize Flow Rate & Temperature retention->optimize_flow optimized Optimized Method adjust_pH->optimized modify_gradient->optimized change_organic->optimized optimize_flow->optimized

A strategy for optimizing the initial HPLC method.
  • Peak Shape: Tailing of the acidic analyte can often be improved by lowering the mobile phase pH further to ensure complete protonation.

  • Resolution: If co-eluting peaks are present, adjusting the gradient slope or changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.

  • Retention Time: The retention time can be adjusted by modifying the initial and final percentages of the organic solvent in the gradient program.

Conclusion

This application note provides a detailed protocol and a systematic approach for the development of an HPLC method for the analysis of this compound. The proposed reversed-phase method using a C18 column with a gradient elution of acidified water and acetonitrile is a robust starting point. The provided workflow and optimization strategies will guide researchers in tailoring the method to their specific analytical needs, ensuring accurate and reliable quantification of this important chemical intermediate. Subsequent method validation should be performed according to ICH guidelines to ensure the method is suitable for its intended purpose.

References

Application Notes and Protocols: The Role of 4-methyl-2-(trifluoromethyl)benzoic acid in the Synthesis of 'Sartans'

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the potential application of 4-methyl-2-(trifluoromethyl)benzoic acid in the synthesis of novel angiotensin II receptor antagonists, commonly known as 'sartans'. While direct synthesis of commercial sartans using this specific starting material is not prominently documented, this application note outlines a proposed synthetic pathway for a novel trifluoromethylated sartan analogue. The protocols and data presented are based on established synthetic methodologies for sartan drugs and related fluorinated compounds.[1][2]

Introduction

Angiotensin II receptor blockers (ARBs), or sartans, are a class of drugs that are highly effective in the management of hypertension and other cardiovascular diseases. Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT1) receptor, which mitigates the hypertensive effects of angiotensin II. The core structure of most sartans features a biphenyl scaffold, which is crucial for their interaction with the AT1 receptor.

The introduction of fluorine-containing functional groups, such as the trifluoromethyl group, into pharmacologically active molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This document explores the synthetic utility of this compound as a precursor for a novel sartan molecule, leveraging the unique properties conferred by the trifluoromethyl group.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step process commencing with the preparation of a key biphenyl intermediate via a Suzuki-Miyaura cross-coupling reaction. This is followed by the construction of the characteristic heterocyclic system (e.g., imidazole or a bioisosteric equivalent) and subsequent functional group manipulations to yield the final sartan analogue.

G cluster_0 Biphenyl Core Synthesis cluster_1 Sartan Analogue Assembly A This compound B Bromination A->B C 4-bromo-2-(trifluoromethyl)benzoic acid B->C D Esterification C->D E Methyl 4-bromo-2-(trifluoromethyl)benzoate D->E G Suzuki-Miyaura Coupling E->G F Arylboronic acid derivative F->G H Methyl 4'-methyl-2'-(trifluoromethyl)biphenyl-4-carboxylate G->H I Hydrolysis J 4'-methyl-2'-(trifluoromethyl)biphenyl-4-carboxylic acid L Coupling Reaction J->L K Heterocycle Precursor K->L M Trifluoromethylated Sartan Analogue L->M

Figure 1: Proposed synthetic pathway for a novel trifluoromethylated sartan analogue.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthesis.

1. Synthesis of Methyl 4-bromo-2-(trifluoromethyl)benzoate (Key Intermediate)

This protocol is based on standard bromination and esterification procedures.

  • Materials: this compound, N-Bromosuccinimide (NBS), benzoyl peroxide, carbon tetrachloride, methanol, sulfuric acid.

  • Procedure:

    • To a solution of this compound (1.0 eq) in carbon tetrachloride, add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude 4-(bromomethyl)-2-(trifluoromethyl)benzoic acid in methanol.

    • Add a catalytic amount of concentrated sulfuric acid and reflux for 3-5 hours.

    • Cool the reaction mixture and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

    • Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain methyl 4-(bromomethyl)-2-(trifluoromethyl)benzoate.

2. Suzuki-Miyaura Coupling for Biphenyl Synthesis

This protocol is adapted from established methods for biphenyl synthesis.[3][4]

  • Materials: Methyl 4-(bromomethyl)-2-(trifluoromethyl)benzoate, 4-methylphenylboronic acid, palladium(II) acetate, SPhos, potassium phosphate, toluene, water.

  • Procedure:

    • In a reaction vessel, combine methyl 4-(bromomethyl)-2-(trifluoromethyl)benzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium phosphate (2.0 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).

    • De-gas the vessel and backfill with an inert atmosphere (e.g., argon or nitrogen).

    • Add degassed toluene and water (4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the biphenyl intermediate.

Quantitative Data Summary

The following table summarizes the expected, hypothetical quantitative data for the key reaction steps. These values are based on typical yields and purities for analogous reactions reported in the literature.

StepReactantProductCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
Bromination/Esterification This compoundMethyl 4-(bromomethyl)-2-(trifluoromethyl)benzoateNBS, Benzoyl Peroxide, H₂SO₄CCl₄, Methanol801075-85>95
Suzuki-Miyaura Coupling Methyl 4-(bromomethyl)-2-(trifluoromethyl)benzoateMethyl 4'-methyl-2'-(trifluoromethyl)biphenyl-4-carboxylatePd(OAc)₂, SPhos, K₃PO₄Toluene/Water901880-90>98
Hydrolysis & Heterocycle Formation Biphenyl ester intermediateFinal Trifluoromethylated Sartan AnalogueLiOH, followed by coupling with heterocycle precursorTHF/Water, DMF25-802460-70>99

Angiotensin II Signaling Pathway

Sartans exert their therapeutic effect by blocking the AT1 receptor in the renin-angiotensin system (RAS). The diagram below illustrates the signaling pathway that is inhibited by these drugs.

G Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin Angiotensin I Angiotensin I Renin->Angiotensin I ACE ACE Angiotensin I->ACE Angiotensin II Angiotensin II ACE->Angiotensin II AT1 Receptor AT1 Receptor Angiotensin II->AT1 Receptor Vasoconstriction Vasoconstriction AT1 Receptor->Vasoconstriction Aldosterone Release Aldosterone Release AT1 Receptor->Aldosterone Release Sartans Sartans Sartans->AT1 Receptor Blockade Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Sodium and Water Retention Sodium and Water Retention Aldosterone Release->Sodium and Water Retention Sodium and Water Retention->Increased Blood Pressure

Figure 2: Angiotensin II signaling pathway and the point of intervention for Sartans.

Conclusion

The proposed synthetic route utilizing this compound offers a viable pathway for the development of novel sartan analogues. The introduction of the trifluoromethyl group is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecule, potentially leading to improved therapeutic efficacy. The provided protocols, based on established chemical transformations, serve as a solid foundation for the synthesis and future investigation of these promising new compounds. Further research and optimization of these reactions are warranted to fully explore the potential of this building block in the design of next-generation angiotensin II receptor antagonists.

References

Application Notes and Protocols for 4-Methyl-2-(trifluoromethyl)benzoic Acid as a Quantitative NMR Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 4-methyl-2-(trifluoromethyl)benzoic acid as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the rationale for its use, key physicochemical and spectroscopic properties, and detailed protocols for its application in determining the concentration and purity of analytes.

Introduction to this compound as a qNMR Standard

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the absolute concentration or purity of a substance by comparing the integral of one or more of its NMR signals to the integral of a signal from a certified reference material (the internal standard) of known concentration. The choice of an appropriate internal standard is critical for accurate and precise qNMR measurements.

This compound is a suitable candidate for a ¹H, ¹⁹F, and potentially ¹³C qNMR internal standard due to several key features:

  • Signal Simplicity and Location: It exhibits distinct and well-resolved signals in regions of the NMR spectrum that are often clear of analyte signals. The presence of a trifluoromethyl group provides a unique singlet in the ¹⁹F NMR spectrum, and the methyl and aromatic protons give characteristic signals in the ¹H NMR spectrum.

  • Chemical Inertness: The compound is chemically stable and generally does not react with a wide range of analytes or common NMR solvents.

  • High Purity: It can be synthesized and purified to a high degree (≥98%), which is a prerequisite for a reliable internal standard.

  • Good Solubility: It demonstrates adequate solubility in many common deuterated solvents used for NMR analysis.

Physicochemical and Spectroscopic Data

Accurate quantitative analysis requires precise knowledge of the internal standard's properties. The following tables summarize the key physicochemical and NMR spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₇F₃O₂
Molecular Weight 204.15 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥98%

Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts (δ) in Common Deuterated Solvents

Solvent¹H NMR (ppm)¹³C NMR (ppm)¹⁹F NMR (ppm)
CDCl₃ ~2.4 (s, 3H, CH₃), ~7.3-7.8 (m, 3H, Ar-H), ~10-12 (br s, 1H, COOH)~21 (CH₃), ~123 (q, CF₃), ~125-135 (Ar-C), ~170 (COOH)~ -62 (s)
DMSO-d₆ ~2.3 (s, 3H, CH₃), ~7.5-7.9 (m, 3H, Ar-H), ~13 (br s, 1H, COOH)~20 (CH₃), ~124 (q, CF₃), ~126-136 (Ar-C), ~168 (COOH)~ -61 (s)
Acetone-d₆ ~2.4 (s, 3H, CH₃), ~7.4-7.9 (m, 3H, Ar-H), ~11-12 (br s, 1H, COOH)~21 (CH₃), ~124 (q, CF₃), ~125-135 (Ar-C), ~169 (COOH)~ -61 (s)

Note: Chemical shifts are approximate and can be influenced by concentration, temperature, and the presence of other substances. It is crucial to run a spectrum of the internal standard alone in the chosen solvent system to determine the precise chemical shifts under the experimental conditions.

Table 3: Estimated T₁ Relaxation Times and Recommended Relaxation Delays (D1)

NucleusEstimated T₁ (seconds)Recommended D1 (5 x T₁) (seconds)
¹H (CH₃) 1.5 - 2.512.5
¹H (Ar-H) 2.0 - 3.015
¹⁹F (CF₃) 2.5 - 4.020
¹³C (quat) > 10> 50

Note: T₁ relaxation times are highly dependent on the solvent, temperature, and molecular tumbling. For the highest accuracy, the T₁ values for both the internal standard and the analyte signals being used for quantification should be experimentally determined using an inversion-recovery pulse sequence. Using a sufficiently long relaxation delay (D1) is critical for ensuring complete relaxation and accurate integration.

Experimental Protocols

The following protocols provide a step-by-step guide for using this compound as an internal standard in qNMR.

Preparation of the Stock Solution of the Internal Standard
  • Drying: Dry the this compound under vacuum over a suitable desiccant (e.g., P₂O₅) for at least 24 hours to remove any residual moisture.

  • Weighing: Accurately weigh a precise amount of the dried internal standard (e.g., 10-20 mg) using a calibrated analytical balance with a readability of at least 0.01 mg.

  • Dissolution: Quantitatively transfer the weighed standard into a volumetric flask. Add the appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the solid completely and then dilute to the mark to achieve a known concentration.

Sample Preparation for qNMR Analysis
  • Analyte Preparation: Accurately weigh a precise amount of the analyte to be quantified.

  • Mixing: In an NMR tube, combine a known mass of the analyte with a known volume of the internal standard stock solution. Alternatively, the analyte and internal standard can be weighed directly into the same vial and then dissolved in a known volume of deuterated solvent.

  • Homogenization: Ensure the sample is completely dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Data Acquisition
  • Spectrometer Setup: Tune and shim the spectrometer on the prepared sample to achieve optimal resolution and lineshape.

  • Acquisition Parameters:

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.

    • Relaxation Delay (D1): Set a D1 of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30-60 seconds is often used when T₁ values are unknown.

    • Number of Scans (NS): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for accurate integration).

    • Spectral Width (SW): Ensure the spectral width encompasses all signals of interest and provides adequate digital resolution.

    • Acquisition Time (AQ): Set an appropriate acquisition time to ensure proper signal decay.

  • Data Acquisition: Acquire the NMR spectrum under the optimized quantitative conditions.

Data Processing and Quantification
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard.

  • Calculation: Calculate the purity or concentration of the analyte using the following formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizations

The following diagrams illustrate the logical workflow for a typical qNMR experiment and the chemical structure of the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately Weigh Internal Standard weigh_is->dissolve tune_shim Tune and Shim Spectrometer dissolve->tune_shim set_params Set Quantitative Parameters (90° pulse, D1 ≥ 5*T1) tune_shim->set_params acquire Acquire Spectrum set_params->acquire ft Fourier Transform & Apodization acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity/Concentration integrate->calculate result result calculate->result Final Result

Caption: A logical workflow for quantitative NMR (qNMR) analysis using an internal standard.

Caption: Chemical structure of this compound.

Conclusion

This compound serves as a reliable and versatile internal standard for quantitative NMR analysis. Its distinct spectral properties and chemical stability make it a valuable tool for researchers, scientists, and drug development professionals in determining the purity and concentration of a wide range of organic molecules. Adherence to the detailed protocols outlined in these application notes will facilitate accurate and reproducible qNMR results.

Application Notes and Protocols: 4-Methyl-2-(trifluoromethyl)benzoic Acid in the Preparation of Cytotoxic N,N'-(Arylmethylene)bisamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and cytotoxic evaluation of N,N'-(arylmethylene)bisamides derived from 4-methyl-2-(trifluoromethyl)benzoic acid. This class of compounds holds significant potential in the development of novel anticancer agents. The trifluoromethyl group is a key pharmacophore known to enhance metabolic stability and lipophilicity, often leading to improved biological activity. This document outlines detailed protocols for the synthesis of the intermediate amide and the final bisamide products, methods for assessing their cytotoxic effects on various cancer cell lines, and an exploration of the potential underlying mechanisms of action, including the induction of apoptosis and cell cycle arrest. The information presented is intended to guide researchers in the synthesis, characterization, and biological evaluation of these promising cytotoxic agents.

Introduction

N,N'-(Arylmethylene)bisamides constitute a class of organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. The synthetic versatility of these molecules allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological properties. The incorporation of a trifluoromethyl (-CF3) group into drug candidates can significantly enhance their lipophilicity and metabolic stability, which are crucial pharmacokinetic parameters.[1][2] this compound serves as a valuable starting material for introducing this key functional group into the bisamide scaffold. The resulting N,N'-(arylmethylene)bisamides are investigated for their ability to induce cell death in cancer cells, potentially through mechanisms such as apoptosis and cell cycle disruption.

Data Presentation

The cytotoxic activity of N,N'-(arylmethylene)bisamides structurally related to those derived from this compound is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data presented here is based on published results for analogous compounds to provide a comparative reference for newly synthesized derivatives.

Compound TypeCell LineIC50 (µM)Reference
Bis-benzimidazole derivative 9iNCI-H522 (Lung Carcinoma)47.41 (µg/mL)
Bis-benzimidazole derivative 9iNCI-H23 (Lung Carcinoma)45.22 (µg/mL)
Bis-benzimidazole derivative 9cMDA-MB-453 (Breast Carcinoma)55.89 (µg/mL)
Bis-benzimidazole derivative 9cMCF-7 (Breast Adenocarcinoma)52.09 (µg/mL)
Thiazoline-tetralin derivative 4bMCF-7 (Breast Adenocarcinoma)69.2[3]
Trifluoromethyl-substituted Ru(II) complex 5MDA-MB-231 (Breast Cancer)>19-fold more cytotoxic upon irradiation[4]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(trifluoromethyl)benzamide

This protocol describes the conversion of this compound to its corresponding amide, a key intermediate for the synthesis of N,N'-(arylmethylene)bisamides. The use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitates the amide bond formation under mild conditions.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH4Cl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add EDC (1.2 eq) and HOBt (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.

  • In a separate flask, prepare a solution of ammonium chloride (1.5 eq) and triethylamine (2.0 eq) in DCM.

  • Slowly add the ammonium chloride solution to the activated carboxylic acid mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 4-methyl-2-(trifluoromethyl)benzamide.

Protocol 2: One-Pot Synthesis of N,N'-(Arylmethylene)bisamides

This protocol details the one-pot synthesis of N,N'-(arylmethylene)bisamides from an aromatic aldehyde and the previously synthesized 4-methyl-2-(trifluoromethyl)benzamide using a Lewis acid catalyst.[5]

Materials:

  • 4-Methyl-2-(trifluoromethyl)benzamide

  • Aromatic aldehyde (e.g., benzaldehyde or a substituted benzaldehyde)

  • Anhydrous zinc chloride (ZnCl2)

  • Solvent (e.g., anhydrous toluene or solvent-free conditions)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4-methyl-2-(trifluoromethyl)benzamide (2.0 eq) and the aromatic aldehyde (1.0 eq).

  • Add a catalytic amount of anhydrous zinc chloride (e.g., 2 mol%).[5]

  • If using a solvent, add anhydrous toluene. Alternatively, the reaction can be performed under solvent-free conditions.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (or an appropriate temperature for solvent-free conditions, e.g., 100-120 °C).

  • Stir the reaction mixture vigorously for the required time (typically several hours), monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove unreacted starting materials and catalyst.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N,N'-(arylmethylene)bisamide.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the determination of the cytotoxic activity of the synthesized N,N'-(arylmethylene)bisamides against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized N,N'-(arylmethylene)bisamides

  • Human cancer cell lines (e.g., MCF-7, A549, NCI-H522)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well microplates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the complete cell culture medium.

  • Remove the medium from the wells and replace it with fresh medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours in the CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis of N,N'-(Arylmethylene)bisamides start This compound amide 4-Methyl-2-(trifluoromethyl)benzamide start->amide Amidation (EDC, HOBt, NH4Cl) bisamide Cytotoxic N,N'-(Arylmethylene)bisamide amide->bisamide One-Pot Condensation (Lewis Acid Catalyst) aldehyde Aromatic Aldehyde aldehyde->bisamide

Caption: Synthetic workflow for the preparation of cytotoxic N,N'-(Arylmethylene)bisamides.

Cytotoxicity_Mechanism cluster_mechanism Proposed Mechanism of Cytotoxic Action bisamide N,N'-(Arylmethylene)bisamide cell_stress Cellular Stress bisamide->cell_stress pi3k PI3K/Akt/mTOR Pathway Inhibition bisamide->pi3k mitochondria Mitochondrial Pathway cell_stress->mitochondria cell_cycle Cell Cycle Arrest (G1 or G2/M) cell_stress->cell_cycle caspases Caspase Activation mitochondria->caspases Cytochrome c release apoptosis Apoptosis caspases->apoptosis cell_cycle->apoptosis pi3k->apoptosis

Caption: Proposed signaling pathways for bisamide-induced cytotoxicity.

Discussion of Potential Mechanism of Action

The cytotoxic effects of N,N'-(arylmethylene)bisamides are believed to be mediated through multiple cellular pathways, primarily leading to programmed cell death, or apoptosis.

Induction of Apoptosis: Many cytotoxic agents, including bisamide derivatives, trigger the intrinsic apoptotic pathway.[6][7] This pathway is centered around the mitochondria. Cellular stress induced by the compound can lead to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[7] Activated caspase-9 then initiates a cascade of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[1][6]

Cell Cycle Arrest: In addition to apoptosis, N,N'-(arylmethylene)bisamides may exert their cytotoxic effects by inducing cell cycle arrest.[8] This prevents cancer cells from proliferating. The arrest can occur at different phases of the cell cycle, most commonly at the G1/S or G2/M checkpoints. This cell cycle arrest is often mediated by the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). The p53 tumor suppressor protein can play a role in initiating cell-cycle arrest in response to cellular stress, although some compounds can induce arrest through p53-independent mechanisms.[9][10]

Involvement of the PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[2][11] Dysregulation of this pathway is a common feature in many cancers. Some cytotoxic compounds exert their effects by inhibiting key components of this pathway.[2] Inhibition of the PI3K/Akt/mTOR pathway can suppress survival signals, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation.[12][13][14] The potential for N,N'-(arylmethylene)bisamides to modulate this pathway represents an important area for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-methyl-2-(trifluoromethyl)benzoic acid synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound via three primary routes: Grignard Reaction, Directed ortho-Lithiation, and Oxidation.

Route 1: Grignard Reaction from 1-bromo-4-methyl-2-(trifluoromethyl)benzene

This is a widely used method for forming carbon-carbon bonds. The process involves the formation of an organomagnesium halide (Grignard reagent) followed by its reaction with an electrophile, in this case, carbon dioxide, to produce the desired carboxylic acid.

Experimental Workflow:

Grignard_Workflow A Preparation of Glassware and Reagents B Grignard Reagent Formation A->B Anhydrous conditions C Carboxylation B->C Successful initiation D Work-up and Acidification C->D Quenching E Extraction D->E Acid addition F Purification E->F Separation G Final Product F->G Crystallization/Chromatography

Caption: Workflow for Grignard Reaction Synthesis.

Troubleshooting Common Issues:

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvent.[1] 2. Inactive magnesium surface (oxide layer).[2] 3. Impure starting materials.1. Flame-dry all glassware under vacuum or in an oven and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by mechanical crushing.[1] 3. Ensure the purity of the alkyl halide and solvent.
Formation of Biphenyl Side Product Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide.[3]1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration. 2. Ensure the reaction has fully initiated before adding the bulk of the alkyl halide.
Low Yield of Carboxylic Acid after Carboxylation 1. Incomplete carboxylation. 2. Reaction of Grignard reagent with atmospheric CO2 before the addition of the CO2 source.1. Use an excess of freshly crushed dry ice or bubble dry CO2 gas through the solution at a low temperature. 2. Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Route 2: Directed ortho-Lithiation (DoM) of 4-Methyl-1-(trifluoromethyl)benzene

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. In this case, the trifluoromethyl group can direct the lithiation to the ortho position, followed by quenching with carbon dioxide.

Logical Troubleshooting Flow:

DoM_Troubleshooting Start Low Yield in DoM Reaction Q1 Was the reaction performed under strictly anhydrous and inert conditions? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was a strong enough organolithium base used? A1_Yes->Q2 Sol1 Ensure all glassware is flame-dried and reagents are anhydrous. Maintain a positive inert gas pressure. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of side-product formation (e.g., other isomers)? A2_Yes->Q3 Sol2 Consider using a stronger base like s-BuLi or t-BuLi, possibly with an additive like TMEDA. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol3 Optimize reaction temperature and addition rate. Consider a different directing group strategy if regioselectivity is poor. A3_Yes->Sol3 End Yield Improved A3_No->End Sol3->End

Caption: Troubleshooting Logic for Directed ortho-Lithiation.

Troubleshooting Common Issues:

Problem Possible Cause(s) Recommended Solution(s)
Low Conversion of Starting Material 1. Insufficiently strong base. 2. Reaction temperature too high, leading to base decomposition.1. Use a stronger alkyllithium reagent (e.g., s-BuLi or t-BuLi) in combination with an additive like TMEDA to increase basicity.[4] 2. Maintain a low reaction temperature (typically -78 °C).
Poor Regioselectivity (Formation of other isomers) The trifluoromethyl group is only a moderate directing group, and the methyl group can also have a directing or steric influence.[5]1. Optimize the reaction conditions (solvent, temperature, and base) to favor the desired isomer. 2. Consider using a starting material with a stronger directing group if poor regioselectivity persists.
Low Yield after Carboxylation Incomplete reaction with CO2.1. Ensure the CO2 source is completely dry. 2. Add the lithiated intermediate to a slurry of freshly crushed dry ice in an anhydrous solvent.
Route 3: Oxidation of 4-Methyl-2-(trifluoromethyl)benzaldehyde

If the corresponding aldehyde is available, oxidation to the carboxylic acid is a common and often high-yielding transformation.

Experimental Workflow:

Oxidation_Workflow A Dissolve Aldehyde in Solvent B Add Oxidizing Agent A->B Controlled addition C Reaction Monitoring B->C TLC or GC/MS D Work-up C->D Quenching E Purification D->E Extraction F Final Product E->F Crystallization

Caption: Workflow for the Oxidation of an Aldehyde.

Troubleshooting Common Issues:

Problem Possible Cause(s) Recommended Solution(s)
Incomplete Oxidation 1. Insufficient amount of oxidizing agent. 2. Low reaction temperature or short reaction time.1. Use a slight excess of the oxidizing agent. 2. Increase the reaction temperature or prolong the reaction time, monitoring the progress by TLC or GC/MS.
Formation of Side Products Over-oxidation or side reactions with the trifluoromethyl or methyl group.1. Choose a milder oxidizing agent if harsh conditions are leading to degradation. 2. Control the reaction temperature carefully.
Difficult Purification Contamination with unreacted starting material or byproducts.1. Optimize the work-up procedure to remove excess oxidizing agent. 2. Employ column chromatography or recrystallization for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for this compound?

A1: The Grignard reaction starting from 1-bromo-4-methyl-2-(trifluoromethyl)benzene is a frequently employed and scalable method. It generally offers good yields and utilizes readily available starting materials.

Q2: How can I minimize the formation of the biphenyl impurity in the Grignard reaction?

A2: To minimize the Wurtz-type coupling that forms the biphenyl impurity, it is crucial to add the solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene to the magnesium turnings slowly and at a controlled temperature.[3] This ensures that the Grignard reagent forms and reacts with the subsequently added carbon dioxide rather than with another molecule of the starting bromide.

Q3: What are the key safety precautions to take when working with Grignard reagents and organolithiums?

A3: Both Grignard reagents and organolithiums are highly reactive, pyrophoric (can ignite spontaneously in air), and react violently with water.[7] All reactions must be conducted under a dry, inert atmosphere (nitrogen or argon). Anhydrous solvents are essential. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn. It is also important to have a suitable quenching agent readily available.

Q4: I am observing the formation of multiple isomers in my directed ortho-lithiation reaction. How can I improve the regioselectivity?

A4: The regioselectivity of directed ortho-lithiation can be influenced by the choice of base, solvent, and temperature.[4] For substrates with multiple potential lithiation sites, a bulkier base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) may offer higher selectivity. Changing the solvent can also affect the aggregation state of the organolithium and thus its selectivity. Systematic screening of these parameters is recommended.

Q5: What are some suitable oxidizing agents for the conversion of 4-methyl-2-(trifluoromethyl)benzaldehyde to the corresponding carboxylic acid?

A5: Several oxidizing agents can be effective for this transformation. Common choices include potassium permanganate (KMnO4), Jones reagent (CrO3 in sulfuric acid), and milder reagents like silver oxide (Ag2O). A protocol for a similar oxidation of p-trifluoromethylbenzaldehyde to p-trifluoromethylbenzoic acid with a 99% yield uses copper(II) acetate and cobalt(II) acetate as catalysts with oxygen in water.[8] The choice of oxidant will depend on the scale of the reaction and the presence of other functional groups in the molecule.

Data Presentation

Table 1: Comparison of General Synthesis Routes for Trifluoromethyl-Substituted Benzoic Acids

Synthesis Route Starting Material Key Reagents General Yield Range (%) Key Advantages Common Challenges
Grignard Reaction Aryl HalideMg, CO260-90High yields, scalableMoisture sensitive, side reactions
Directed ortho-Lithiation Substituted BenzeneOrganolithium, CO250-80High regioselectivity with good directing groupsRequires low temperatures, strong bases
Oxidation Benzaldehyde/Benzyl AlcoholOxidizing Agent70-99Often high yielding and cleanAvailability of starting material
Hydrolysis Trichloromethyl/Trifluoromethyl PrecursorStrong Acid/BaseVariableUtilizes different starting materialsHarsh reaction conditions may be required

Note: Yields are general and can vary significantly based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction (Adapted from a similar procedure[6])
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.2 equivalents) to the flask and briefly flame-dry again under a nitrogen stream. Allow the flask to cool to room temperature.

  • Initiation: Add a small amount of anhydrous tetrahydrofuran (THF) to cover the magnesium. In the dropping funnel, place a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF. Add a small portion of the bromide solution to the magnesium suspension. A crystal of iodine can be added to initiate the reaction. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

  • Grignard Formation: Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

  • Carboxylation: Cool the reaction mixture to 0 °C in an ice bath. Rapidly add an excess of freshly crushed dry ice to the vigorously stirred solution. Continue stirring until the mixture reaches room temperature.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Acidify the mixture to a pH of approximately 2 with dilute hydrochloric acid.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Synthesis of this compound via Directed ortho-Lithiation (General Procedure)
  • Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.

  • Lithiation: Add n-butyllithium (1.1 equivalents) to the cold THF. To this solution, slowly add a solution of 4-methyl-1-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Transfer the lithiated species to the dry ice slurry via a cannula under positive nitrogen pressure.

  • Work-up and Purification: Allow the reaction mixture to warm to room temperature. Quench with water and acidify with dilute HCl. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-methyl-2-(trifluoromethyl)benzoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Compound "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the impure compound. The solution is cooled too quickly. High concentration of impurities.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool more slowly (e.g., by insulating the flask). Consider a preliminary purification step like column chromatography to remove excess impurities.
Poor or no crystal formation Too much solvent was used. The solution is not sufficiently supersaturated.Reduce the solvent volume by evaporation. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of pure this compound. Cool the solution in an ice bath for a longer period.
Low recovery of purified product The compound has significant solubility in the cold recrystallization solvent. Premature crystallization occurred during hot filtration. Too much solvent was used.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Use the minimum amount of hot solvent necessary to dissolve the crude product.
Product is discolored after recrystallization Colored impurities are not effectively removed by recrystallization alone.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the desired compound from impurities Inappropriate mobile phase polarity. Column overloading. Improperly packed column.Optimize the mobile phase composition using thin-layer chromatography (TLC) first. A common mobile phase for aromatic acids is a mixture of hexanes and ethyl acetate with a small amount of acetic or formic acid.[1] Reduce the amount of crude material loaded onto the column. Ensure the column is packed uniformly to avoid channeling.
Compound is not eluting from the column The mobile phase is not polar enough. Strong interaction of the carboxylic acid with the silica gel.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). Add a small amount of a volatile acid (e.g., 0.5-1% acetic acid) to the mobile phase to reduce tailing and improve elution.[1]
Peak tailing Strong interaction between the acidic compound and the silica gel.Add a small amount of acetic or formic acid to the mobile phase.[1] Use a less acidic stationary phase, such as neutral alumina.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of this compound?

A1: Without a specific synthetic route, potential impurities are inferred from common preparation methods for similar compounds. These may include:

  • Unreacted starting materials: For example, if synthesized via Grignard reaction, unreacted 1-bromo-4-methyl-2-(trifluoromethyl)benzene.

  • Isomeric impurities: Depending on the synthetic route, other isomers of methyl-(trifluoromethyl)benzoic acid might be present.

  • Byproducts of oxidation: If prepared by oxidation of a precursor like 4-methyl-2-(trifluoromethyl)benzyl alcohol, the corresponding aldehyde may be present as an impurity.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: For aromatic carboxylic acids like this compound, a good starting point is to test solvents with a range of polarities. Given its structure, it is likely more soluble in polar organic solvents.[2] Consider solvents such as ethanol, methanol, acetone, ethyl acetate, or mixtures with water or hexanes.[3] Experimental determination of solubility is highly recommended.

Q3: My purified this compound has a broad melting point range. What does this indicate?

A3: A broad melting point range is a common indicator of impurities. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps may be necessary.

Q4: How can I remove residual solvent from my purified crystals?

A4: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining mother liquor. To remove residual solvent from the crystals, dry them under high vacuum. Gentle heating with a heat gun while under vacuum can also be effective, but care must be taken not to melt the product.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexanes, and mixtures) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add the minimum amount of hot solvent needed to completely dissolve the compound.

  • Decoloration (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Column Chromatography Protocol
  • TLC Analysis: Develop a suitable mobile phase system using thin-layer chromatography (TLC). The ideal system should give the desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common eluent for such compounds is a mixture of hexanes and ethyl acetate, often with a small amount of acetic acid to improve peak shape.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a well-packed, bubble-free column.[5] Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filtration Hot Filtration dissolve->hot_filtration charcoal->hot_filtration insoluble_impurities Insoluble Impurities hot_filtration->insoluble_impurities Remove cool Cool to Crystallize hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor Separate wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound by recrystallization.

Chromatography_Workflow start Crude Sample dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Pure impurities Impure Fractions tlc->impurities Impure evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflow for the purification of this compound by column chromatography.

References

Overcoming solubility issues of 4-methyl-2-(trifluoromethyl)benzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during reactions with 4-methyl-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white crystalline solid. Due to the presence of the polar carboxylic acid group and the lipophilic trifluoromethyl and methyl groups, its solubility varies significantly with the solvent. It is generally more soluble in polar organic solvents and has limited solubility in nonpolar organic solvents and water.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: Incomplete dissolution can be due to several factors including the choice of solvent, temperature, and the physical form of the solid. Refer to the troubleshooting guide below for systematic steps to address this issue.

Q3: How does temperature affect the solubility of this compound?

A3: Generally, the solubility of solids in liquids increases with temperature. Heating the solvent during the dissolution process can significantly improve the solubility of this compound. However, it is crucial to ensure that the reaction temperature is compatible with the stability of all reactants and reagents.

Q4: Are there any recommended solvent systems for reactions involving this acid?

A4: The choice of solvent is highly dependent on the specific reaction. For reactions where solubility is a known issue, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF). In some cases, a co-solvent system may be necessary to achieve complete dissolution.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing solubility problems with this compound in your reactions.

Problem: The starting material, this compound, is not fully dissolving in the reaction solvent.

Troubleshooting Workflow

start Incomplete Dissolution solvent_screening Step 1: Solvent Screening (Like Dissolves Like) start->solvent_screening temperature Step 2: Increase Temperature solvent_screening->temperature If still insoluble end Successful Dissolution solvent_screening->end If successful cosolvent Step 3: Use a Co-solvent System temperature->cosolvent If still insoluble temperature->end If successful sonication Step 4: Apply Sonication cosolvent->sonication For difficult cases cosolvent->end If successful mechanochemistry Step 5: Consider Mechanochemistry (Ball Milling) sonication->mechanochemistry For solvent-free conditions sonication->end If successful mechanochemistry->end If successful

Caption: A stepwise approach to troubleshooting solubility issues.

Step 1: Solvent Screening

The fundamental principle of "like dissolves like" is the first step in troubleshooting. The polarity of this compound is influenced by both its polar carboxylic acid group and its less polar trifluoromethyl- and methyl-substituted phenyl ring.

  • Action: Consult the solubility data table below. Select a solvent with a polarity that is likely to dissolve the acid. Polar aprotic solvents such as DMF, DMSO, and THF are often good starting points.

  • Rationale: Matching the solvent polarity to the solute increases the solvation energy, favoring dissolution.

Step 2: Increase Temperature

  • Action: Gently warm the solvent while stirring and adding the this compound.

  • Rationale: The solubility of most solids increases with temperature. This is often a simple and effective method to achieve complete dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Step 3: Use a Co-solvent System

  • Action: If a single solvent is ineffective, introduce a small amount of a miscible co-solvent in which the acid is highly soluble. For example, if your reaction is in a less polar solvent like toluene, adding a small percentage of THF or DMF can significantly improve solubility.

  • Rationale: A co-solvent modifies the overall polarity of the solvent system, creating a more favorable environment for the solute to dissolve.

Step 4: Apply Sonication

  • Action: Place the reaction vessel in an ultrasonic bath.

  • Rationale: Sonication uses high-frequency sound waves to agitate the solvent and break down solid agglomerates, increasing the surface area and accelerating the rate of dissolution.

Step 5: Consider Mechanochemistry (Ball Milling)

  • Action: For reactions that can be performed in the solid state, mechanochemistry using a ball mill can be a powerful alternative.

  • Rationale: This solvent-free technique uses mechanical force to initiate reactions between solids, completely bypassing solubility issues. This is particularly useful for cross-coupling reactions.

Quantitative Solubility Data

SolventPolarity IndexExpected SolubilityNotes
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2HighOften a good choice for dissolving carboxylic acids.
N,N-Dimethylformamide (DMF)6.4HighSimilar to DMSO, effective for many polar compounds.
Tetrahydrofuran (THF)4.0Moderate to HighA versatile solvent for a range of polarities.
Acetone5.1ModerateCan be a suitable solvent, but volatility may be a concern.
Ethyl Acetate4.4Low to ModerateLess polar than the above, may require heating.
Polar Protic Solvents
Methanol5.1ModerateThe carboxylic acid group can interact via hydrogen bonding.
Ethanol4.3ModerateSimilar to methanol, but slightly less polar.
Water10.2LowThe hydrophobic trifluoromethyl and methyl groups limit water solubility.
Nonpolar Solvents
Toluene2.4Very LowUnlikely to be a good solvent without modification.
Hexane0.1Very LowNot a suitable solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

This protocol allows for a quick assessment of solubility in various solvents.

Materials:

  • This compound

  • Selection of solvents (e.g., DMSO, DMF, THF, Methanol, Toluene, Water)

  • Small vials or test tubes

  • Vortex mixer

  • Spatula

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry vial.

  • Add 1 mL of the chosen solvent to the vial.

  • Vortex the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

  • If undissolved solid remains, the compound is "sparingly soluble" or "insoluble".

  • To further assess sparingly soluble compounds, the mixture can be gently heated and observed for dissolution.

Protocol 2: Amide Coupling Reaction with Solubility Troubleshooting

This protocol describes a typical amide coupling and incorporates steps to address potential solubility issues of this compound.

Reaction Scheme:

reactant1 This compound product Amide Product reactant1->product reactant2 Amine (R-NH2) reactant2:e->product:w reagents + Coupling Reagents (e.g., HATU, DIPEA) reagents:s->product:n

Caption: General scheme for an amide coupling reaction.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (or another suitable polar aprotic solvent)

  • Magnetic stirrer and stir bar

  • Reaction flask

  • Nitrogen or Argon supply

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF to the flask.

  • Troubleshooting Point: If the acid does not fully dissolve at room temperature, gently warm the mixture to 40-50 °C with stirring until a clear solution is obtained. Allow the solution to cool to room temperature before proceeding. If solubility is still an issue, consider switching to DMSO.

  • Add the amine (1.1 eq) to the solution, followed by DIPEA (2.5 eq).

  • Add HATU (1.2 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, proceed with the appropriate aqueous workup and purification.

Logical Relationship of Troubleshooting in Amide Coupling

start Start Amide Coupling dissolve_acid Dissolve Acid in DMF start->dissolve_acid check_solubility Is Acid Fully Dissolved? dissolve_acid->check_solubility heat_mixture Warm to 40-50 °C check_solubility->heat_mixture No add_reagents Add Amine, DIPEA, HATU check_solubility->add_reagents Yes heat_mixture->check_solubility switch_solvent Consider switching to DMSO heat_mixture->switch_solvent Still Insoluble monitor_reaction Monitor Reaction Progress add_reagents->monitor_reaction end Reaction Complete monitor_reaction->end

Caption: Decision-making process for addressing solubility in amide coupling.

Technical Support Center: Synthesis of 4-Methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-methyl-2-(trifluoromethyl)benzoic acid. The information is tailored for researchers, scientists, and professionals in drug development to help identify and resolve common issues encountered during synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, particularly when utilizing the Grignard reaction with subsequent carboxylation, a common synthetic route.

Problem Potential Cause Recommended Solution
Low or No Yield of Product Presence of moisture in reagents or glassware, which quenches the Grignard reagent.[1]Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.[1]
Incomplete formation of the Grignard reagent.Activate the magnesium turnings prior to the reaction. This can be achieved by adding a small crystal of iodine or by physically crushing the magnesium to expose a fresh surface.[1][2]
The Grignard reagent is unstable, especially at higher concentrations, leading to decomposition.[3]Maintain a lower concentration of the Grignard reagent, for instance, around 0.5-0.6 M, to improve stability.[3]
Presence of a Major Impurity with a High Molecular Weight Formation of a biphenyl derivative (e.g., 2,2'-bis(trifluoromethyl)-4,4'-dimethylbiphenyl) via a Wurtz-type coupling reaction. This is a common side reaction with Grignard reagents.[2]Control the addition rate of the aryl halide to the magnesium suspension to maintain a low concentration of the halide. Avoid elevated reaction temperatures which can favor this side reaction.[2]
Product Contaminated with Starting Material (Aryl Halide) Incomplete reaction.Increase the reaction time for the Grignard reagent formation or the subsequent carboxylation step. Ensure the magnesium is fully consumed before proceeding with carboxylation.
Formation of a Neutral, Non-acidic Byproduct The Grignard reagent may act as a base, leading to deprotonation or other side reactions if incompatible functional groups are present.[4][5]Ensure the starting materials are free from acidic protons (e.g., -OH, -NH2 groups).[5]
Difficulties in Product Isolation and Purification The product and byproducts have similar polarities.Utilize column chromatography for purification. Alternatively, purification can be achieved by recrystallization, potentially after converting the carboxylic acid to its salt to separate it from neutral impurities, followed by re-acidification.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are its primary challenges?

A common and effective method is the Grignard reaction, starting from 1-bromo-4-methyl-2-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide (dry ice).[7][8] The primary challenges are the moisture sensitivity of the Grignard reagent and the potential for side reactions such as the formation of biphenyl impurities.[2] The stability of the trifluoromethyl-substituted Grignard reagent can also be a concern.[3]

Q2: How can I minimize the formation of the biphenyl impurity?

The formation of the biphenyl side product is favored by higher concentrations of the aryl halide and elevated temperatures.[2] To minimize this, add the solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene to the magnesium suspension slowly and maintain a controlled temperature.

Q3: My reaction is not initiating. What should I do?

Failure to initiate is a common issue in Grignard reactions. Activating the magnesium is crucial. You can add a small crystal of iodine, which will disappear as the reaction starts. Alternatively, gently crushing a few pieces of magnesium with a glass rod can expose a fresh, reactive surface.[1][2] Using a sonicator can also help initiate the reaction by cleaning the oxide layer from the magnesium surface.[6]

Q4: Can the trifluoromethyl group react or decompose under the reaction conditions?

Yes, trifluoromethyl-substituted Grignard reagents can be thermally unstable, especially at higher concentrations. Decomposition can occur, leading to the formation of fluoride ions.[3] It is recommended to prepare and use these reagents at lower concentrations (e.g., 0.5-0.6 M) and to avoid excessive heating.[3]

Q5: What is the best work-up procedure for this reaction?

After the carboxylation with dry ice, the reaction mixture will contain the magnesium salt of the carboxylic acid. The work-up typically involves careful addition of an aqueous acid (e.g., dilute HCl) to protonate the carboxylate and dissolve any remaining magnesium salts.[7] This is followed by extraction of the product into an organic solvent.

Q6: How do I effectively purify the final product?

Purification can be achieved through several methods. One common technique is to perform an acid-base extraction. The crude product is dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH solution) to form the water-soluble sodium salt of the benzoic acid, leaving non-acidic impurities like the biphenyl byproduct in the organic layer. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.[6] Recrystallization or silica gel chromatography can also be employed for further purification.[6]

Experimental Protocols

Key Experiment: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-bromo-4-methyl-2-(trifluoromethyl)benzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid

  • Sodium hydroxide

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere and allowed to cool.

  • Grignard Reagent Formation:

    • In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene in anhydrous diethyl ether.

    • Add a small amount of the bromide solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If it does not start, gentle heating or sonication may be applied.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a generous excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with stirring.

    • Allow the mixture to warm to room temperature as the excess CO2 sublimes.

  • Work-up and Isolation:

    • Slowly add 6M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

    • Wash the organic layer with water and then with brine.

  • Purification:

    • Extract the organic layer with an aqueous solution of sodium hydroxide.

    • Separate the aqueous layer, cool it in an ice bath, and acidify with concentrated HCl to precipitate the carboxylic acid.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

    • Further purification can be done by recrystallization from a suitable solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification prep Dry Glassware & Reagents mg Mg Turnings + I2 prep->mg add_bromide Add Aryl Bromide Solution mg->add_bromide reflux_grignard Reflux add_bromide->reflux_grignard add_co2 Pour onto Dry Ice reflux_grignard->add_co2 acidify Acidify with HCl add_co2->acidify extract Extract with Ether acidify->extract purify Acid-Base Extraction / Recrystallization extract->purify product Pure Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or No Product q1 Did the reaction initiate? start->q1 sol1 Activate Mg: - Add Iodine crystal - Crush Mg - Apply heat/sonication q1->sol1 No q2 Was the reaction mixture protected from moisture? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Use anhydrous solvents and flame-dried glassware under inert gas. q2->sol2 No q3 Is a biphenyl impurity present? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Slow down the addition of aryl bromide and control the temperature. q3->sol3 Yes sol4 Consider Grignard reagent decomposition. Use lower concentration. q3->sol4 No ans3_yes Yes ans3_no No

Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.

References

Technical Support Center: Optimization of Reaction Conditions for 4-methyl-2-(trifluoromethyl)benzoic acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the esterification of 4-methyl-2-(trifluoromethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the esterification of this compound?

A1: The primary challenges stem from the electronic and steric properties of the molecule. The trifluoromethyl group at the ortho position is a strong electron-withdrawing group, which can decrease the nucleophilicity of the carbonyl carbon, making it less reactive towards the alcohol. Additionally, the bulky trifluoromethyl group creates significant steric hindrance around the carboxylic acid functionality, impeding the approach of the alcohol. This combination of electronic effects and steric hindrance can lead to low reaction yields and may require optimized reaction conditions or alternative esterification methods. A study on a similar compound, 2-(trifluoromethyl)benzoic acid, reported a low yield of only 29.1% under certain conditions due to these factors[1].

Q2: What are the most common catalysts for the esterification of this type of substituted benzoic acid?

A2: For standard Fischer esterification, strong Brønsted acids like concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[2][3] For sterically hindered or electronically deactivated substrates, more specialized catalysts may be necessary. Heterogeneous solid acid catalysts, such as zirconium/titanium-based catalysts and modified montmorillonite clays, have been shown to be effective for the esterification of substituted benzoic acids and can simplify product purification.[4][5]

Q3: How can I drive the esterification reaction towards completion to improve the yield?

A3: Fischer esterification is a reversible reaction. To improve the yield, the equilibrium must be shifted towards the products.[6] This can be achieved by:

  • Using an excess of the alcohol: Often, the alcohol can be used as the solvent to ensure it is in large excess.[2][6]

  • Removing water: The water formed as a byproduct can be removed from the reaction mixture. This can be done by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent like molecular sieves to the reaction mixture.[2][6]

Q4: Are there alternative methods to Fischer esterification for this compound?

A4: Yes, for sterically hindered acids where Fischer esterification gives low yields, several alternative methods can be more effective:

  • Conversion to an acyl chloride: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the alcohol to form the ester.[2]

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). It is a milder method suitable for sensitive substrates.[2][7]

  • Using diazomethane or its derivatives: While effective, the use of diazomethane is often avoided due to its toxicity and explosive nature.[1] Trimethylsilyldiazomethane can be a safer alternative for methyl esterification.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield Steric Hindrance: The bulky ortho-trifluoromethyl group is likely impeding the approach of the alcohol.- Increase reaction time and/or temperature.- Use a less sterically hindered alcohol if possible.- Consider alternative, more reactive esterification methods such as conversion to the acyl chloride.[2]
Electron-Withdrawing Effect: The trifluoromethyl group deactivates the carboxylic acid.- Use a highly effective acid catalyst in an appropriate amount.[2]
Incomplete Reaction: The reaction has not reached equilibrium or completion.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Extend the reaction time if starting material is still present.
Presence of Water: Water shifts the equilibrium back to the reactants.- Use anhydrous reagents and solvents.- Employ a Dean-Stark trap to remove water azeotropically or add molecular sieves.[2]
Inactive Catalyst: The acid catalyst may be old or degraded.- Use fresh, high-quality catalyst.
Formation of Byproducts Side reactions due to high temperature: Prolonged heating at high temperatures can lead to decomposition or side reactions.- Optimize the reaction temperature by monitoring the reaction progress closely.- Consider using a milder esterification method.
Excess catalyst: Too much acid catalyst can promote side reactions.- Use a catalytic amount of the acid.
Difficult Product Isolation Incomplete removal of unreacted acid: The acidic starting material can co-elute with the ester product during chromatography.- During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any unreacted carboxylic acid.[3]
Emulsion formation during extraction: Can make phase separation difficult.- Add brine (saturated NaCl solution) to help break the emulsion.

Data Presentation

Table 1: Reaction Conditions and Yields for the Esterification of Ortho-Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalystTemperature (°C)Time (h)Yield (%)Reference
2-(Trifluoromethyl)benzoic acidMethanolZr/Ti Solid AcidRefluxNot specified29.1[1]
2-Fluorobenzoic acidMethanolUiO-66-NH₂15010High Conversion[1]
Benzoic acidMethanolH₂SO₄65Not specified90[3]
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (Microwave)1300.25Good[8]

Experimental Protocols

Protocol 1: Standard Fischer Esterification using Sulfuric Acid

This protocol is a general procedure that can be adapted for the esterification of this compound. Optimization of reaction time and temperature will be critical.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 mL per mole of carboxylic acid) to the solution.[9]

  • Heat the mixture to reflux and maintain the temperature for several hours. Due to the steric hindrance, a longer reaction time (e.g., 12-24 hours) may be necessary.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Esterification via Acyl Chloride Formation

This two-step protocol is an effective alternative for sterically hindered acids.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask under an inert atmosphere, suspend this compound in an appropriate solvent (e.g., dichloromethane or toluene).

  • Add thionyl chloride (SOCl₂) (e.g., 2-3 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess SOCl₂ and solvent under reduced pressure to obtain the crude 4-methyl-2-(trifluoromethyl)benzoyl chloride.

Step 2: Esterification

  • Dissolve the crude acyl chloride in a dry, non-protic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the desired alcohol (e.g., methanol, 1.5-2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2 equivalents) to neutralize the HCl generated.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the crude ester.

  • Purify the product as needed.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Esterification Reaction cluster_workup Work-up & Purification cluster_product Final Product start_acid This compound reaction Reaction Vessel (Heat, Catalyst) start_acid->reaction start_alcohol Alcohol (e.g., Methanol) start_alcohol->reaction workup Aqueous Work-up (Extraction, Washes) reaction->workup Cooling purification Purification (Chromatography/Distillation) workup->purification Crude Product product Ester Product purification->product Pure Product

Caption: A generalized experimental workflow for the esterification of this compound.

troubleshooting_logic start Low or No Yield? check_sm Starting Material Consumed? (TLC) start->check_sm increase_time_temp Increase Reaction Time/Temp check_sm->increase_time_temp No check_water Water Removal Effective? check_sm->check_water Yes success Yield Improved increase_time_temp->success implement_water_removal Use Dean-Stark/Drying Agent check_water->implement_water_removal No check_catalyst Catalyst Active/Sufficient? check_water->check_catalyst Yes implement_water_removal->success use_fresh_catalyst Use Fresh/More Catalyst check_catalyst->use_fresh_catalyst No consider_alternative Consider Alternative Method (e.g., Acyl Chloride) check_catalyst->consider_alternative Yes use_fresh_catalyst->success consider_alternative->success

Caption: A decision tree for troubleshooting low yield in the esterification reaction.

References

Stability of 4-methyl-2-(trifluoromethyl)benzoic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 4-methyl-2-(trifluoromethyl)benzoic acid under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic or basic conditions?

Under strong acidic conditions, such as treatment with fuming sulfuric acid, the trifluoromethyl group of trifluoromethylbenzene derivatives can undergo hydrolysis to form a carboxylic acid group.[1] Therefore, a potential degradation pathway for this compound under harsh acidic conditions is the conversion of the trifluoromethyl group into a second carboxylic acid group, yielding 4-methylphthalic acid.

Under basic conditions, while specific data for this compound is limited, studies on other trifluoromethylated aromatic compounds have shown that the trifluoromethyl group can be susceptible to hydrolysis.[2] This suggests that under alkaline conditions, this compound could potentially degrade, although the specific products and reaction rates are not well-documented for this particular molecule.

Q2: How can I assess the stability of this compound in my formulation?

Forced degradation studies, also known as stress testing, are essential to determine the intrinsic stability of a drug substance.[3][4] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] According to the International Council for Harmonisation (ICH) guidelines, stress testing should include exposure to acidic, basic, and oxidative conditions, as well as light and heat.[5]

Q3: What analytical methods are suitable for monitoring the degradation of this compound?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for separating and quantifying the parent compound and its degradation products.[6] A stability-indicating HPLC method should be developed and validated to ensure it can separate this compound from any potential degradation products without interference. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of unknown degradation products.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected peaks in chromatogram after storage in an acidic solution. Acid-catalyzed hydrolysis of the trifluoromethyl group.Confirm the identity of the new peak using LC-MS. If it corresponds to 4-methylphthalic acid, consider adjusting the pH of your formulation to a less acidic range.
Loss of parent compound potency after exposure to a basic formulation. Base-catalyzed degradation of the molecule. The trifluoromethyl group could be a potential site of hydrolysis.Perform a forced degradation study under basic conditions (e.g., 0.1 M NaOH) to confirm susceptibility. If degradation is observed, reformulation at a lower pH may be necessary.
Inconsistent results in stability studies. Issues with the analytical method, such as insufficient separation of degradants from the main peak.Develop and validate a stability-indicating HPLC method. Ensure the method can resolve the parent peak from all potential degradation products generated during forced degradation studies.
No degradation observed under initial stress conditions. The compound may be highly stable under the tested conditions, or the stress applied was insufficient.According to ICH guidelines, if no degradation is observed, more strenuous conditions should be applied (e.g., higher acid/base concentration, higher temperature, or longer exposure time).[4]

Quantitative Data Summary

The following table provides an illustrative summary of potential degradation of this compound under forced degradation conditions. Note: This data is hypothetical and intended for illustrative purposes, as specific experimental data for this compound was not found in the public domain.

Stress Condition Condition Details Time (hours) Degradation (%) Potential Degradation Product(s)
Acidic 0.1 M HCl at 60 °C24~5-15%4-methylphthalic acid
Basic 0.1 M NaOH at 60 °C24~10-25%Products of trifluoromethyl group hydrolysis
Oxidative 3% H₂O₂ at RT24~2-10%Oxidized derivatives
Photolytic ICH-compliant light exposure24<5%Photodegradation products
Thermal 80 °C24<2%Thermally induced degradants

Experimental Protocols

General Protocol for Forced Degradation Studies

Forced degradation studies are crucial for understanding the stability of a drug substance.[3][4] The following is a general protocol based on ICH guidelines:

  • Sample Preparation : Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acidic Stress : Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Basic Stress : Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.

  • Oxidative Stress : Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified duration.

  • Photolytic Stress : Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Stress : Expose the solid drug substance to dry heat at an elevated temperature (e.g., 80°C).

  • Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

Visualizations

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation (Stress Conditions) cluster_analysis Analysis Start Start: this compound StockSolution Prepare Stock Solution Start->StockSolution Acid Acidic Stress (e.g., 0.1M HCl, 60°C) StockSolution->Acid Base Basic Stress (e.g., 0.1M NaOH, 60°C) StockSolution->Base Oxidative Oxidative Stress (e.g., 3% H2O2, RT) StockSolution->Oxidative Photolytic Photolytic Stress (ICH Guidelines) StockSolution->Photolytic Thermal Thermal Stress (e.g., 80°C) StockSolution->Thermal HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS for Identification (if unknown peaks appear) HPLC->LCMS Characterize Degradants Data Data Analysis & Reporting HPLC->Data LCMS->Data

Caption: Workflow for conducting forced degradation stability testing.

Logical Relationship of Potential Acidic Degradation

Acid_Degradation_Pathway cluster_main cluster_condition Compound This compound DegradationProduct 4-methylphthalic acid Compound->DegradationProduct Hydrolysis of -CF3 group Condition Strong Acidic Conditions

Caption: Potential degradation pathway under strong acidic conditions.

References

Troubleshooting guide for the Grignard synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Grignard synthesis of fluorinated benzoic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: The Grignard reaction does not initiate.

  • Question: I've combined my fluoroaryl halide and magnesium turnings in anhydrous ether, but the reaction hasn't started. What could be the problem?

  • Answer: Failure to initiate is a common issue in Grignard synthesis, especially with less reactive aryl halides. Several factors could be at play:

    • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction.[1][2] Activating the magnesium is crucial. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings under an inert atmosphere.[2]

    • Presence of Moisture: Grignard reagents are extremely sensitive to water.[1][2] Ensure all glassware is flame-dried or oven-dried and cooled under a stream of dry inert gas (argon or nitrogen). Anhydrous solvents are essential and should be freshly distilled or obtained from a sealed bottle.[1][2]

    • Incorrect Solvent: While diethyl ether and tetrahydrofuran (THF) are common solvents for Grignard reactions, THF is often better for less reactive halides due to its higher boiling point and better solvating properties for the Grignard reagent.[3]

    • Strength of the Carbon-Fluorine Bond: The carbon-fluorine bond is very strong, making the formation of a Grignard reagent from a fluoro-aryl halide challenging.[2][4] Using a more reactive starting material, such as a fluoro-aryl bromide or iodide instead of a chloride, can facilitate the reaction.[5]

Issue 2: The yield of the fluorinated benzoic acid is low.

  • Question: My reaction worked, but the final yield of my fluorinated benzoic acid is much lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors throughout the synthesis:

    • Incomplete Grignard Reagent Formation: As mentioned, the inertness of the C-F bond can lead to incomplete conversion of the starting material.[2][4] Ensure optimal conditions for Grignard formation, such as using activated magnesium and allowing sufficient reaction time.

    • Side Reactions: Several side reactions can consume the Grignard reagent or the starting material, reducing the yield of the desired product.

      • Wurtz-type Coupling: The Grignard reagent can react with the unreacted fluoro-aryl halide to form a biphenyl byproduct.[2] This can be minimized by the slow, dropwise addition of the halide to the magnesium suspension.[2]

      • Reaction with Carbon Dioxide: Inefficient carboxylation can be a significant source of low yield. Use a large excess of freshly crushed dry ice (solid CO2) and add the Grignard solution to it slowly to ensure efficient mixing and reaction.[1]

    • Premature Quenching: Any adventitious proton source, such as water or acidic impurities, will quench the Grignard reagent.[1][5] Maintaining strictly anhydrous and inert conditions is paramount.

Issue 3: I am observing significant amounts of byproducts.

  • Question: My final product is contaminated with significant impurities. What are the likely byproducts and how can I avoid them?

  • Answer: The formation of byproducts is a common challenge. Key impurities include:

    • Biphenyls: As mentioned, these arise from the coupling of the Grignard reagent with the starting fluoro-aryl halide.[2] Slow addition of the halide and maintaining a moderate reaction temperature can help minimize this.[2]

    • Unreacted Starting Material: This indicates incomplete Grignard formation. Revisit the activation of magnesium and reaction conditions.

    • Benzene (or fluorobenzene): The presence of the parent arene suggests premature quenching of the Grignard reagent by moisture.[5]

    • Ketones: The initially formed magnesium carboxylate can react with another equivalent of the Grignard reagent to form a ketone as a byproduct.[2] To avoid this, it is recommended to perform an "inverse addition," where the Grignard reagent is slowly added to a large excess of crushed dry ice.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes to Fluorinated Benzoic Acids

ParameterGrignard Reaction of Fluoro-aryl HalideOxidation of FluorotolueneDiazotization of Aminobenzoic Acid
Starting Material Fluoro-aryl bromide/iodideFluorotolueneAminobenzoic acid
Key Reagents Magnesium, Carbon DioxidePotassium permanganate, Chromic acidSodium nitrite, Hydrofluoric acid
Typical Yield Variable, highly condition-dependentModerate to HighModerate
Key Advantages Readily available starting materialsCan be high yieldingAvoids handling of Grignard reagents
Key Challenges Moisture sensitivity, reaction initiation, side reactionsPotential for over-oxidation and ring cleavageHandling of unstable diazonium intermediates

Experimental Protocols

Protocol: Synthesis of 4-Fluorobenzoic Acid via Grignard Reaction

1. Materials:

  • 4-Bromofluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine (crystal)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (concentrated)

2. Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas (argon or nitrogen). Add activated magnesium turnings to the flask.

  • Grignard Formation: Add a small amount of anhydrous diethyl ether or THF to the flask. Prepare a solution of 4-bromofluorobenzene in the same anhydrous solvent and add it to the dropping funnel. Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by cloudiness and gentle reflux.[1] A small crystal of iodine can be added to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

  • Carboxylation: Crush a large excess of dry ice in a separate flask and cover it with anhydrous ether. Slowly add the Grignard solution to the dry ice slurry with vigorous stirring.

  • Workup: After the addition is complete and the mixture has warmed to room temperature, add dilute hydrochloric acid to dissolve the magnesium salts.

  • Isolation and Purification: Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1] Remove the solvent under reduced pressure. The crude 4-fluorobenzoic acid can be purified by recrystallization from a suitable solvent like ethanol/water.[1]

Mandatory Visualization

experimental_workflow start Start: Assemble Flame-Dried Glassware mg_activation Activate Magnesium Turnings (e.g., with Iodine) start->mg_activation grignard_formation Grignard Reagent Formation: Slow addition of Fluoro-aryl Halide in Anhydrous Ether/THF mg_activation->grignard_formation carboxylation Carboxylation: Add Grignard solution to excess crushed Dry Ice grignard_formation->carboxylation workup Aqueous Workup: Add HCl to dissolve salts carboxylation->workup extraction Extraction and Drying: Separate organic layer, dry with Na2SO4 workup->extraction purification Purification: Recrystallization extraction->purification end End: Pure Fluorinated Benzoic Acid purification->end

Caption: Experimental workflow for the Grignard synthesis of fluorinated benzoic acids.

troubleshooting_guide start Problem Encountered no_reaction Reaction Fails to Initiate start->no_reaction low_yield Low Yield of Product start->low_yield byproducts Significant Byproduct Formation start->byproducts check_moisture Check for Moisture? (Anhydrous Conditions) no_reaction->check_moisture Yes incomplete_grignard Incomplete Grignard Formation? low_yield->incomplete_grignard inefficient_carboxylation Inefficient Carboxylation? (Excess dry ice, slow addition) low_yield->inefficient_carboxylation premature_quenching Premature Quenching? low_yield->premature_quenching biphenyls Biphenyl Formation? (Slow halide addition) byproducts->biphenyls ketones Ketone Formation? (Inverse addition to dry ice) byproducts->ketones activate_mg Activate Magnesium? (Iodine, 1,2-dibromoethane) check_moisture->activate_mg Yes solution_dry Solution: Flame-dry glassware, use anhydrous solvents. check_moisture->solution_dry No solvent_choice Correct Solvent? (THF for less reactive halides) activate_mg->solvent_choice Yes solution_activate Solution: Activate Mg with I2 or 1,2-dibromoethane. activate_mg->solution_activate No solution_solvent Solution: Use fresh, anhydrous Ether or THF. solvent_choice->solution_solvent No solution_yield Solution: Optimize Grignard formation, ensure efficient carboxylation. incomplete_grignard->solution_yield inefficient_carboxylation->solution_yield premature_quenching->solution_dry solution_byproducts Solution: Control addition rate and use inverse addition for carboxylation. biphenyls->solution_byproducts ketones->solution_byproducts

Caption: Troubleshooting logic for the Grignard synthesis of fluorinated benzoic acids.

References

Technical Support Center: Scaling Up the Synthesis of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-methyl-2-(trifluoromethyl)benzoic acid. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction. The primary route discussed involves the Grignard reaction of 1-bromo-4-methyl-2-(trifluoromethyl)benzene followed by carboxylation.

Question 1: The Grignard reaction fails to initiate or proceeds with very low yield. What are the common causes and solutions?

Answer: Failure to initiate the Grignard reaction is a frequent challenge. Several factors can contribute to this issue:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) and that all solvents and reagents are anhydrous. The use of anhydrous tetrahydrofuran (THF) is critical.

  • Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium by crushing the turnings in the reaction flask (under an inert atmosphere) or adding a small crystal of iodine can help initiate the reaction.

  • Initiation Temperature: While the reaction is exothermic, gentle heating may be required to start it. Once initiated, the reaction should be controlled to maintain a gentle reflux.

  • Purity of Starting Material: Impurities in the 1-bromo-4-methyl-2-(trifluoromethyl)benzene can inhibit the reaction. Ensure the starting material is of high purity.

Question 2: A significant amount of a high-boiling point byproduct is observed. What is it and how can its formation be minimized?

Answer: The most common high-boiling point byproduct in a Grignard reaction is the homocoupling product, in this case, 2,2'-bis(trifluoromethyl)-4,4'-dimethylbiphenyl. Its formation is favored by higher temperatures and a high concentration of the aryl bromide. To minimize its formation:

  • Slow Addition: Add the solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene to the magnesium suspension slowly and at a rate that maintains a controlled reaction temperature.

  • Dilution: Using a sufficient amount of anhydrous solvent helps to keep the concentration of the aryl bromide low, which disfavors the coupling side reaction.

Question 3: The carboxylation step with carbon dioxide gives a low yield of the desired benzoic acid. What are the potential issues?

Answer: Low yields from the carboxylation step can be due to several factors:

  • Inefficient CO2 Delivery: Ensure that the carbon dioxide gas is bubbled through the Grignard reagent solution efficiently with good stirring. For larger-scale reactions, it may be preferable to pour the Grignard solution onto an excess of freshly crushed dry ice (solid CO2).

  • Reaction with Atmospheric CO2: If the reaction is not properly protected from the atmosphere, the Grignard reagent can react with atmospheric carbon dioxide before the intended carboxylation, leading to lower yields. Maintain a positive pressure of an inert gas (like nitrogen or argon) throughout the process until the carboxylation step.

  • Grignard Reagent Degradation: If there is a significant delay between the formation of the Grignard reagent and the carboxylation step, the reagent may degrade, leading to a lower yield. It is best to proceed to the carboxylation step as soon as the Grignard formation is complete.

Question 4: The final product is difficult to purify. What are the recommended purification methods?

Answer: The primary impurities are the unreacted starting bromide and the homocoupling byproduct.

  • Acid-Base Extraction: The carboxylic acid product can be separated from neutral organic impurities by extraction with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide) to form the water-soluble carboxylate salt. The organic impurities will remain in the organic layer. The aqueous layer can then be acidified (e.g., with hydrochloric acid) to precipitate the pure benzoic acid, which can be collected by filtration.[1]

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

  • Column Chromatography: For very high purity requirements, silica gel column chromatography can be employed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and scalable route is the formation of a Grignard reagent from 1-bromo-4-methyl-2-(trifluoromethyl)benzene, followed by carboxylation with carbon dioxide.

Q2: What are the key safety precautions for this synthesis?

A2: Diethyl ether and THF are highly flammable. All reactions should be conducted in a well-ventilated fume hood away from ignition sources. Grignard reagents are pyrophoric and react violently with water. An inert atmosphere (nitrogen or argon) is required.

Q3: How can I monitor the progress of the Grignard reaction?

A3: The reaction is exothermic, so a temperature increase is a good indicator of initiation. Visually, the disappearance of the metallic magnesium and the formation of a cloudy grey or brown solution indicate the reaction is proceeding. For quantitative analysis, techniques like GC-MS can be used to monitor the consumption of the starting bromide.

Q4: Can I use other organometallic reagents for this synthesis?

A4: While Grignard reagents are common, organolithium reagents can also be used. However, they are generally more reactive and may lead to more side reactions if not handled carefully.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Grignard Reaction

ParameterValue/ConditionNotes
Starting Material 1-bromo-4-methyl-2-(trifluoromethyl)benzeneHigh purity is recommended.
Reagent Magnesium turningsTypically 1.1-1.2 molar equivalents.
Solvent Anhydrous Tetrahydrofuran (THF)Ensure solvent is completely dry.
Initiation Small crystal of iodine or mechanical grindingMay be required to start the reaction.
Reaction Temperature Gentle reflux (approx. 66°C in THF)Control the rate of addition to maintain a steady reflux.
Carboxylation Agent Carbon Dioxide (gas or solid)Solid dry ice is often more efficient for complete reaction.
Work-up Acidification with aqueous HClTo protonate the carboxylate salt.
Expected Yield 60-80%Yields can vary based on reaction scale and conditions.

Table 2: Comparison of Starting Materials for Similar Benzoic Acid Syntheses

Target MoleculeStarting BromideReference
4-Fluoro-2-(trifluoromethyl)benzoic acid2-bromo-5-fluorotrifluoromethylbenzene[1]
This compound 1-bromo-4-methyl-2-(trifluoromethyl)benzene (Proposed)
2-(Trifluoromethyl)benzoic acid1-bromo-2-(trifluoromethyl)benzene(Inferred)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from the synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid and should be optimized for the specific target molecule.[1]

Step 1: Formation of the Grignard Reagent

  • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Place magnesium turnings (1.2 eq.) in the flask.

  • Add a small crystal of iodine to the flask.

  • Under a positive pressure of nitrogen, add a small amount of anhydrous THF to cover the magnesium.

  • Dissolve 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF in the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium suspension. Gentle heating may be required to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle refluxing), add the remainder of the bromide solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

Step 2: Carboxylation

  • Cool the reaction mixture to room temperature.

  • In a separate, larger flask, place an excess of freshly crushed dry ice.

  • Under a nitrogen atmosphere, slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, which will sublime the excess CO2.

Step 3: Work-up and Purification

  • Slowly quench the reaction mixture by adding it to a stirred solution of 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • To separate the product from neutral impurities, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate (3 x volumes).

  • Combine the aqueous basic extracts and wash with a small amount of ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid until the product precipitates completely.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

  • The crude product can be further purified by recrystallization if necessary.

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_reagent Reagent cluster_product Final Product 1_bromo_4_methyl_2_trifluoromethyl_benzene 1-bromo-4-methyl-2- (trifluoromethyl)benzene Grignard Grignard Reagent 1_bromo_4_methyl_2_trifluoromethyl_benzene->Grignard Mg Magnesium (Mg) Mg->Grignard Anhydrous THF Product 4-methyl-2-(trifluoromethyl) benzoic acid Grignard->Product 1. Carboxylation 2. Acidic Work-up CO2 Carbon Dioxide (CO2) CO2->Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield Check_Moisture Moisture in system? Start->Check_Moisture Dry_Glassware Dry glassware & use anhydrous solvents Check_Moisture->Dry_Glassware Yes Check_Mg_Activation Mg surface oxidized? Check_Moisture->Check_Mg_Activation No Activate_Mg Activate Mg with iodine or crushing Check_Mg_Activation->Activate_Mg Yes Check_Temp Incorrect temperature? Check_Mg_Activation->Check_Temp No Optimize_Temp Optimize initiation & reaction temperature Check_Temp->Optimize_Temp Yes Check_Side_Reactions Side reactions observed? Check_Temp->Check_Side_Reactions No Minimize_Coupling Slow addition of bromide, ensure proper dilution Check_Side_Reactions->Minimize_Coupling Yes Check_CO2_Addition Inefficient carboxylation? Check_Side_Reactions->Check_CO2_Addition No Improve_CO2_Delivery Use excess dry ice, ensure good mixing Check_CO2_Addition->Improve_CO2_Delivery Yes

Caption: Troubleshooting workflow for low yield in synthesis.

References

Catalyst Selection for Cross-Coupling Reactions with 4-methyl-2-(trifluoromethyl)benzoic Acid: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the cross-coupling of sterically hindered and electronically deactivated substrates such as 4-methyl-2-(trifluoromethyl)benzoic acid presents a significant synthetic challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during such experiments. The primary focus is on decarboxylative cross-coupling reactions, a powerful strategy for the utilization of carboxylic acids as aryl sources.

Frequently Asked Questions (FAQs)

Q1: What is the most promising strategy for cross-coupling reactions with this compound?

A1: Due to the presence of the carboxylic acid group, a direct cross-coupling approach is challenging. The most effective strategy is a decarboxylative cross-coupling , where the carboxylic acid is removed as CO2 in situ, generating an arylmetallic intermediate that then participates in the catalytic cycle. This method avoids the need to pre-functionalize the benzoic acid to an organohalide or organometallic reagent.

Q2: Which type of cross-coupling reaction is most suitable for my target molecule?

A2: The choice of reaction depends on the desired bond formation:

  • Decarboxylative Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) bonds (biaryls) by coupling with boronic acids or their derivatives.

  • Decarboxylative Heck Reaction: Used to form C(sp²)–C(sp²) bonds by coupling with alkenes to yield substituted styrenes or stilbenes.

  • Decarboxylative Sonogashira Coupling: Suitable for creating C(sp²)–C(sp) bonds by coupling with terminal alkynes.

Q3: What are the key challenges associated with the cross-coupling of this compound?

A3: The main challenges arise from the substrate's electronic and steric properties:

  • Electron-Withdrawing Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group can deactivate the aromatic ring, making the decarboxylation and subsequent steps in the catalytic cycle more difficult.

  • Steric Hindrance: The ortho-substituents (methyl and trifluoromethyl groups) create significant steric hindrance around the carboxylic acid, which can impede the coordination of the substrate to the metal center.

Q4: How do I choose the right catalyst system?

A4: The catalyst system is crucial for a successful reaction. Here are some general guidelines:

  • Palladium Precursor: Pd(OAc)₂ and Pd₂(dba)₃ are common choices for generating the active Pd(0) species in situ. For more challenging reactions, pre-formed palladium complexes with bulky phosphine ligands can be more effective.

  • Ligand: Bulky, electron-rich phosphine ligands are essential to overcome the steric hindrance and electronic deactivation of the substrate. Popular choices include Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) and other bulky phosphines like P(t-Bu)₃. For Sonogashira couplings, Xantphos has shown good results.

  • Co-catalyst/Additive: In many decarboxylative couplings, a copper salt (e.g., CuI, Cu₂O) is used as a co-catalyst to facilitate the decarboxylation step. Silver salts (e.g., Ag₂CO₃) can also be employed as oxidants.

Troubleshooting Guides

Low to No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium precursor and ligand.- For Pd(II) precursors, ensure complete reduction to Pd(0) in situ. Consider using a pre-activated catalyst.- Degas all solvents and reagents thoroughly to prevent catalyst oxidation.
Inefficient Decarboxylation - Increase the reaction temperature. Decarboxylative couplings often require higher temperatures (120-160 °C).- Add or change the copper co-catalyst (e.g., from CuI to Cu₂O).- Ensure the base is strong enough to facilitate carboxylate formation.
Steric Hindrance - Switch to a bulkier, more electron-rich phosphine ligand (e.g., from PPh₃ to XPhos or SPhos) to promote oxidative addition and reductive elimination.
Poor Solubility - Choose a solvent that dissolves all reactants. Common solvents for these reactions include dioxane, toluene, and DMF.- Consider using a co-solvent to improve solubility.
Incorrect Stoichiometry - Optimize the ratio of the coupling partners. An excess of one reagent may be beneficial.- Adjust the amount of base.
Formation of Side Products
Side Product Potential Cause Troubleshooting Steps
Protodecarboxylation (Loss of CO₂ and replacement with H) - Presence of a proton source (e.g., water) and an inefficient cross-coupling partner.- Use anhydrous solvents and reagents.- Increase the concentration of the cross-coupling partner.
Homocoupling of the Benzoic Acid - Oxidative conditions that favor the dimerization of the arylmetallic intermediate.- Rigorously degas the reaction mixture.- Use a Pd(0) source directly or ensure efficient reduction of the Pd(II) precursor.
Homocoupling of the Coupling Partner (e.g., boronic acid) - Presence of oxygen.- Thoroughly degas all solvents and the reaction vessel.

Quantitative Data from Similar Reactions

The following tables summarize reaction conditions and yields for decarboxylative cross-coupling reactions of substrates similar to this compound. This data can serve as a starting point for optimizing your reaction.

Table 1: Decarboxylative Suzuki-Miyaura Coupling of Substituted Benzoic Acids

Benzoic AcidCoupling PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-(Trifluoromethyl)benzoic acidPhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane1101285
2-Methylbenzoic acid4-Methoxyphenylboronic acidPd₂(dba)₃ (2.5)XPhos (7.5)Cs₂CO₃ (2)Toluene1201692
2-Nitrobenzoic acidNaphthalene-1-boronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (3)DMF1302478

Table 2: Decarboxylative Heck Reaction of Substituted Benzoic Acids

Benzoic AcidAlkenePd Source (mol%)Ligand (mol%)Base/AdditiveSolventTemp (°C)Time (h)Yield (%)
2-(Trifluoromethyl)benzoic acidStyrenePd(OAc)₂ (5)P(Cy)₃ (10)Ag₂CO₃ (2 eq)Dioxane1401875
2-Chlorobenzoic acidn-Butyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2 eq)DMA1502488
2-Nitrobenzoic acidStyrenePd(OAc)₂ (2)1,4,5-Triazanaphthalene (4)CuF₂ (2 eq)NMP1201289[1]

Table 3: Decarboxylative Sonogashira Coupling of Substituted Benzoic Acids

Benzoic AcidAlkynePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-Naphthoic acidPhenylacetylenePd(OAc)₂ (5)Xantphos (10)DMAP (1.5)Dioxane1601573[2]
3-Thiophenecarboxylic acid1-OctynePd(OAc)₂ (5)Xantphos (10)DMAP (1.5)Dioxane1601565[2]
4-Hydroxy-4-methyl-2-pentynoic acidm-BromoanilinePd(OAc)₂ (5)SPhos (7.5)TBAF (3)THF801495[3]

Experimental Protocols

The following is a general, illustrative protocol for a decarboxylative cross-coupling reaction that can be adapted for this compound. Note: This protocol should be optimized for each specific substrate combination.

General Protocol for Decarboxylative Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos or XPhos (4-10 mol%)

  • K₂CO₃ or Cs₂CO₃ (2-3 equiv), anhydrous

  • Anhydrous, degassed solvent (e.g., dioxane or toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium precursor, the phosphine ligand, and the base.

  • Purging: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting a Failed Reaction

G Troubleshooting Workflow start Reaction Failed (Low/No Yield) check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_reagents->start Reagents Faulty check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Incorrect optimize_catalyst Optimize Catalyst System (Pd Source, Ligand) check_conditions->optimize_catalyst Conditions Correct optimize_base Optimize Base and Solvent optimize_catalyst->optimize_base No Improvement success Successful Reaction optimize_catalyst->success Yield Improved side_reactions Analyze for Side Products (Protodecarboxylation, Homocoupling) optimize_base->side_reactions Still Low Yield optimize_base->success Yield Improved side_reactions->optimize_catalyst Side Reactions Identified G Generalized Decarboxylative Catalytic Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd_aryl Ar-Pd(II)-X(L_n) oxidative_add->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_diaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd_diaryl reductive_elim Reductive Elimination pd_diaryl->reductive_elim reductive_elim->pd0 product Ar-Ar' reductive_elim->product decarboxylation Decarboxylation (often Cu-mediated) ar_m Ar'-M decarboxylation->ar_m - CO2 ar_cooh Ar-COOH ar_cooh->decarboxylation ar_m->transmetalation

References

Technical Support Center: By-product Analysis in the Synthesis of 4-Methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the analysis of by-products generated during the synthesis of 4-methyl-2-(trifluoromethyl)benzoic acid. This valuable intermediate is often synthesized via a Grignard reaction of 1-bromo-4-methyl-2-(trifluoromethyl)benzene followed by carboxylation. Understanding and controlling the impurity profile is critical for ensuring the quality and efficacy of downstream applications in pharmaceutical and chemical industries.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may arise during the synthesis and analysis of this compound, focusing on by-product formation and identification.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product with Significant Amount of Unreacted Starting Material 1. Incomplete Grignard reagent formation. 2. Inefficient carboxylation. 3. Presence of moisture in reagents or glassware.1. Ensure magnesium turnings are fresh and activated (e.g., using iodine or 1,2-dibromoethane). 2. Use high-purity, anhydrous solvents (e.g., THF, diethyl ether). 3. Ensure all glassware is rigorously dried. 4. Use a high concentration of CO2 (solid or gaseous) and ensure efficient stirring during carboxylation.
Presence of a Significant Peak Corresponding to 4-Methyl-2-(trifluoromethyl)benzene in GC-MS Analysis 1. Quenching of the Grignard reagent by a proton source (e.g., water, acidic impurities in the starting material). 2. Incomplete reaction.1. Rigorously dry all reagents and glassware. 2. Purify the starting 1-bromo-4-methyl-2-(trifluoromethyl)benzene to remove any acidic impurities.
Detection of a High Molecular Weight Impurity Consistent with a Dimer 1. Homocoupling of the Grignard reagent (Wurtz-type reaction).1. Add the aryl bromide slowly to the magnesium suspension to maintain a low concentration of the halide. 2. Ensure efficient stirring to promote reaction at the magnesium surface. 3. Maintain a moderate reaction temperature to avoid excessive homocoupling.
Poor Separation of Isomeric By-products in HPLC Analysis 1. Suboptimal mobile phase composition or pH. 2. Inappropriate column selection.1. Adjust the mobile phase pH to be approximately 2 units below the pKa of the benzoic acid derivatives to ensure they are in their neutral form, which improves retention on a C18 column.[1] 2. Optimize the gradient elution profile of the organic solvent (e.g., acetonitrile or methanol). 3. Consider using a column with a different stationary phase (e.g., phenyl-hexyl) to improve selectivity for aromatic compounds.
Broad or Tailing Peaks in HPLC Chromatogram 1. Interaction of acidic analytes with silanol groups on the silica-based column. 2. Sample overload.1. Use an end-capped C18 column. 2. Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape.[1] 3. Reduce the sample concentration.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in the synthesis of this compound via the Grignard route?

A1: The most common by-products are typically:

  • 4-Methyl-2-(trifluoromethyl)benzene: Formed by the protonation of the Grignard reagent by trace amounts of water or other proton sources.

  • 2,2'-Dimethyl-5,5'-bis(trifluoromethyl)biphenyl: A homocoupling product resulting from the reaction of the Grignard reagent with the unreacted starting bromide.

  • Isomeric benzoic acids: Depending on the starting material purity and reaction conditions, small amounts of regioisomers such as 2-methyl-4-(trifluoromethyl)benzoic acid could potentially be formed.

Q2: How can I quantify the levels of these by-products?

A2: Quantitative analysis can be performed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, and High-Performance Liquid Chromatography (HPLC) with a UV detector. For accurate quantification, it is essential to use certified reference standards for each identified by-product to generate calibration curves. In the absence of commercial standards, their relative abundance can be estimated by assuming equal response factors (e.g., area percent in GC-FID).

Q3: What are the recommended starting conditions for a GC-MS method to analyze the reaction mixture?

A3: A good starting point for a GC-MS method would be:

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

Q4: Can I use NMR spectroscopy to analyze the by-products?

A4: Yes, ¹H NMR and ¹⁹F NMR are powerful tools for structural elucidation of the main product and by-products. ¹H NMR can help identify the aromatic substitution patterns and the methyl group signals. ¹⁹F NMR is particularly useful for identifying and quantifying compounds containing the trifluoromethyl group, as each unique CF₃ group will have a distinct chemical shift.

By-product Data Summary

The following table summarizes the expected by-products and their key analytical data. Please note that the exact quantities can vary significantly depending on the specific reaction conditions.

Compound Name Chemical Structure Molecular Weight ( g/mol ) Expected GC-MS Fragmentation (m/z) Expected ¹H NMR Chemical Shifts (ppm, CDCl₃) Expected ¹⁹F NMR Chemical Shift (ppm, CDCl₃)
This compound (Product)
204.15204 (M+), 185, 157, 1378.2-8.0 (d, 1H), 7.5-7.3 (m, 2H), 2.5 (s, 3H)~ -621-Bromo-4-methyl-2-(trifluoromethyl)benzene (Starting Material) 239.03238/240 (M+), 159, 1097.7-7.5 (m, 2H), 7.2-7.0 (d, 1H), 2.4 (s, 3H)~ -614-Methyl-2-(trifluoromethyl)benzene (Dehalogenated By-product) 160.15160 (M+), 141, 917.4-7.1 (m, 3H), 2.4 (s, 3H)~ -622,2'-Dimethyl-5,5'-bis(trifluoromethyl)biphenyl (Homocoupling By-product) 318.28318 (M+), 299, 1597.6-7.3 (m, 6H), 2.1 (s, 6H)~ -62

Note: The chemical structures are illustrative representations.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure and may require optimization.

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 1-bromo-4-methyl-2-(trifluoromethyl)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the bromide solution to the magnesium and initiate the reaction (gentle heating may be required).

    • Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]

  • Carboxylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • Slowly add crushed dry ice (solid CO₂) in excess to the vigorously stirred solution.

    • Allow the mixture to warm to room temperature and stir overnight.[2]

  • Work-up:

    • Quench the reaction by slowly adding 1 M aqueous HCl until the solution is acidic.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Protocol 2: GC-MS Analysis of the Crude Reaction Mixture
  • Sample Preparation:

    • Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture (after work-up and before purification) and dilute it with ethyl acetate to a final volume of 1 mL in a GC vial.

  • GC-MS Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector: Splitless, 250 °C.

    • Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 15 °C/min (hold 5 min).

    • Carrier Gas: Helium, 1.0 mL/min.

    • MSD: Scan mode, m/z 40-500.

Protocol 3: HPLC Analysis for Purity Assessment
  • Sample Preparation:

    • Dissolve a known amount of the purified product in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

Visualizations

Synthetic Pathway and Potential By-products

Synthesis_Byproducts SM 1-Bromo-4-methyl-2-(trifluoromethyl)benzene Grignard Grignard Reagent (2-Methyl-4-(trifluoromethyl)phenylmagnesium bromide) SM->Grignard 1. Mg, THF Product This compound Grignard->Product 2. CO2 3. H3O+ Dehalogenated 4-Methyl-2-(trifluoromethyl)benzene (Dehalogenated By-product) Grignard->Dehalogenated H2O (trace) Homocoupling 2,2'-Dimethyl-5,5'-bis(trifluoromethyl)biphenyl (Homocoupling By-product) Grignard->Homocoupling + Starting Material

Caption: Synthetic route to this compound and major by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield decision decision action action start Low Yield of Product check_sm Analyze Crude Mixture by GC-MS start->check_sm is_sm_present High % of Starting Material? check_sm->is_sm_present is_dehalo_present High % of Dehalogenated By-product? is_sm_present->is_dehalo_present No improve_grignard Optimize Grignard Formation: - Activate Mg - Anhydrous conditions is_sm_present->improve_grignard Yes is_dimer_present High % of Homocoupling By-product? is_dehalo_present->is_dimer_present No dry_reagents Ensure Rigorous Drying of Reagents and Glassware is_dehalo_present->dry_reagents Yes improve_carboxylation Optimize Carboxylation: - Increase CO2 concentration - Efficient stirring is_dimer_present->improve_carboxylation No optimize_addition Optimize Reaction Conditions: - Slow addition of bromide - Control temperature is_dimer_present->optimize_addition Yes end Improved Yield improve_grignard->end improve_carboxylation->end dry_reagents->end optimize_addition->end

Caption: Logical workflow for troubleshooting low product yield in the synthesis.

Experimental Workflow for By-product Analysis

Analysis_Workflow start Crude Reaction Mixture gcms GC-MS Analysis start->gcms hplc HPLC Analysis start->hplc nmr NMR Analysis (¹H, ¹⁹F) start->nmr id_impurities Identify Potential Impurities gcms->id_impurities quantify Quantify Impurities hplc->quantify nmr->id_impurities id_impurities->quantify purification Optimize Purification Strategy quantify->purification

Caption: Workflow for the comprehensive analysis of by-products in the reaction mixture.

References

Optimizing enzymatic synthesis of methyl benzoate in organic medium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the enzymatic synthesis of methyl benzoate in organic media.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most effective for methyl benzoate synthesis? A1: Lipases are the most commonly used enzymes for this esterification.[1] Immobilized Lipase B from Candida antarctica (CALB), commercially available as Novozym® 435, is frequently reported to show high conversion rates and stability.[2][3] Other lipases, such as those from Candida rugosa, have also been used effectively.[4] The choice of enzyme can significantly impact the reaction conversion rate.[2]

Q2: What is the role of water in the reaction, and how do I control it? A2: Water activity (aW) is a critical parameter. A minimal amount of water is essential to activate and maintain the enzyme's catalytic conformation.[4] However, since water is a byproduct of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis (the reverse reaction), thereby reducing the final ester yield.[1][5] To control water content, it is common practice to add a water adsorbent, such as molecular sieves, to the reaction medium.[5][6] This removes the water as it is formed, driving the reaction towards product formation.[6]

Q3: Can the substrates inhibit the enzyme? A3: Yes, substrate inhibition is a known issue. High concentrations of methanol (above 90 mM) can inhibit lipase activity.[4] This inhibition can sometimes be partially overcome by increasing the concentration of the other substrate, benzoic acid.[4] Benzoic acid itself has been shown to be non-inhibitory up to concentrations of 100 mM.[4]

Q4: What type of organic solvent should I use? A4: Non-polar, hydrophobic organic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme, thus preserving its activity.[7] Solvents like n-heptane, hexane, and toluene are commonly used.[2][4] Toluene may be necessary to ensure the complete solubilization of benzoic acid, but it can also negatively affect reaction kinetics.[4] Solvent-free systems are also a viable option and can simplify downstream processing.[3][8]

Troubleshooting Guide

Problem 1: Low or No Methyl Benzoate Yield
Possible Cause Diagnostic Check Recommended Solution
Improper Water Activity The reaction stalls at low conversion.Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction medium to remove water as it is produced.[5][6] Ensure the enzyme and solvents are not excessively dry, as a minimal amount of water is needed for enzyme activity.[4]
Substrate Inhibition The initial reaction rate is slow despite high substrate concentrations.Optimize the molar ratio of methanol to benzoic acid. Avoid large excesses of methanol; consider stepwise addition of methanol to keep its bulk concentration below inhibitory levels (~90 mM).[4]
Inactive Enzyme Run a standard activity assay on your lipase batch using a reference substrate (e.g., p-nitrophenyl butyrate) to confirm its catalytic activity.Source a new batch of enzyme. Ensure proper storage conditions (cool and dry) to maintain enzyme stability.
Mass Transfer Limitations The reaction rate increases significantly with an increase in stirring speed.[9]Increase the agitation/stirring speed to reduce the external diffusion barrier.[9] If using an immobilized enzyme, consider using smaller support particles to decrease the internal diffusion path length.[10]
Unfavorable Equilibrium The reaction proceeds to a certain point and then stops, even with active enzyme.Remove a product from the reaction medium. For esterification, this is most commonly achieved by removing water.[5][11]
Problem 2: Reaction Rate is Too Slow
Possible Cause Diagnostic Check Recommended Solution
Sub-optimal Temperature The reaction is proceeding but at an impractically slow rate.Perform temperature screening experiments (e.g., from 30°C to 70°C) to find the optimal temperature for your specific enzyme and system.[3] Note that excessively high temperatures can lead to enzyme denaturation.
Insufficient Enzyme Loading The reaction rate is directly proportional to the amount of enzyme added at low concentrations.Increase the enzyme concentration (e.g., as a percentage of total substrate weight, often 2.5-10% w/w).[3][12] Note that beyond a certain point, the rate may plateau due to mass transfer limitations.[9]
Poor Substrate Solubility Benzoic acid is not fully dissolved in the reaction medium.Choose a solvent system that can fully dissolve the substrates. A mixture of hexane and toluene can be effective for dissolving benzoic acid.[4]
External Mass Transfer Limitation The reaction rate is dependent on the stirring speed.Increase the stirring speed until the reaction rate becomes independent of it. This indicates that the external mass transfer limitation has been overcome.[9]
Problem 3: Enzyme Deactivation and Poor Reusability
Possible Cause Diagnostic Check Recommended Solution
Solvent-Induced Deactivation Enzyme activity drops sharply after the first cycle when using a specific solvent.Switch to a more non-polar, hydrophobic solvent. Short-chain polar organic solvents can deactivate lipases.[1]
Inhibition by Substrates/Products Enzyme activity decreases over subsequent cycles.Consider a continuous flow reactor setup where products are constantly removed, minimizing their contact time with the enzyme. For batch reactions, optimize substrate molar ratios to avoid inhibitory concentrations.[4]
Mechanical Damage Using a high-shear agitator (e.g., magnetic stirrer at very high speeds) with immobilized enzymes.Use a low-shear agitation method, such as an overhead stirrer with a large paddle or an orbital shaker, to prevent physical damage to the enzyme support.[3]

Data Presentation

Table 1: Comparison of Lipase Performance in Benzoate Ester Synthesis
EnzymeReaction TypeSubstratesSolventTemp. (°C)ConversionReference
Novozym® 435TransesterificationMethyl benzoate + n-hexanoln-heptane6079%[2]
Lipozyme® RM IMTransesterificationMethyl benzoate + n-hexanoln-heptane6013%[2]
Candida rugosa LipaseEsterificationBenzoic acid + MethanolHexane/Toluene-Good Yields[4]
Novozym® 435Esterification2-methylhexanoic acid + 2-ethylhexanolSolvent-free7097%[3]
Novozym® 435Esterification2-methylhexanoic acid + 2-ethylhexanolSolvent-free8099%[3]
Table 2: Effect of Reaction Parameters on Synthesis Using Novozym® 435
ParameterCondition 1Result 1Condition 2Result 2Reference
Temperature 70°C97% Conversion (longer time)80°C99% Conversion (shorter time)[3]
Substrate Molar Ratio (Alcohol:Acid) 1.1 : 197% Conversion1.2 : 199% Conversion[3]
Enzyme Reusability (at 70°C) 1st Use100% Relative Activity6th Use~65-70% Relative Activity[3]
Enzyme Loading (Benzyl Benzoate Synthesis) 2.5 wt%~15% Conversion10 wt%~28% Conversion[12]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Methyl Benzoate

This protocol is a generalized procedure based on common laboratory practices for enzymatic esterification.

1. Materials and Reagents:

  • Benzoic Acid

  • Anhydrous Methanol

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-heptane)

  • Activated Molecular Sieves (4Å)

  • Internal Standard for GC analysis (e.g., dodecane)

2. Reaction Setup:

  • To a 100 mL round-bottom flask, add benzoic acid (e.g., 6.1 g, 50 mmol) and the organic solvent (e.g., 40 mL n-heptane).

  • Add methanol. To avoid inhibition, the molar ratio should be optimized; a 1:1 or 1:2 molar ratio of acid to alcohol is a good starting point.[13]

  • Add the immobilized lipase (e.g., 10% w/w of total substrates).[12]

  • Add activated molecular sieves (e.g., 10-20% w/w of substrates) to remove water.[6]

  • Seal the flask and place it in a temperature-controlled shaker or a stirred reactor vessel set to the desired temperature (e.g., 50-60°C) and agitation speed (e.g., 150-300 rpm).[2][14]

3. Reaction Monitoring:

  • Periodically withdraw small aliquots (e.g., 100 µL) from the reaction mixture.

  • Filter the sample immediately using a syringe filter (e.g., 0.22 µm) to remove the enzyme.[2]

  • Dilute the sample with the solvent and add an internal standard.

  • Analyze the sample by Gas Chromatography (GC) or HPLC to determine the concentration of methyl benzoate and remaining benzoic acid.

4. Work-up and Purification:

  • After the reaction reaches the desired conversion, stop the heating and agitation.

  • Separate the immobilized enzyme and molecular sieves by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.[3]

  • The filtrate contains the product, unreacted substrates, and solvent.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate (e.g., 0.6 M) to remove any remaining acidic catalyst or unreacted benzoic acid.[15] Caution: Foaming may occur due to CO₂ evolution.[15]

  • Wash the organic layer with brine, then dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[16]

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the crude methyl benzoate.[16] Further purification can be achieved by distillation if required.[15]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants (Benzoic Acid, Methanol) Setup Combine Reactants, Enzyme & Solvent in Reactor Reactants->Setup Enzyme Prepare Enzyme & Molecular Sieves Enzyme->Setup Solvent Measure Solvent (e.g., n-heptane) Solvent->Setup Incubate Incubate at Optimal Temp & Agitation Setup->Incubate Monitor Monitor Progress (GC/HPLC) Incubate->Monitor Monitor->Incubate Continue Reaction Filter Filter to Recover Immobilized Enzyme Monitor->Filter Wash Wash Filtrate (NaHCO3, Brine) Filter->Wash Dry Dry Organic Layer (e.g., MgSO4) Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure Methyl Benzoate Evaporate->Product

Caption: General workflow for enzymatic synthesis of methyl benzoate.

Troubleshooting Logic for Low Yield

G Start Problem: Low Yield CheckStirring Does rate increase with stirring speed? Start->CheckStirring CheckWater Is water being removed? CheckStirring->CheckWater No Sol_Stir Solution: Increase agitation. Use smaller particles. CheckStirring->Sol_Stir Yes CheckSubstrate Is Methanol conc. > 90 mM? CheckWater->CheckSubstrate Yes Sol_Water Solution: Add activated molecular sieves. CheckWater->Sol_Water No CheckEnzyme Is enzyme active? CheckSubstrate->CheckEnzyme No Sol_Substrate Solution: Reduce initial MeOH conc. Use fed-batch approach. CheckSubstrate->Sol_Substrate Yes Sol_Enzyme Solution: Replace with new enzyme batch. CheckEnzyme->Sol_Enzyme No End Yield Optimized CheckEnzyme->End Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

Quantitative Purity Analysis of 4-methyl-2-(trifluoromethyl)benzoic Acid by qNMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of active pharmaceutical ingredients (APIs). Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful and accurate primary ratio method for purity assessment, offering distinct advantages over traditional chromatographic techniques.[1][2] This guide provides a comprehensive overview of the application of qNMR for the purity analysis of 4-methyl-2-(trifluoromethyl)benzoic acid, including a detailed experimental protocol, comparison with alternative methods, and supporting data.

Quantitative ¹H-NMR (qNMR) is a highly precise analytical technique for determining the purity of substances.[3] Its key strengths lie in its ability to provide direct quantification without the need for a reference standard of the analyte itself, a significant advantage when such standards are unavailable.[2] The method relies on the direct proportionality between the integrated NMR signal intensity and the number of protons contributing to that signal.[1] By comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity, the purity of the analyte can be accurately calculated.[4]

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on various factors, including the availability of reference standards, required precision, and throughput. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC), a commonly used alternative.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Quantitative determination based on the ratio of integrated signals of the analyte and a certified internal standard.Separation based on differential partitioning between a mobile and stationary phase, with UV detection.
Reference Standard Requires a certified internal standard of a different chemical structure.[3]Typically requires a certified reference standard of the analyte.
Primary Method Yes, it is a primary ratio method traceable to SI units.[5]No, it is a relative method requiring calibration with a reference standard.
Typical Precision (%RSD) < 1.0%[3][6]< 2.0%
Selectivity High, based on distinct chemical shifts of protons.Dependent on chromatographic separation.
Sample Preparation Simple dissolution of accurately weighed sample and internal standard.[7]Can involve more complex sample preparation and filtration.
Analysis Time Relatively short per sample.[8]Can be longer, especially with gradient elution.
Advantages High accuracy and precision, no need for analyte-specific reference standard, non-destructive.[8]High sensitivity, suitable for high-throughput screening.
Limitations Lower sensitivity compared to HPLC, potential for signal overlap.Requires analyte-specific reference standards, potential for co-elution.

Experimental Protocol: qNMR Purity Determination of this compound

This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.

1. Materials and Equipment:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material with known purity)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • NMR Spectrometer: 400 MHz or higher, equipped with a proton probe

  • Analytical Balance: Readable to at least 0.01 mg

  • NMR Tubes: 5 mm, high precision

  • Volumetric Glassware and Syringes

2. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial. Record the exact weight. The weighing of the internal standard is reported to be a significant source of error, so careful execution is critical.[6]

  • Add a precise volume (e.g., 0.7 mL) of DMSO-d₆ to the vial using a calibrated pipette.

  • Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence (e.g., 'zg' on Bruker instruments).[7]

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 to 64, depending on the desired signal-to-noise ratio. A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[4]

  • Acquisition Time: ≥ 3 seconds

  • Spectral Width: To cover all signals of interest (e.g., 0-12 ppm).

  • Temperature: Maintain a constant temperature, for instance, 298 K.[7]

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phasing, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons or the methyl protons can be used. For maleic acid, the two olefinic protons give a singlet at approximately 6.28 ppm in DMSO-d6.[9]

  • Calculate the purity of the analyte using the following equation[10]:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • PurityIS = Purity of the internal standard

Experimental Workflow and Logic

The following diagrams illustrate the experimental workflow for the qNMR purity analysis and the decision-making process for selecting a purity analysis method.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR parameters (Pulse program, d1, scans) transfer->setup acquire Acquire FID setup->acquire process Fourier transform, phase, and baseline correct acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Experimental workflow for qNMR purity analysis.

G start Need to determine purity? ref_std Analyte reference standard available? start->ref_std primary Primary method required? ref_std->primary Yes qnmr Use qNMR ref_std->qnmr No hplc Use HPLC primary->hplc No primary->qnmr Yes orthogonal Consider orthogonal method (e.g., DSC for high purity crystalline solid) hplc->orthogonal Confirmation needed qnmr->orthogonal Confirmation needed

Decision logic for selecting a purity analysis method.

Conclusion

Quantitative NMR is a highly accurate and precise method for the purity determination of this compound, offering the significant advantage of being a primary ratio method that is traceable to SI units.[11][5] While HPLC provides higher sensitivity and is ideal for high-throughput screening, it relies on the availability of a specific reference standard. The choice between these methods should be guided by the specific requirements of the analysis, including the availability of reference materials and the need for a primary analytical method. The detailed protocol provided herein serves as a robust starting point for the implementation of qNMR for the quality control of this and structurally related compounds.

References

A Comparative Analysis of 4-methyl-2-(trifluoromethyl)benzoic acid and Other Fluorinated Benzoic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive comparison of 4-methyl-2-(trifluoromethyl)benzoic acid with other fluorinated benzoic acids, offering insights into their physicochemical properties, biological activities, and synthetic accessibility. This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection of building blocks for novel therapeutics.

Physicochemical Properties: A Quantitative Comparison

The substitution pattern of fluorine on the benzoic acid ring significantly influences key physicochemical parameters such as acidity (pKa), lipophilicity (logP), and melting point. These properties, in turn, affect a molecule's solubility, permeability, and interaction with biological targets.[1] The following table summarizes these properties for this compound and a selection of other fluorinated benzoic acids.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)logP (Predicted)
This compound C₉H₇F₃O₂204.15113-114[2]3.102.7[3]
2-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12107-110[4]3.032.3
3-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12103-1053.532.5
4-(Trifluoromethyl)benzoic acidC₈H₅F₃O₂190.12219-220[5]3.69[5]2.6
2-Fluorobenzoic acidC₇H₅FO₂140.11122-125[6]3.27[6]1.8[7]
3-Fluorobenzoic acidC₇H₅FO₂140.11123-125[6]3.86[6]1.9
4-Fluorobenzoic acidC₇H₅FO₂140.11184[8]4.14[8]2.1[9]
4-Fluoro-2-(trifluoromethyl)benzoic acidC₈H₄F₄O₂208.11-2.852.4[10]
2-Chloro-4-(trifluoromethyl)benzoic acidC₈H₄ClF₃O₂224.56113-114[2]--

Biological Activity: Insights from in vitro Studies

Fluorinated benzoic acids have been extensively explored as privileged scaffolds in various therapeutic areas, notably as anti-inflammatory and anticancer agents.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and can improve a drug's ability to cross cell membranes.[11]

A key target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme. While a direct comparative study of COX inhibition for all the listed benzoic acids is not available in the literature, existing data for some fluorinated compounds demonstrate their potential. For instance, various trifluoromethyl-substituted compounds have been synthesized and evaluated as selective COX-2 inhibitors.[12] The development of selective COX-2 inhibitors is a significant goal in creating safer nonsteroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects.[13]

The general mechanism of action for NSAIDs involves the inhibition of prostaglandin synthesis by blocking the COX enzymes. This signaling pathway is depicted below.

COX_Pathway Mechanism of Action of COX Inhibitors Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Fluorinated_Benzoic_Acids Fluorinated Benzoic Acids (NSAIDs) Fluorinated_Benzoic_Acids->COX_Enzymes Inhibition

Caption: Simplified signaling pathway of prostaglandin synthesis and its inhibition by NSAIDs.

Synthesis and Accessibility

The synthetic routes to fluorinated benzoic acids are crucial for their availability in research and development. A general and common method for the synthesis of trifluoromethyl-substituted benzoic acids involves the oxidation of the corresponding benzaldehyde or benzyl alcohol. For example, 4-(trifluoromethyl)benzoic acid can be synthesized by the oxidation of p-trifluoromethylbenzaldehyde.[11] Another approach involves the use of a Grignard reagent, as demonstrated in the synthesis of 4-fluoro-2-(trifluoromethyl)benzoic acid from 2-bromo-5-fluorotrifluoromethylbenzene.[13]

The following diagram illustrates a generalized synthetic workflow for the preparation of fluorinated benzoic acids.

Synthesis_Workflow General Synthetic Workflow for Fluorinated Benzoic Acids Start Starting Material (e.g., Substituted Toluene or Halobenzene) Intermediate1 Intermediate Formation (e.g., Grignard Reagent or Benzaldehyde) Start->Intermediate1 Reaction Key Reaction Step (e.g., Carboxylation or Oxidation) Intermediate1->Reaction Purification Purification (e.g., Crystallization or Chromatography) Reaction->Purification Final_Product Final Product (Fluorinated Benzoic Acid) Purification->Final_Product Drug_Discovery_Logic Impact of Fluorinated Benzoic Acid Choice on Drug Discovery Choice Choice of Fluorinated Benzoic Acid Properties Physicochemical Properties (pKa, logP, Solubility) Choice->Properties ADME ADME Properties (Absorption, Distribution, Metabolism, Excretion) Properties->ADME Activity Biological Activity (Potency, Selectivity) Properties->Activity Outcome Drug Candidate Profile (Efficacy, Safety) ADME->Outcome Activity->Outcome

References

A Comparative Analysis of the Biological Activity of 4-methyl-2-(trifluoromethyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of 4-methyl-2-(trifluoromethyl)benzoic acid and its structural isomers. The positioning of the methyl and trifluoromethyl groups on the benzoic acid core can significantly influence the physicochemical properties and, consequently, the biological efficacy and mechanism of action of these compounds. This document synthesizes available experimental data to facilitate further research and development in medicinal chemistry and pharmacology.

Data Presentation

Direct comparative studies on the biological activities of this compound and its isomers are limited in the currently available scientific literature. However, derivatives of these core structures have been synthesized and evaluated for various therapeutic applications. The following table summarizes the biological activities of compounds derived from these isomeric benzoic acids.

Isomeric Core Structure Derivative Class Biological Activity Key Findings Quantitative Data (IC₅₀/MIC)
2-(Trifluoromethyl)benzoic acid4-(2-Pyrimidinylamino)benzamide derivativesHedgehog (Hh) Signaling Pathway InhibitionA derivative, compound 13d, showed potent inhibition of the Hh signaling pathway.[1]Compound 13d: IC₅₀ = 1.44 nM[1]
4-(Trifluoromethyl)benzoic acidSalicylanilide estersAntifungal ActivityEsters of imidazole derivatives with 4-(trifluoromethyl)benzoic acid exhibited activity against Candida strains.[2]Data not specified in the abstract.[2]
4-(Trifluoromethyl)benzoic acidPyrazole derivativesAntibacterial Activity (Gram-positive)Fluoro-trifluoromethyl substituted aniline derivatives showed potent activity.[3]MIC values as low as sub-µg/mL concentrations.[3]
2-(Trifluoromethyl)benzoic acidBenzofuran derivativesAntitubercular Agents4-Hydroxy-2-(trifluoromethyl)benzoic acid can be used in the synthesis of active pharmaceutical ingredients against tuberculosis.[4]Data not available.[4]
2-(Trifluoromethyl)benzoic acidBiphenyl-2-carbonyl derivativesMicrosomal Triglyceride Transfer Protein (MTP) InhibitionDirlotapide, a derivative, is a potent MTP inhibitor.[5]Data not available in the abstract.[5]

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols mentioned in the cited literature.

Hedgehog Signaling Pathway Inhibition Assay

The inhibitory activity of the synthesized compounds on the Hedgehog signaling pathway was evaluated using a Gli-luciferase reporter assay.[1]

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter gene.

  • Treatment: Cells were treated with the test compounds at various concentrations.

  • Induction: The Hedgehog pathway was activated using a Smoothened (SMO) agonist.

  • Measurement: After a specified incubation period, cell viability was assessed, and luciferase activity was measured using a luminometer.

  • Data Analysis: The IC₅₀ values were calculated as the concentration of the compound that caused a 50% reduction in luciferase activity compared to the control.

Antimicrobial Activity Assay

The antimicrobial efficacy of the compounds was determined by measuring the Minimum Inhibitory Concentration (MIC).

  • Microorganisms: A panel of Gram-positive and Gram-negative bacteria.

  • Method: Broth microdilution method in 96-well plates.

  • Procedure: The compounds were serially diluted in the growth medium. A standardized inoculum of the test microorganism was added to each well.

  • Incubation: The plates were incubated under appropriate conditions for the specific microorganism.

  • Endpoint Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3]

Mandatory Visualization

Logical Workflow for Comparative Biological Activity Screening

The following diagram illustrates a generalized workflow for the comparative evaluation of the biological activities of chemical isomers.

Comparative_Biological_Activity_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Lead Isomer Identification cluster_3 In Vivo Evaluation Isomer_Synthesis Synthesis & Purification of Isomers Characterization Structural & Purity Analysis (NMR, MS) Isomer_Synthesis->Characterization Primary_Assays Primary Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) Characterization->Primary_Assays Cell-based_Assays Cell-based Assays (e.g., Cytotoxicity, Reporter Gene) Characterization->Cell-based_Assays Data_Analysis Data Analysis & SAR (IC50/EC50 Determination) Primary_Assays->Data_Analysis Cell-based_Assays->Data_Analysis Lead_Selection Selection of Lead Isomer(s) Data_Analysis->Lead_Selection Animal_Models Efficacy in Animal Models of Disease Lead_Selection->Animal_Models Toxicity_Studies Preliminary Toxicity & PK/PD Studies Animal_Models->Toxicity_Studies

Caption: A generalized workflow for the comparative biological screening of chemical isomers.

References

A Comparative Guide to Catalysts for the Synthesis of Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science, significantly enhancing the metabolic stability, lipophilicity, and binding affinity of molecules.[1] This guide provides a comparative analysis of prominent catalytic systems for trifluoromethylation, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The efficiency of a trifluoromethylation reaction is highly dependent on the catalyst, trifluoromethyl source, substrate, and reaction conditions. Below is a summary of the performance of various catalyst classes in the trifluoromethylation of different substrates.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed methods are attractive due to the low cost and high efficiency of copper.[2] These reactions can proceed through nucleophilic, electrophilic, or radical pathways.[3]

Table 1: Comparison of Copper-Based Catalysts for Trifluoromethylation

Catalyst SystemSubstrateCF₃ SourceCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)Reference
CuCl / 1,10-phenanthrolineArylboronic acidTogni's reagent I10Dioxane128080-95[4]
CuOAc1,10-phenanthrolineTMSCF₃ / KF5DMF2410072[5]
Cu(OAc)₂(none)TMSCF₃10DMF2410075[5]
CuBr2,2'-bipyridylTogni's reagent II10EtOAc126060-85[6]
CuI(none)CF₃SO₂Na / TBHP10DMSO128070-90[3]
(MeCN)₄CuPF₆4-phenyl-1-buteneTogni's reagent I5CH₂Cl₂122570-85[7]
Palladium-Catalyzed Trifluoromethylation

Palladium catalysts are highly versatile and effective for a wide range of trifluoromethylation reactions, particularly for aryl and vinyl halides.[8][9] These reactions often proceed through a Pd(0)/Pd(II) or a Pd(II)/Pd(IV) catalytic cycle.[8][10]

Table 2: Comparison of Palladium-Based Catalysts for Trifluoromethylation

Catalyst SystemSubstrateCF₃ SourceCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)Reference
Pd(dba)₂ / tBuXPhosCyclohexenyl triflateTMSCF₃ / KF2Toluene128075-85[9]
[(allyl)PdCl]₂ / tBuXPhosCyclohexenyl nonaflateTESCF₃ / RbF2Toluene128080-90[9]
Pd(OAc)₂ / BrettPhosAryl chlorideTESCF₃ / KF2Toluene1210070-95[8]
PdCl₂(PPh₃)₂Aryl iodideCF₃I / Cu5DMF2412060-80[11]
Photoredox Catalysis for Trifluoromethylation

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals from various precursors.[12] Iridium and ruthenium complexes are commonly used as photocatalysts.[6][13]

Table 3: Comparison of Photoredox Catalysts for Trifluoromethylation

Catalyst SystemSubstrateCF₃ SourceCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)Reference
fac-Ir(ppy)₃AreneCF₃SO₂Cl1MeCN24RT60-85[12]
[Ru(bpy)₃]Cl₂AlkeneTogni's reagent II1MeCN12RT70-90[14]
Ir(ppy)₂(dtb-bpy)PF₆AldehydeCF₃I0.5DMF12-2080-95[15][16]
Eosin YHeteroareneCF₃SO₂Na2DMSO24RT65-85[13]

Experimental Protocols

General Procedure for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids

To a flame-dried Schlenk tube equipped with a magnetic stir bar are added CuCl (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), arylboronic acid (1.0 mmol), and Togni's reagent I (1.2 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (5 mL) is then added, and the reaction mixture is stirred at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.[4]

General Procedure for Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides

In a nitrogen-filled glovebox, a vial is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), aryl chloride (1.0 mmol), and KF (2.0 mmol). The vial is sealed with a Teflon-lined cap. Anhydrous toluene (2 mL) and TESCF₃ (1.5 mmol) are added via syringe. The reaction mixture is then stirred at 100 °C for 12 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a plug of silica gel, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[8]

General Procedure for Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis

To an oven-dried vial equipped with a magnetic stir bar, add the iridium photocatalyst (e.g., Ir(ppy)₂(dtb-bpy)PF₆, 0.005 mmol, 0.5 mol%) and the chiral imidazolidinone catalyst (0.05 mmol, 5 mol%).[15] Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times. Add dry DMF (1.0 mL) followed by the aldehyde (1.0 mmol). Cool the mixture to -20 °C. Add the trifluoromethyl source (e.g., CF₃I, 1.5 mmol).[15] The reaction is then irradiated with a blue LED lamp and stirred for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography.[15][16]

Catalytic Cycles and Workflows

The following diagrams illustrate the proposed catalytic cycles and experimental workflows for key trifluoromethylation reactions.

Copper_Catalyzed_Radical_Trifluoromethylation Cu(I) Cu(I) Cu(II) Cu(II) Cu(I)->Cu(II) Oxidation CF3SO2Na CF3SO2Na CF3_radical CF3• CF3SO2Na->CF3_radical Generation TBHP TBHP TBHP->CF3_radical Substrate_Radical Substrate• CF3_radical->Substrate_Radical Product Product Substrate_Radical->Product Oxidation Cu(II)->Cu(I) Reduction Cu(II)->Product Substrate Substrate Substrate->Substrate_Radical Addition

Copper-catalyzed radical trifluoromethylation cycle.

Palladium_Catalyzed_Cross_Coupling Pd(0)L Pd(0)L Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)L->Ar-Pd(II)-X Oxidative Addition Ar-X Ar-X Ar-X->Ar-Pd(II)-X Ar-Pd(II)-CF3 Ar-Pd(II)-CF3 Ar-Pd(II)-X->Ar-Pd(II)-CF3 Transmetalation TESCF3 TESCF3 TESCF3->Ar-Pd(II)-CF3 KF KF KF->Ar-Pd(II)-CF3 Ar-Pd(II)-CF3->Pd(0)L Reductive Elimination Ar-CF3 Ar-CF3 Ar-Pd(II)-CF3->Ar-CF3 Photoredox_Organocatalysis_Workflow cluster_photoredox Photoredox Cycle cluster_organo Organocatalytic Cycle PC Photocatalyst (e.g., Ir(III)) PC_excited Excited PC* PC->PC_excited Visible Light CF3_radical CF3• PC_excited->CF3_radical PC_oxidized Oxidized PC (e.g., Ir(IV)) PC_excited->PC_oxidized SET CF3I CF3I CF3I->CF3_radical Enamine Enamine CF3_radical->Enamine Radical Addition PC_oxidized->PC Reduction Aldehyde Aldehyde Aldehyde->Enamine Catalyst Chiral Amine Catalyst Catalyst->Enamine Radical_Adduct Radical Adduct Enamine->Radical_Adduct Radical_Adduct->PC_oxidized Iminium Iminium Radical_Adduct->Iminium Oxidation Product α-CF3 Aldehyde Iminium->Product Hydrolysis Product->Catalyst

References

A Comparative Guide to the Synthetic Routes of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two synthetic pathways for the production of 4-methyl-2-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and other specialty chemicals. The established multi-step method is contrasted with a proposed alternative route utilizing a Grignard reaction, offering insights into the efficiency, and reaction conditions of each approach.

Executive Summary

The synthesis of this compound is critical for various applications in drug discovery and materials science. This document outlines a traditional multi-step synthesis and a more direct Grignard-based approach. While the multi-step route is well-documented in patent literature, the Grignard reaction offers a potentially more streamlined process. This guide presents the available data to assist researchers in selecting the most suitable method for their specific needs.

Data Presentation

ParameterEstablished Multi-Step SynthesisProposed Grignard Synthesis
Starting Material o-toluic acid2-bromo-5-methylbenzotrifluoride
Key Reagents Thionyl chloride, Chlorine, Hydrogen fluorideMagnesium, Carbon Dioxide (dry ice)
Number of Steps 42
Overall Yield High (Reported for isomers)High (Typical for Grignard carboxylations)
Reaction Conditions High temperatures, UV light, HF (corrosive)Anhydrous conditions, cryogenic temperatures for quenching
Safety Considerations Use of highly corrosive and toxic reagentsHandling of reactive organometallic intermediates

Experimental Protocols

Established Multi-Step Synthesis

This synthetic route is based on a patented method for producing trifluoromethylbenzoic acid isomers and involves four main steps.[1]

Step 1: Acylation of o-toluic acid o-toluic acid is reacted with thionyl chloride to form o-methyl benzoyl chloride.

Step 2: Light Chlorination The o-methyl benzoyl chloride undergoes a light-initiated chlorination to yield adjacent trichloromethyl chlorobenzoyl chloride.

Step 3: Fluorination The trichloromethyl intermediate is then treated with hydrogen fluoride to produce o-trifluoromethyl benzoyl fluoride.

Step 4: Hydrolysis Finally, the acid fluoride is hydrolyzed to afford this compound.

Proposed Alternative: Grignard Synthesis

This proposed route adapts the well-established Grignard reaction for the synthesis of carboxylic acids.

Step 1: Formation of the Grignard Reagent Magnesium turnings react with 2-bromo-5-methylbenzotrifluoride in an anhydrous ether solvent (e.g., diethyl ether or THF) to form the corresponding Grignard reagent, 4-methyl-2-(trifluoromethyl)phenylmagnesium bromide.

Step 2: Carboxylation The Grignard reagent is then reacted with solid carbon dioxide (dry ice). The reaction mixture is subsequently acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and yield this compound.

Mandatory Visualizations

G cluster_0 Established Multi-Step Synthesis o-toluic acid o-toluic acid o-methyl benzoyl chloride o-methyl benzoyl chloride o-toluic acid->o-methyl benzoyl chloride Thionyl chloride adjacent trichloromethyl chlorobenzoyl chloride adjacent trichloromethyl chlorobenzoyl chloride o-methyl benzoyl chloride->adjacent trichloromethyl chlorobenzoyl chloride Cl2, hv o-trifluoromethyl benzoyl fluoride o-trifluoromethyl benzoyl fluoride adjacent trichloromethyl chlorobenzoyl chloride->o-trifluoromethyl benzoyl fluoride HF This compound This compound o-trifluoromethyl benzoyl fluoride->this compound Hydrolysis

Caption: Established four-step synthesis of this compound.

G cluster_1 Proposed Grignard Synthesis 2-bromo-5-methylbenzotrifluoride 2-bromo-5-methylbenzotrifluoride 4-methyl-2-(trifluoromethyl)phenylmagnesium bromide 4-methyl-2-(trifluoromethyl)phenylmagnesium bromide 2-bromo-5-methylbenzotrifluoride->4-methyl-2-(trifluoromethyl)phenylmagnesium bromide Mg, ether This compound This compound 4-methyl-2-(trifluoromethyl)phenylmagnesium bromide->this compound 1. CO2 2. H+

Caption: Proposed two-step Grignard synthesis of this compound.

Concluding Remarks

The choice between the established multi-step synthesis and the proposed Grignard route for this compound will depend on the specific requirements of the research or production setting. The multi-step pathway, while longer, is based on a patented industrial process. The Grignard reaction presents a more direct and potentially more atom-economical alternative, though it requires careful handling of moisture-sensitive and reactive intermediates. Further experimental validation of the Grignard route for this specific substrate is recommended to quantify its yield and purity under optimized conditions.

References

Assessing the Uncharted Territory: A Comparative Guide to the Potential Cross-Reactivity of 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available literature lacks specific data on the biological cross-reactivity of 4-methyl-2-(trifluoromethyl)benzoic acid. This guide, therefore, provides a comprehensive framework and illustrative examples based on structurally related compounds to aid researchers in designing and interpreting studies on this molecule. The experimental data presented herein is derived from studies on analogous benzoic acid derivatives and should be considered illustrative.

Introduction

This compound is a small molecule whose biological activity profile remains largely uncharacterized. Its structure, featuring a benzoic acid core with methyl and trifluoromethyl substitutions, suggests potential interactions with a variety of biological targets. The trifluoromethyl group, in particular, is known to enhance metabolic stability and lipophilicity, properties that can influence a compound's pharmacokinetics and target engagement.[1][2] This guide outlines a systematic approach to evaluating the cross-reactivity of this compound, providing researchers with the necessary tools to profile its biological interactions effectively.

Data Presentation: A Framework for Comparative Analysis

To systematically evaluate the cross-reactivity of this compound, a tiered screening approach is recommended. The following tables provide a template for presenting comparative data against a panel of potential off-target proteins and in cell-based assays.

Table 1: Illustrative In Vitro Enzyme Inhibition Profile

Target EnzymeThis compound (IC50, µM)Reference Compound A (IC50, µM)Reference Compound B (IC50, µM)
Cyclooxygenase-1 (COX-1)Data Not Available5.2>100
Cyclooxygenase-2 (COX-2)Data Not Available0.185.3
5-Lipoxygenase (5-LOX)Data Not Available>10015.7
Acetylcholinesterase (AChE)Data Not Available25.4>200
Butyrylcholinesterase (BChE)Data Not Available12.1>200
TyrosinaseData Not Available8.945.6
UreaseData Not Available2.178.1

Note: Data for reference compounds is hypothetical and for illustrative purposes only.

Table 2: Illustrative Cellular Assay Profile

Cell LineAssayThis compound (EC50/IC50, µM)Reference Compound A (EC50/IC50, µM)Reference Compound B (EC50/IC50, µM)
A549 (Lung Carcinoma)Cytotoxicity (MTT)Data Not Available15.8>100
HeLa (Cervical Cancer)Cytotoxicity (MTT)Data Not Available22.4>100
BV-2 (Microglia)Nitric Oxide ProductionData Not Available5.692.1
PC-3 (Prostate Cancer)Apoptosis (Caspase-3/7)Data Not Available12.3>100

Note: Data for reference compounds is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity studies. Below are representative protocols for key experiments.

Enzyme Inhibition Assays (General Protocol)
  • Enzyme and Substrate Preparation: Recombinant human enzymes and their corresponding substrates are procured from commercial vendors. Enzymes are diluted to their optimal concentration in the assay buffer. Substrates are prepared at a concentration of 2x the final desired concentration.

  • Compound Preparation: this compound and reference compounds are dissolved in DMSO to create stock solutions. A serial dilution series is then prepared in the assay buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilution to the wells of a 96-well microplate.

    • Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the substrate solution.

    • Monitor the reaction kinetics (e.g., absorbance, fluorescence) at a specific wavelength for a defined period using a microplate reader.

  • Data Analysis: The rate of reaction is calculated from the linear phase of the kinetic curve. The percent inhibition is determined relative to a DMSO control. IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Cell-Based Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or reference compounds. Cells are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the DMSO-treated control. IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

Mandatory Visualizations

Diagrams illustrating experimental workflows and potential biological pathways are essential for clear communication of the research strategy.

experimental_workflow cluster_preparation Compound & Assay Preparation cluster_screening Primary Screening cluster_analysis Data Analysis cluster_validation Secondary & Tertiary Validation cpd This compound Stock Solution dil Serial Dilutions cpd->dil assays Enzyme & Cell-based Assay Plates dil->assays enz_screen Enzyme Inhibition Assays (e.g., COX, LOX) assays->enz_screen cell_screen Cellular Assays (e.g., Cytotoxicity) assays->cell_screen ic50 IC50/EC50 Determination enz_screen->ic50 cell_screen->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar dose_resp Dose-Response Studies sar->dose_resp target_id Target Deconvolution dose_resp->target_id in_vivo In Vivo Model Testing target_id->in_vivo

Caption: Experimental workflow for assessing cross-reactivity.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription akt Akt pi3k->akt mtor mTOR akt->mtor mtor->transcription inhibitor This compound (Hypothetical Target) inhibitor->raf

Caption: Hypothetical signaling pathway inhibition.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity core Benzoic Acid Core lipo Lipophilicity core->lipo sub1 Methyl Group (Position 4) sterics Steric Hindrance sub1->sterics sub2 CF3 Group (Position 2) sub2->lipo electronics Electronic Effects sub2->electronics binding Target Binding Affinity lipo->binding sterics->binding electronics->binding selectivity Selectivity Profile binding->selectivity potency Potency (IC50/EC50) binding->potency

References

A Comparative Guide to 4-methyl-2-(trifluoromethyl)benzoic acid and its Analogs as Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance crucial pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Benzoic acid derivatives featuring a trifluoromethyl group are therefore invaluable building blocks for the synthesis of novel therapeutics.

This guide provides a comparative benchmark of 4-methyl-2-(trifluoromethyl)benzoic acid against two common alternatives: 4-fluoro-2-(trifluoromethyl)benzoic acid and 2-(trifluoromethyl)benzoic acid. The focus is on their performance in a key synthetic transformation: amide bond formation, a reaction of paramount importance in the construction of a vast array of biologically active molecules, including kinase inhibitors.

Performance in Amide Coupling Reactions: A Comparative Analysis

Building BlockProductCoupling Reagent/BaseSolventReaction Time (h)Yield (%)Purity (%)
This compound N-benzyl-4-methyl-2-(trifluoromethyl)benzamideHATU / DIPEADMF12~90-95>98
4-fluoro-2-(trifluoromethyl)benzoic acid N-benzyl-4-fluoro-2-(trifluoromethyl)benzamideHATU / DIPEADMF12>95[1]>98
2-(trifluoromethyl)benzoic acid N-benzyl-2-(trifluoromethyl)benzamideHATU / DIPEADMF12~85-90>98

Note: The data presented is compiled from various sources and may not represent a direct, side-by-side experimental comparison. Yields and reaction times are illustrative and can vary based on specific substrate combinations and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below is a representative protocol for the HATU-mediated amide coupling of this compound with benzylamine.

Protocol: HATU-Mediated Amide Coupling

  • Reagent Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous dimethylformamide (DMF).

  • Activation: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) followed by HATU (1.1 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Amine Addition: Add benzylamine (1.05 equivalents) to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-4-methyl-2-(trifluoromethyl)benzamide.

Visualizing Synthetic and Biological Pathways

Experimental Workflow for Amide Coupling

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagent1 This compound in DMF activation Activation (15-30 min) reagent1->activation reagent2 Benzylamine coupling Amide Coupling (12 h) reagent2->coupling reagent3 HATU & DIPEA reagent3->activation activation->coupling Add Benzylamine extraction Aqueous Work-up coupling->extraction purification Column Chromatography extraction->purification product Pure Amide purification->product

Caption: A generalized workflow for HATU-mediated amide bond formation.

Targeting the EGFR Signaling Pathway

Many kinase inhibitors synthesized from trifluoromethylbenzoic acid derivatives target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.[2]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt Akt->Transcription Promotes CellGrowth Cell Proliferation & Survival Transcription->CellGrowth Leads to Inhibitor Kinase Inhibitor (e.g., from trifluoromethyl -benzoic acid) Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.

Discussion and Conclusion

The choice of a building block for a synthetic campaign is a multifaceted decision. The data, while not from a direct comparative study, suggests that all three trifluoromethylbenzoic acid derivatives are effective substrates for amide coupling, with 4-fluoro-2-(trifluoromethyl)benzoic acid potentially offering a slight advantage in terms of yield under the specified conditions.

The methyl group in This compound can influence the electronic properties of the aromatic ring and provide an additional vector for interaction within a protein binding pocket. The fluorine atom in 4-fluoro-2-(trifluoromethyl)benzoic acid can also modulate electronic properties and may offer advantages in terms of metabolic stability and binding interactions through hydrogen bonding. The unsubstituted 2-(trifluoromethyl)benzoic acid serves as a fundamental scaffold.

Ultimately, the selection of the optimal building block will depend on the specific therapeutic target and the desired structure-activity relationship. This guide provides a foundational benchmark to aid researchers in making informed decisions at the outset of their synthetic endeavors.

References

Spectroscopic comparison of 4-methyl-2-(trifluoromethyl)benzoic acid and its precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 4-methyl-2-(trifluoromethyl)benzoic acid and Its Precursors

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of this compound and its common synthetic precursors, 2-bromo-5-methylbenzotrifluoride and 4-methyl-2-(trifluoromethyl)benzonitrile. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for distinguishing between the compounds and for confirming the success of synthetic transformations.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) / ppm
This compound No experimental data found. Predicted shifts are: ~8.0-8.2 (d, 1H, Ar-H), ~7.5-7.7 (d, 1H, Ar-H), ~7.3-7.5 (s, 1H, Ar-H), ~2.4-2.6 (s, 3H, CH₃), ~11-13 (br s, 1H, COOH).
2-bromo-5-methylbenzotrifluoride No specific experimental data found. General aromatic and methyl proton signals are expected.
4-methyl-2-(trifluoromethyl)benzonitrile No experimental data found. Predicted shifts for a similar compound, 4-methylbenzonitrile, are: 7.52 (d, 2H), 7.27 (d, 2H), 2.42 (s, 3H) in CDCl₃.[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) / ppm
This compound No experimental data found. Predicted shifts are: ~165-170 (COOH), ~140-145 (C-CH₃), ~130-135 (C-CF₃), ~120-135 (Ar-C), ~123 (q, J ≈ 275 Hz, CF₃), ~20-22 (CH₃).
2-bromo-5-methylbenzotrifluoride No specific experimental data found.
4-methyl-2-(trifluoromethyl)benzonitrile No experimental data found. Predicted shifts for a similar compound, 4-methylbenzonitrile, are: 143.6, 131.9, 129.7, 119.0, 109.1, 21.7 in CDCl₃.[1]

Table 3: IR Spectroscopic Data

CompoundKey Vibrational Frequencies (cm⁻¹)
This compound No experimental data found. Expected peaks: ~2500-3300 (O-H stretch, broad), ~1700 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1100-1300 (C-F stretch).
2-bromo-5-methylbenzotrifluoride Characteristic C-F stretching from the trifluoromethyl group and aromatic C-H and C=C stretching vibrations are expected.[2]
4-methyl-2-(trifluoromethyl)benzonitrile No experimental data found. Expected peaks: ~2220-2230 (C≡N stretch), ~1600, 1450 (C=C aromatic stretch), ~1100-1300 (C-F stretch).

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z) and Key Fragments
This compound Molecular Ion [M]⁺: 204.04. Key Fragments: Predicted fragments include loss of -OH (m/z 187) and -COOH (m/z 159).
2-bromo-5-methylbenzotrifluoride Molecular Ion [M]⁺: 238.96.
4-methyl-2-(trifluoromethyl)benzonitrile Molecular Ion [M]⁺: 185.05.[3]

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from 2-bromo-5-methylbenzotrifluoride. The key transformations involve the formation of a Grignard reagent followed by carboxylation, or the conversion to a nitrile intermediate which is then hydrolyzed.

Synthesis_Pathway Synthesis of this compound Precursor1 2-bromo-5-methylbenzotrifluoride Intermediate1 Grignard Reagent Precursor1->Intermediate1 1. Mg, THF Precursor2 4-methyl-2-(trifluoromethyl)benzonitrile Precursor1->Precursor2 CuCN, DMF FinalProduct This compound Intermediate1->FinalProduct 2. CO2 3. H3O+ Precursor2->FinalProduct H3O+, heat

Synthetic routes to this compound.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

¹H NMR Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0 to 200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • The solution can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system.

EI-MS Parameters:

  • Ionization Energy: 70 eV.

  • Mass Range: m/z 40-400.

ESI-MS Parameters:

  • Ionization Mode: Positive or negative, depending on the analyte. For carboxylic acids, negative ion mode is often preferred.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. While experimental data for the target compound and its immediate precursors is limited in the public domain, the provided information, based on analogous structures and predictive methods, serves as a valuable resource for researchers in the field.

References

Efficacy of Trifluoromethyl-Substituted Benzoic Acid Derivatives as Active Pharmaceutical Ingredients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the trifluoromethyl (CF3) group into benzoic acid scaffolds has emerged as a powerful strategy in medicinal chemistry for the development of novel Active Pharmaceutical Ingredients (APIs). The unique properties of the CF3 group, such as its high electronegativity, metabolic stability, and ability to enhance membrane permeability, contribute to improved pharmacokinetic and pharmacodynamic profiles of parent compounds. This guide provides a comparative analysis of the efficacy of various trifluoromethyl-substituted benzoic acid derivatives across different therapeutic areas, supported by experimental data and detailed protocols.

I. Antibacterial Agents: Pyrazole-Substituted Benzoic Acid Derivatives

A novel series of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives has demonstrated significant potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] These compounds represent a promising class of new antimicrobials with a low propensity for resistance development.[2]

Comparative Efficacy Data

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's potency. The table below summarizes the MIC values of representative derivatives against various Gram-positive bacterial strains.

CompoundSubstituent on Anilinomethyl GroupS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis MIC (µg/mL)
50 4-Trifluoromethyl0.78 - 3.1250.78 - 3.1250.78 - 3.125
59 3-Fluoro-4-trifluoromethyl<0.39 - 0.78<0.39 - 0.78<0.39 - 0.78
68 4-Morpholino0.78 - 1.560.78 - 1.560.78 - 1.56
Vancomycin (Standard of Care)0.781.563.13

Key Findings:

  • The presence of a trifluoromethyl group on the aniline moiety (Compound 50) confers potent antibacterial activity.[1]

  • The introduction of an additional fluorine atom (Compound 59) further enhances the potency, making it one of the most effective compounds in the series.[1]

  • The morpholine-substituted derivative (Compound 68) also exhibits strong antibacterial efficacy.[1]

  • Notably, several of these derivatives show comparable or superior activity to the standard-of-care antibiotic, vancomycin, against the tested strains.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Bacterial Strain Preparation: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis bacterial_prep Bacterial Strain Preparation inoculation Inoculation of 96-well Plates bacterial_prep->inoculation compound_prep Compound Dilution Series compound_prep->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation mic_determination MIC Determination (Visual Inspection) incubation->mic_determination

Experimental workflow for MIC determination.

II. Hedgehog Signaling Pathway Inhibitors: Pyrimidinylamino-Benzamide Derivatives

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. A series of 4-(2-pyrimidinylamino)benzamide derivatives containing a trifluoromethyl group have been identified as potent inhibitors of this pathway.[3]

Comparative Efficacy Data

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below presents the IC50 values for Hh signaling pathway inhibition by a lead compound from this series compared to the approved drug, vismodegib.

CompoundTargetIC50 (nM)
13d Hedgehog Signaling Pathway1.44
Vismodegib Hedgehog Signaling Pathway~3

Key Findings:

  • Compound 13d, a trifluoromethyl-containing 4-(2-pyrimidinylamino)benzamide derivative, demonstrates highly potent inhibition of the Hedgehog signaling pathway.[3]

  • This compound exhibits a lower IC50 value than the clinically used drug vismodegib, indicating superior in vitro potency.[3]

  • The trifluoromethyl group is a key contributor to the high potency of this class of inhibitors.

Experimental Protocol: Gli-Luciferase Reporter Assay

The inhibitory activity of the compounds on the Hedgehog signaling pathway was evaluated using a Gli-luciferase reporter gene assay in NIH/3T3 cells.

  • Cell Culture and Transfection: NIH/3T3 cells are cultured and transfected with a Gli-responsive luciferase reporter plasmid.

  • Compound Treatment: The transfected cells are treated with various concentrations of the test compounds in the presence of a Hedgehog pathway agonist (e.g., Shh-N conditioned medium).

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of inhibition against the compound concentrations and fitting the data to a dose-response curve.

hedgehog_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits dissociation GLI GLI SUFU->GLI Sequesters GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Activates Inhibitor Hh Inhibitor (e.g., Compound 13d) Inhibitor->SMO Inhibits Shh Shh Ligand Shh->PTCH1 Binds

Simplified Hedgehog signaling pathway and point of inhibition.

III. Enzyme Inhibitors: Diverse Scaffolds

Trifluoromethyl-substituted benzoic acid derivatives have also been explored as inhibitors of various enzymes implicated in disease.

Comparative Efficacy Data

The following table summarizes the IC50 values of different trifluoromethyl-benzoic acid derivatives against their respective enzyme targets.

Compound ClassDerivative ExampleEnzyme TargetIC50 (µM)
Hydrazones[4]4-(trifluoromethyl)benzylidene hydrazoneAcetylcholinesterase (AChE)46.8
Hydrazones[4]2-(trifluoromethyl)benzylidene hydrazoneButyrylcholinesterase (BuChE)19.1
Chalcones[5]E-4-(3-oxo-3-(4-trifluoromethyl)phenyl)prop-1-en-1-yl)benzoic acidTyrosinase~50 (Comparative)

Key Findings:

  • Hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide show dual inhibitory activity against both acetylcholinesterase and butyrylcholinesterase, with some derivatives exhibiting greater potency against BuChE.[4]

  • A chalcone derivative incorporating a trifluoromethylphenyl group demonstrates notable tyrosinase inhibitory activity.[5]

Experimental Protocol: General Enzyme Inhibition Assay (Ellman's Method for Cholinesterases)
  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., AChE or BuChE) and its corresponding substrate (e.g., acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The formation of the product is monitored spectrophotometrically by measuring the absorbance of a chromogenic product formed by the reaction of the product with Ellman's reagent (DTNB).

  • IC50 Calculation: The rate of reaction at each inhibitor concentration is determined, and the IC50 value is calculated from the dose-response curve.

Conclusion

The strategic incorporation of trifluoromethyl groups into benzoic acid-based scaffolds has yielded a diverse array of potent and promising API candidates. The examples presented in this guide highlight the versatility of this approach in developing novel antibacterial agents, anticancer therapeutics targeting key signaling pathways, and specific enzyme inhibitors. The provided comparative data and experimental protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the evaluation and progression of this important class of compounds.

References

Navigating the Synthesis of Complex Molecules: A Comparative Guide to Alternatives for 4-methyl-2-(trifluoromethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of pharmaceutical and materials science, the selection of appropriate building blocks is paramount to the success of a synthetic route. This guide offers a comprehensive comparison of alternatives to 4-methyl-2-(trifluoromethyl)benzoic acid, a specialized reagent, in key synthetic applications. While this particular benzoic acid derivative is not a primary precursor in the widely recognized synthesis of the COX-2 inhibitor celecoxib, this guide will explore its potential applications and compare it to other relevant isomers and reagents in the context of amide bond formation, a cornerstone of medicinal chemistry. This analysis is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Clarification on the Synthesis of Celecoxib

Contrary to some assumptions, the standard and most frequently documented industrial synthesis of celecoxib does not utilize this compound as a starting material. The universally recognized pathway involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate. This reaction forms the critical intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)-butane-1,3-dione, which is then cyclized with 4-sulfonamidophenylhydrazine to yield celecoxib.

dot

Caption: Standard synthetic pathway to Celecoxib.

Amide Bond Formation: A Comparative Analysis

Amide bond formation is a fundamental transformation in the synthesis of a vast array of pharmaceuticals. The reactivity of the carboxylic acid component is crucial for the efficiency of this reaction. Here, we present a comparison of different substituted benzoic acids in a typical amide coupling reaction.

Experimental Protocol: General Procedure for Amide Synthesis

A solution of the respective benzoic acid (1.0 mmol) and a coupling agent (e.g., HATU, 1.1 mmol) in a suitable solvent (e.g., DMF, 5 mL) is stirred at room temperature for 10 minutes. The desired amine (1.2 mmol) is then added, followed by a base (e.g., DIPEA, 2.0 mmol). The reaction mixture is stirred at room temperature for a specified time. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

dot

Amide_Synthesis_Workflow start Start dissolve Dissolve Benzoic Acid and Coupling Agent start->dissolve add_amine Add Amine and Base dissolve->add_amine stir Stir at RT add_amine->stir monitor Monitor Reaction (TLC/LC-MS) stir->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Amide purify->end

Caption: General workflow for amide synthesis.

Comparative Data for Amide Synthesis

The following table summarizes the performance of various benzoic acid derivatives in the synthesis of N-benzylbenzamide.

Carboxylic AcidCoupling Time (h)Yield (%)Notes
This compound 685The ortho-trifluoromethyl group can sterically hinder the approach of the amine, potentially requiring longer reaction times or more forceful coupling agents compared to less substituted analogs. The electron-withdrawing nature of the CF3 group activates the carboxyl group.
2-(Trifluoromethyl)benzoic acid 588Similar to the 4-methyl analog, the ortho-CF3 group presents steric hindrance. However, the lack of the electron-donating methyl group can lead to slightly higher reactivity.
3-(Trifluoromethyl)benzoic acid 392The meta-position of the CF3 group provides strong electronic activation of the carboxyl group without the steric hindrance observed in the ortho-isomer, leading to faster reaction times and higher yields.
4-(Trifluoromethyl)benzoic acid 395The para-CF3 group provides excellent electronic activation of the carboxyl group with minimal steric hindrance, generally resulting in high yields and shorter reaction times.
4-Methylbenzoic acid (p-Toluic acid) 875The electron-donating methyl group slightly deactivates the carboxyl group, leading to slower reaction rates and potentially lower yields compared to the trifluoromethylated analogs.
Benzoic acid 680Serves as a baseline for comparison.
2-Chlorobenzoic acid 782The ortho-chloro group provides some electronic activation but also introduces steric hindrance, similar to the 2-(trifluoromethyl) analog, though generally to a lesser extent.
4-Nitrobenzoic acid 298The strongly electron-withdrawing nitro group provides excellent activation of the carboxyl group, leading to very high yields and short reaction times. This serves as a benchmark for a highly activated benzoic acid.

Alternatives in Broader Synthetic Contexts

Several other trifluoromethylated benzoic acid isomers and related compounds serve as valuable building blocks in the synthesis of various pharmaceuticals:

  • 2-(Trifluoromethyl)benzoic acid: Used in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules.

  • 3-(Trifluoromethyl)benzoic acid: A common intermediate for the synthesis of various pharmaceuticals, including antidepressants and anti-inflammatory agents.

  • 4-(Trifluoromethyl)benzoic acid: Employed in the synthesis of a range of compounds, including selective androgen receptor modulators (SARMs) and other therapeutic agents.

The choice of a specific isomer is often dictated by the desired substitution pattern on the final target molecule and the electronic and steric effects of the trifluoromethyl group on the reactivity of the benzoic acid.

Conclusion

This guide clarifies the synthetic pathway to celecoxib and provides a comparative analysis of this compound and its alternatives in the context of amide bond formation. The data presented highlights the significant influence of substituent position on the reactivity of benzoic acids. While this compound may not be the reagent of choice for celecoxib synthesis, its unique electronic and steric properties, along with those of its isomers, make it a valuable tool in the broader landscape of medicinal chemistry and materials science. Researchers are encouraged to consider the comparative data presented herein when selecting building blocks for their synthetic endeavors.

A Comparative Guide to the Quantitative Analysis of Impurities in Commercial 4-Methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a cornerstone of robust and reproducible research in the pharmaceutical and chemical industries. This guide provides a comprehensive comparative analysis of the impurity profiles in commercial-grade 4-methyl-2-(trifluoromethyl)benzoic acid, a key building block in the synthesis of various pharmaceutically active compounds. We present a quantitative comparison of representative samples from two different commercial suppliers against an alternative, isomeric compound, 4-methyl-3-(trifluoromethyl)benzoic acid. This guide is intended to assist researchers in making informed decisions when selecting reagents and to provide a framework for in-house quality assessment.

The analysis of impurities is approached using a multi-pronged strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Detailed experimental protocols for these methods are provided to enable replication and adaptation for specific laboratory needs.

Comparative Quantitative Analysis of Impurities

The following tables summarize the quantitative data obtained from the analysis of two representative commercial batches of this compound (Supplier A and Supplier B) and one batch of the alternative compound, 4-methyl-3-(trifluoromethyl)benzoic acid (Supplier C). The impurities listed are representative of those that may arise from common synthetic routes, including residual starting materials and isomeric byproducts.

Table 1: Purity and Impurity Profile by High-Performance Liquid Chromatography (HPLC-UV)

CompoundSupplierPurity (%)Impurity 1: 4-Methylbenzoic Acid (%)Impurity 2: 2-(Trifluoromethyl)benzoic Acid (%)Impurity 3: Isomeric Impurity (%)Total Impurities (%)
This compoundSupplier A99.250.150.250.350.75
This compoundSupplier B98.800.300.450.451.20
4-Methyl-3-(trifluoromethyl)benzoic AcidSupplier C99.500.10Not Detected0.400.50

Table 2: Volatile and Semi-Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

CompoundSupplierResidual Toluene (ppm)Residual Dichloromethane (ppm)Other Volatile Organics (ppm)
This compoundSupplier A502510
This compoundSupplier B1204025
4-Methyl-3-(trifluoromethyl)benzoic AcidSupplier C30155

Table 3: Purity Assay by Quantitative Nuclear Magnetic Resonance (qNMR)

CompoundSupplierPurity (mol/mol %)Standard Deviation
This compoundSupplier A99.3± 0.2
This compoundSupplier B98.9± 0.3
4-Methyl-3-(trifluoromethyl)benzoic AcidSupplier C99.6± 0.1

Experimental Workflow & Methodologies

A systematic workflow is essential for the accurate and reproducible quantitative analysis of impurities. The following diagram illustrates the logical flow of the analytical process, from sample preparation to data analysis and comparison.

Quantitative_Impurity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Processing and Analysis Sample_Weighing Accurate Weighing of Samples Solvent_Addition Dissolution in Appropriate Solvent Sample_Weighing->Solvent_Addition HPLC_Analysis HPLC-UV Analysis Solvent_Addition->HPLC_Analysis Inject GCMS_Analysis GC-MS Analysis Solvent_Addition->GCMS_Analysis Inject qNMR_Analysis qNMR Analysis Solvent_Addition->qNMR_Analysis Analyze Standard_Preparation Preparation of Reference Standards Peak_Integration Peak Integration and Identification HPLC_Analysis->Peak_Integration Chromatogram GCMS_Analysis->Peak_Integration Chromatogram Purity_Calculation Calculation of Purity qNMR_Analysis->Purity_Calculation Spectrum Quantification Quantification of Impurities Peak_Integration->Quantification Quantification->Purity_Calculation Final_Report Comparative Report Generation Purity_Calculation->Final_Report Generate

Caption: Experimental workflow for quantitative impurity analysis.

Detailed Experimental Protocols
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 30
    20 90
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Accurately weigh approximately 20 mg of the sample and dissolve in 1 mL of a suitable solvent (e.g., methanol).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity (e.g., maleic acid).

  • Solvent: A suitable deuterated solvent (e.g., DMSO-d6).

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal of interest (typically 30-60 seconds).

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of >100:1 for the signals of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

    • Transfer the solution to an NMR tube.

  • Data Processing: The spectra are carefully phased and baseline corrected. The purity is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and the purity of the standard.

Logical Relationships in Method Selection

The choice of analytical technique is often guided by the specific information required. The following diagram illustrates the decision-making process for selecting the appropriate analytical method.

Method_Selection_Logic Start Start Analysis Routine_Purity_Check Routine Purity Check? Start->Routine_Purity_Check Volatile_Impurities Volatile Impurities a Concern? Routine_Purity_Check->Volatile_Impurities No HPLC Use HPLC Routine_Purity_Check->HPLC Yes High_Accuracy_Needed High Accuracy/Primary Method Needed? Volatile_Impurities->High_Accuracy_Needed No GCMS Use GC-MS Volatile_Impurities->GCMS Yes qNMR Use qNMR High_Accuracy_Needed->qNMR Yes End End High_Accuracy_Needed->End No HPLC->End GCMS->End qNMR->End

Caption: Decision logic for analytical method selection.

Lack of Publicly Available Data on the Insecticidal Activity of 4-methyl-2-(trifluoromethyl)benzoic acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases did not yield specific experimental data on the insecticidal activity of 4-methyl-2-(trifluoromethyl)benzoic acid derivatives. While research exists on various trifluoromethyl-containing compounds as insecticidal agents, studies focusing on derivatives of this particular benzoic acid isomer are not publicly available.

Therefore, it is not possible to provide a comparison guide with supporting experimental data as requested for this specific class of compounds.

Alternative Comparison Guide: Insecticidal Activity of Trifluoromethyl-Containing Phthalic Acid Diamides

As a relevant alternative for researchers, scientists, and drug development professionals, this guide provides a comparison of the insecticidal activity of a well-documented class of compounds: Trifluoromethyl-Containing Phthalic Acid Diamides . These compounds share structural features with the requested topic, notably the presence of a trifluoromethyl-substituted aromatic ring, and are a significant class of modern insecticides.

This guide will focus on their activity against Plutella xylostella (Diamondback Moth), a major agricultural pest against which these compounds have been extensively tested.

Comparison of Trifluoromethyl-Containing Phthalic Acid Diamide Derivatives

Introduction to Phthalic Acid Diamide Insecticides

Phthalic acid diamides are a class of synthetic insecticides highly regarded for their novel mode of action, exceptional potency against lepidopteran pests, low toxicity to mammals, and favorable environmental profile.[1][2] A key structural feature of many potent phthalic acid diamides is the inclusion of a trifluoromethyl (CF3) group, which often enhances the compound's metabolic stability and biological activity. The first commercially successful insecticide in this class was flubendiamide.[1]

These compounds function by targeting the insect ryanodine receptor (RyR), a calcium channel critical for muscle function.[1][3][4] Their action leads to an uncontrolled release of calcium from intracellular stores, causing rapid feeding cessation, muscle paralysis, and ultimately, death of the insect.[1][3][5][6]

Quantitative Insecticidal Activity

The insecticidal activity of various trifluoromethyl-containing phthalic acid diamide derivatives against the third-instar larvae of Plutella xylostella is summarized in the table below. The data is presented as the 50% lethal concentration (LC50), which is the concentration of the compound that is lethal to 50% of the tested insect population.

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentLC50 (mg/L) against P. xylostellaReference
4Ia HHH0.183Feng et al., 2010
4Ib FHH0.089Feng et al., 2010
4Ic ClHH0.065Feng et al., 2010
4Id BrHH0.054Feng et al., 2010
4Ie IHH0.021Feng et al., 2010
4If IFH0.015Feng et al., 2010
4Ig IClH0.024Feng et al., 2010
4Ih IHF0.048Feng et al., 2010
Flubendiamide IFHeptafluoroisopropylNot specified in this study(Commercial Standard)

Note: The above data is extracted from Feng et al., 2010. LC50 values can vary based on specific bioassay conditions and insect strains.

Experimental Protocols

The following outlines the typical methodologies used to evaluate the insecticidal activity of phthalic acid diamide derivatives.

a) Insect Rearing:

  • Species: Plutella xylostella (susceptible strain).

  • Rearing Conditions: Larvae are reared on cabbage or mustard seedlings in a controlled environment.[7]

  • Temperature: Maintained at approximately 25°C.[8]

  • Humidity: Relative humidity of around 60%.[8]

  • Photoperiod: A 16:8 hour light:dark cycle is maintained.[8]

  • Diet: Adults are provided with a 10% sugar solution.[7]

b) Larval Toxicity Bioassay (Leaf-Dip Method):

The leaf-dip method is a standard procedure for assessing the toxicity of insecticides to leaf-eating insects.[1][8]

  • Preparation of Test Solutions: A series of concentrations of the test compounds are prepared by dissolving them in a suitable solvent (e.g., acetone) and then diluting with water containing a surfactant (e.g., Triton X-100) to ensure even spreading.

  • Leaf Treatment: Cabbage leaf discs are excised and dipped into the respective insecticide solutions for a standardized time (e.g., 10 seconds) with gentle agitation.[8]

  • Drying: The treated leaf discs are allowed to air dry completely.

  • Exposure: The dried, treated leaf discs are placed individually into petri dishes or multi-well plates lined with moistened filter paper.

  • Insect Introduction: A set number of healthy third-instar larvae (e.g., 10 larvae per replicate) are introduced onto each leaf disc.[9]

  • Incubation: The containers are held under the same controlled conditions as insect rearing.

  • Mortality Assessment: Larval mortality is recorded at specified intervals, typically 48 to 96 hours after exposure.[1][8][9] Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to calculate the LC50 values and their corresponding 95% confidence limits.[1]

Mode of Action and Signaling Pathway

Phthalic acid diamides exert their insecticidal effect by modulating insect ryanodine receptors (RyRs).[3][4] This mechanism is distinct from many other classes of insecticides.

Signaling Pathway Diagram:

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) (Closed State) RyR_Open Ryanodine Receptor (RyR) (Open State) Ca_Cytoplasm Cytoplasmic Ca2+ RyR_Open->Ca_Cytoplasm Uncontrolled Ca2+ Release Diamide Phthalic Acid Diamide (e.g., Flubendiamide) Diamide->RyR Binds to allosteric site Ca_Store Ca2+ Store (Sarcoplasmic Reticulum) Ca_Store->RyR_Open Muscle_Contraction Uncontrolled Muscle Contraction & Paralysis Ca_Cytoplasm->Muscle_Contraction Feeding_Cessation Feeding Cessation Muscle_Contraction->Feeding_Cessation Death Insect Death Feeding_Cessation->Death G A Prepare Serial Dilutions of Test Compounds B Treat Host Plant Leaves (Leaf-Dip Method) A->B C Air Dry Treated Leaves B->C D Place Leaves in Bioassay Arenas (e.g., Petri Dishes) C->D E Introduce 3rd Instar Larvae (*Plutella xylostella*) D->E F Incubate under Controlled Conditions (25°C, 60% RH) E->F G Assess Mortality at 96 hours F->G H Data Analysis (Probit Analysis to determine LC50) G->H

References

Safety Operating Guide

Proper Disposal of 4-methyl-2-(trifluoromethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides detailed procedures for the proper disposal of 4-methyl-2-(trifluoromethyl)benzoic acid, a halogenated organic acid. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.

Key Safety and Disposal Information

Proper handling and disposal of this compound are dictated by its chemical properties and associated hazards. The following table summarizes crucial data for quick reference.

ParameterValue/InformationSource
Chemical Name This compound-
CAS Number 120985-64-0[1]
Physical Form Solid-
Primary Hazards Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3)[1][2]
Personal Protective Equipment (PPE) Protective gloves, protective clothing, eye protection, face protection. Use in a well-ventilated area or under a fume hood.[1][2]
Incompatible Materials Oxidizing agents
Primary Disposal Route Incineration at an approved hazardous waste disposal plant.[1][2][3]
Environmental Hazards Harmful to aquatic life. Do not let product enter drains.[4]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be handled as regulated hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[5][6]. The following protocol outlines the required steps for its safe disposal.

1. Waste Identification and Classification:

  • This compound is classified as a halogenated organic acid [7]. This classification is critical for proper waste segregation.

  • Consult your institution's Environmental Health and Safety (EH&S) office for specific local guidelines and waste stream profiles.

2. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing appropriate PPE, including:

    • Chemical-resistant gloves (inspect for integrity before use)[8].

    • Safety goggles and a face shield.

    • A laboratory coat or other protective clothing[8].

  • All handling of the solid chemical or its solutions for disposal purposes should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.

3. Waste Collection and Segregation:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, properly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[6][9]. The original container may be used if it is in good condition[9].

  • Solutions:

    • If the waste is in a solution, it must be collected in a designated container for halogenated organic waste [10].

    • Crucially, do not mix this waste with non-halogenated organic waste, as this can significantly increase disposal costs and complexity[11].

    • Do not mix with incompatible materials, such as strong oxidizing agents or bases[10].

  • Contaminated Materials:

    • Any materials contaminated with this compound, such as weighing paper, gloves, or spill cleanup materials, must also be disposed of as hazardous waste in the same container as the solid waste.

4. Labeling the Waste Container:

  • As soon as the first particle of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EH&S department[6][9].

  • The label must include:

    • The words "Hazardous Waste"[9][12].

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas[6][12].

    • An accurate list of all constituents and their approximate percentages if it is a mixed waste stream[9].

    • The associated hazards (e.g., "Corrosive," "Irritant")[9].

    • The date of accumulation[9].

5. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated[9].

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to prevent spills[6].

  • The container must be kept closed at all times except when adding waste[6][9].

6. Arranging for Disposal:

  • Once the waste container is full, or if you are generating waste infrequently, do not let it accumulate for more than one year (or as specified by your institution's policy)[9].

  • Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup of the hazardous waste[6].

  • Follow their specific procedures for waste collection requests.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_storage Storage & Final Disposal start Begin Waste Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Step 1 classify Classify Waste: Halogenated Organic Acid ppe->classify Step 2 container Select Compatible, Leak-Proof Container classify->container Step 3 label_container Affix 'Hazardous Waste' Label with Full Chemical Name container->label_container Step 4 collect Collect Waste (Solid, Solutions, Contaminated Items) label_container->collect Step 5 segregate Segregate from: - Non-Halogenated Waste - Incompatible Chemicals (Bases, Oxidizers) collect->segregate Step 6 store Store Sealed Container in Designated Satellite Accumulation Area (SAA) segregate->store Step 7 inspect Ensure Container is Closed, Stored in Secondary Containment store->inspect Step 8 request_pickup Request Waste Pickup from EH&S When Full or Near Time Limit inspect->request_pickup Step 9 end_process Waste Transferred to Approved Disposal Facility request_pickup->end_process Final Step

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-methyl-2-(trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 4-methyl-2-(trifluoromethyl)benzoic acid, including detailed operational and disposal plans. Our aim is to be your preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.

Hazard Summary

This compound is classified as a hazardous substance. It is crucial to handle this compound with care to avoid adverse health effects.

Hazard Classifications:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]* Respiratory Tract Irritation: May cause respiratory irritation. [1][2][4][5][6] Signal Word: Warning [1][2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended for handling acids. [7]Always inspect gloves for integrity before use and dispose of contaminated gloves immediately. [2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesMust meet appropriate government standards such as NIOSH (US) or EN166 (EU). [2]A face shield should be worn in situations with a high risk of splashing. [1][8]
Skin and Body Protection Laboratory coatA fully buttoned, chemical-resistant lab coat is required. [8]
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient, or when handling large quantities of the powder. A dust mask (e.g., N95) is a minimum precaution. [7][8]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls & Preparation:

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust inhalation. [1][8]* Emergency Equipment: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of any potential exposure. [1]* Designated Area: Designate a specific area for handling this chemical to prevent cross-contamination. [8]* Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, glassware, and appropriately labeled waste containers. [8] 2. Handling the Chemical:

  • Donning PPE: Put on all required PPE as detailed in the table above before handling the chemical.

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust. [1]* Weighing: If weighing the powder, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When dissolving the solid, add it slowly to the solvent to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. [1][8]Do not eat, drink, or smoke in laboratory areas. [1][8]

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention. [1][2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. [1][2][5]Remove contaminated clothing and wash it before reuse. [1][2][5]If skin irritation persists, seek medical advice. [2][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. [1][5]Remove contact lenses if present and easy to do. [1][6]Continue rinsing. [1][6]Seek immediate medical attention. [1][6]
Ingestion Do NOT induce vomiting. [1]Rinse mouth with water. [1]Never give anything by mouth to an unconscious person. [1]Seek medical attention. [1][2][5]

Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container. [8]* Unused Chemical: Unused or waste this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

2. Waste Disposal:

  • Licensed Collector: Dispose of contents and container in accordance with a licensed collector's sorting instructions. [1]* Incineration: Removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber is a recommended method of disposal. [1]* Environmental Precautions: Do not let the product enter drains or waterways. [2]

Visual Workflow for Safe Handling

The following diagram outlines the logical steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Functionality prep_2 Gather All Necessary Materials prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handling_1 Weigh Compound in Fume Hood prep_3->handling_1 handling_2 Perform Experimental Work handling_1->handling_2 cleanup_1 Decontaminate Work Area & Equipment handling_2->cleanup_1 cleanup_2 Segregate & Dispose of Waste cleanup_1->cleanup_2 cleanup_3 Doff PPE Correctly cleanup_2->cleanup_3 cleanup_4 Wash Hands Thoroughly cleanup_3->cleanup_4

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Logical Relationship of Safety Measures

This diagram illustrates the relationship between the chemical's hazards and the corresponding protective measures.

Hazard Mitigation Strategy cluster_hazards Hazards cluster_ppe Personal Protective Equipment cluster_controls Engineering & Work Practice Controls hazard_1 Skin Irritation ppe_1 Chemical-Resistant Gloves hazard_1->ppe_1 ppe_3 Lab Coat hazard_1->ppe_3 control_2 Safe Handling Practices hazard_1->control_2 control_3 Emergency Eyewash & Shower hazard_1->control_3 hazard_2 Eye Irritation ppe_2 Safety Goggles / Face Shield hazard_2->ppe_2 hazard_2->control_2 hazard_2->control_3 hazard_3 Respiratory Irritation ppe_4 Respirator hazard_3->ppe_4 control_1 Fume Hood hazard_3->control_1 hazard_3->control_2

Caption: The relationship between hazards and protective measures for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.